1-(4-Chlorophenyl)-2-methylpropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJRPRSQXYYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203137 | |
| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-97-3 | |
| Record name | 4-Chloro-α,α-dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5468-97-3 | |
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| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
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| Record name | 4-chloro-α,α-dimethylphenethylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-α,α-dimethylbenzeneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2S3BZ6WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol via Grignard Reaction
Abstract: This technical guide provides a detailed exploration of the synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol, a key intermediate in the preparation of pharmacologically active molecules such as the anorectic agent Chlorphentermine.[1][2] The synthesis is achieved through a two-step Grignard reaction, commencing with the formation of 4-chlorobenzylmagnesium chloride from 4-chlorobenzyl chloride, followed by a nucleophilic addition to acetone. This document elucidates the underlying reaction mechanisms, offers a detailed, step-by-step experimental protocol, presents key characterization data, and discusses critical process considerations, including potential side reactions. The guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development, providing the necessary technical depth and practical insights for successful execution.
Introduction and Strategic Overview
The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, providing access to molecular scaffolds prevalent in numerous natural products and pharmaceutical agents.[3] 1-(4-chlorophenyl)-2-methyl-2-propanol is a valuable tertiary alcohol, characterized by a substituted aromatic ring and a quaternary carbinol center. The most direct and efficient synthetic route to this target molecule from 4-chlorobenzyl chloride employs the Grignard reaction, a powerful carbon-carbon bond-forming tool discovered by Victor Grignard.[3][4]
The strategic approach involves two fundamental transformations:
-
Formation of an Organometallic Nucleophile: The conversion of the electrophilic benzylic carbon in 4-chlorobenzyl chloride into a potent nucleophile by forming the corresponding Grignard reagent, 4-chlorobenzylmagnesium chloride.
-
Nucleophilic Addition to a Ketone: The reaction of the generated Grignard reagent with acetone, a simple ketone, to construct the desired tertiary alcohol framework.[5][6][7]
This guide provides an in-depth analysis of the causality behind each experimental step, ensuring a robust and reproducible synthetic protocol.
Reaction Mechanism and In-Depth Rationale
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds via the well-established Grignard reaction pathway.
Step 1: Formation of the Grignard Reagent (4-chlorobenzylmagnesium chloride)
The reaction is initiated by adding 4-chlorobenzyl chloride to magnesium metal turnings in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[8][9]
Mechanism: The formation of a Grignard reagent is a complex heterogeneous reaction occurring on the surface of the magnesium metal. While often simplified, the mechanism is understood to involve radical intermediates.[9][10] An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-chlorine bond in 4-chlorobenzyl chloride, leading to the formation of a radical anion which then fragments.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with protic solvents like water or alcohols in a simple acid-base reaction to quench the reagent, forming an alkane (4-chlorotoluene in this case) and halting the desired reaction.[11][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Ethereal Solvent: Solvents like diethyl ether are crucial for two reasons. First, they are aprotic and do not react with the Grignard reagent. Second, the lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the reagent and prevents its precipitation.[9]
-
Initiation: Grignard reactions can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators.
Step 2: Nucleophilic Addition to Acetone
Once the Grignard reagent is formed, acetone is added to the reaction mixture. The nucleophilic benzylic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.[6][13][14] This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[7]
Acidic Work-up: The reaction is quenched by the addition of a dilute acid (e.g., HCl) or an aqueous ammonium chloride solution.[8] This step serves two purposes: it protonates the magnesium alkoxide to yield the final tertiary alcohol product, and it dissolves the remaining magnesium salts (e.g., Mg(OH)Cl) for easier separation.[6]
Competing Side Reactions: The Wurtz Coupling
A significant challenge in the formation of Grignard reagents from reactive halides like benzyl chlorides is the competing Wurtz-type coupling reaction.[15] Here, the formed Grignard reagent can react with a molecule of unreacted 4-chlorobenzyl chloride to produce the homocoupling product, 1,2-bis(4-chlorophenyl)ethane.
Minimization Strategy: This side reaction is minimized by adding the 4-chlorobenzyl chloride solution slowly (dropwise) to the suspension of magnesium. This ensures that the concentration of the halide in the solution remains low, favoring its reaction with the magnesium surface over its reaction with the already-formed Grignard reagent.[8]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed for laboratory-scale synthesis.[1][8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| Magnesium Turnings | Mg | 24.31 | 1.00 | 24.3 g |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.02 | 165 g |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 500 mL |
| Acetone | C₃H₆O | 58.08 | 1.30 | 60.0 g (76 mL) |
| Concentrated HCl | HCl | 36.46 | - | 92 mL |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | As needed |
| Ice | H₂O | 18.02 | - | 500 g |
Step-by-Step Synthesis Workflow
Part A: Preparation of 4-chlorobenzylmagnesium chloride
-
Apparatus Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Magnesium Addition: Place the magnesium turnings (24.3 g) into the reaction flask.
-
Reagent Preparation: In a separate flask, prepare a solution of 4-chlorobenzyl chloride (165 g) in anhydrous diethyl ether (500 mL) and add this solution to the dropping funnel.
-
Initiation and Addition: Add a small portion (approx. 50 mL) of the 4-chlorobenzyl chloride solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and warming of the flask. If it does not start, gentle warming with a water bath or the addition of an iodine crystal may be necessary. Once initiated, add the remaining solution dropwise over one hour at a rate that maintains a gentle reflux.[1][8]
-
Completion: After the addition is complete, allow the spontaneous reflux to continue for an additional hour to ensure all the magnesium has reacted. The solution should appear dark and cloudy.[3] Cool the mixture to room temperature.
Part B: Reaction with Acetone and Work-up
-
Acetone Addition: Cool the Grignard solution in an ice bath. Add acetone (60.0 g) dropwise from the dropping funnel, ensuring the temperature is controlled.
-
Reaction: After the addition of acetone is complete, remove the ice bath and heat the mixture to reflux for three hours.[1][8]
-
Quenching: Cool the reaction mixture in a large ice bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (92 mL) in a large beaker with stirring.[8]
-
Extraction and Separation: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.
-
Washing and Drying: Wash the organic layer with water, followed by a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[8]
Purification
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Fractional Distillation: The residual oil is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 123-124 °C at 12 mm Hg.[1][8] This yields pure 1-(4-chlorophenyl)-2-methyl-2-propanol.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Appearance | Oil | [1] |
| Boiling Point | 123-124 °C / 12 mm Hg | [1][8] |
| Refractive Index (n_D²⁵) | 1.5300 - 1.5310 | [1][8] |
| Melting Point | 34 °C | [1] |
| Expected Yield | ~70% | [1][8] |
Visualization of Synthesis and Workflow
Overall Reaction Scheme
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting and Safety
-
Failure to Initiate: If the Grignard reaction does not start, ensure all reagents and glassware are perfectly dry. A small crystal of iodine can be added, or the flask can be gently warmed. Crushing a piece of magnesium under the ether solution with a glass rod can also expose a fresh, reactive surface.
-
Solidification of Mixture: If the Grignard reagent precipitates, it may be due to insufficient solvent or the formation of the Schlenk equilibrium dimers. Gentle warming or the addition of more anhydrous ether can help redissolve the reagent. During the acetone addition, over-cooling can also cause solidification. [16]* Low Yield: Low yields are often attributable to premature quenching of the Grignard reagent by moisture or excessive Wurtz coupling. Slow, controlled addition of the benzyl chloride is critical to minimize the latter.
Safety Precautions:
-
Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point (34.6 °C). All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: These reagents are pyrophoric and react violently with water. [17]Handle under an inert atmosphere.
-
Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol from 4-chlorobenzyl chloride is a robust and high-yielding process when executed with careful attention to the principles of the Grignard reaction. By controlling reaction parameters to favor the formation of the organometallic intermediate and its subsequent nucleophilic attack on acetone, while minimizing side reactions like Wurtz coupling, this valuable tertiary alcohol can be reliably prepared. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in chemical synthesis and drug development.
References
- Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. PrepChem.com. [Link]
- Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. [Link]
- Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]
- Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- The Grignard Reaction Mechanism. Chemistry Steps. [Link]
- Grignard Reaction. Organic Chemistry Portal. [Link]
- Alkyl grignard reactions. Slideshare. [Link]
- Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
- Solvent screening of benzyl chloride Grignard reaction | Download Table.
- Preparation of 4-chlorobenzyl chloride. PrepChem.com. [Link]
- Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. YouTube. [Link]
- Process for the preparation of grignard compounds.
- Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journals. [Link]
- Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
- An introduction to Grignard reagents. Chemguide. [Link]
- 4-Chlorobenzyl Chloride. MDPI. [Link]
- A kind of synthesis way of o-chlorobenzyl magnesium chloride.
- The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Grignard reaction solidified. Reddit. [Link]
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- Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. [Link]
- Reaction between acetone and methylmagnesium chloride followed by hydrolysis will give. Testbook. [Link]
- Reaction between acetone and methylmagnesium chloride followed by hydrolysis will give : (2020). YouTube. [Link]
- Reaction between acetone and methylmagnesium chloride followed by hydroly... Filo. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-α,α-dimethylphenethyl alcohol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-α,α-dimethylphenethyl alcohol, a halogenated aromatic tertiary alcohol, represents a molecule of interest in synthetic organic chemistry and drug discovery. Its structural motifs, including a chlorinated phenyl ring, a tertiary alcohol, and a short alkyl chain, confer a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights. The methodologies for determining these properties are detailed, emphasizing the rationale behind experimental choices to ensure scientific rigor and reproducibility.
Chemical Identity and Structure
Proper identification is the cornerstone of any chemical investigation. The following table summarizes the key identifiers for 4-chloro-α,α-dimethylphenethyl alcohol.
| Identifier | Value | Source |
| CAS Registry Number | 5468-97-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃ClO | [1][2][3] |
| Molecular Weight | 184.66 g/mol | [1][2][3] |
| Canonical SMILES | ClC1=CC=C(C=C1)CC(O)(C)C | [1] |
| InChI | InChI=1S/C10H13ClO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | [1][2] |
| IUPAC Name | 2-(4-chlorophenyl)-1,1-dimethylethan-1-ol | |
| Common Synonyms | 4-Chloro-α,α-dimethylbenzeneethanol, 1-(p-Chlorophenyl)-2-methyl-2-propanol | [1] |
The structure of 4-chloro-α,α-dimethylphenethyl alcohol features a p-substituted chlorinated benzene ring attached to a phenethyl alcohol backbone, with two methyl groups at the alpha position, resulting in a tertiary alcohol. This structure dictates its physical and chemical behavior.
Synthesis Pathway: A Grignard Approach
A reliable synthesis is paramount for obtaining a pure sample for physicochemical analysis. A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction.[4][5][6] The synthesis of 4-chloro-α,α-dimethylphenethyl alcohol can be logically achieved through the reaction of a Grignard reagent with an appropriate ester.
Proposed Synthetic Workflow
Caption: Proposed Grignard synthesis of 4-chloro-α,α-dimethylphenethyl alcohol.
Step-by-Step Methodology
-
Preparation of Grignard Reagent: This protocol assumes the use of commercially available methylmagnesium bromide.
-
Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-chlorophenylethanoate dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add at least two equivalents of methylmagnesium bromide solution dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices: The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic solvents like water.[7] Two equivalents of the Grignard reagent are necessary because the first equivalent reacts with the ester to form a ketone intermediate, which is then attacked by the second equivalent to form the tertiary alcohol.[8] The acidic work-up protonates the intermediate alkoxide to yield the final alcohol product.[8]
Physical and Chemical Properties
The following table summarizes the known and predicted physicochemical properties of 4-chloro-α,α-dimethylphenethyl alcohol.
| Property | Value | Method of Determination/Prediction | Source |
| Melting Point | 34 °C | Experimental | [1] |
| Boiling Point | 115-118 °C at 3 Torr | Experimental | [1] |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | Structural Analogy and Predictive Models | [9][10][11] |
| pKa | Predicted to be in the range of 16-18. | Structural Analogy and Inductive Effects | [7][12][13][14][15][16][17] |
Solubility
Experimental Protocol for Solubility Determination:
Given its predicted poor water solubility, a reliable method for determining the aqueous solubility of this aromatic compound is essential.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of 4-chloro-α,α-dimethylphenethyl alcohol to a known volume of the solvent (e.g., deionized water, ethanol, methanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (leveraging the aromatic chromophore) or High-Performance Liquid Chromatography (HPLC).[4]
Causality of Experimental Choices: The shake-flask method is a gold standard for determining thermodynamic solubility.[18] Using an excess of the solid ensures that a saturated solution is formed. Constant temperature control is crucial as solubility is temperature-dependent. Centrifugation is a rapid and effective way to separate the solid and liquid phases without significant loss of the supernatant. UV-Vis spectrophotometry is a suitable quantification method due to the presence of the UV-active phenyl ring.[4]
pKa
The pKa of the tertiary hydroxyl group is a key parameter influencing the molecule's reactivity and potential for hydrogen bonding.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a precise method for determining the pKa of weakly acidic or basic compounds.[6][19][20][21][22]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 4-chloro-α,α-dimethylphenethyl alcohol in a suitable solvent system, such as a water-methanol mixture, to overcome solubility issues.[6]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.
-
Data Collection: Record the pH at regular, small volume increments of the added titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
Causality of Experimental Choices: Potentiometric titration provides a direct measure of the equilibrium between the protonated and deprotonated forms of the alcohol. The use of a mixed solvent system is often necessary for compounds with low water solubility.[6] The half-equivalence point is where the concentrations of the alcohol and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, at this point, pH = pKa.
Spectroscopic Characterization
Spectroscopic data is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons will likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm) due to the para-substitution. The methylene protons will appear as a singlet, and the two equivalent methyl groups will also give a singlet.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all ten carbon atoms. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the hydroxyl group.
Experimental Protocol for NMR Spectroscopy:
Caption: General workflow for obtaining NMR spectra.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 184. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is also expected, corresponding to the ³⁷Cl isotope.[3]
Expected Fragmentation Pattern:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[3][12][13] This would result in the loss of a methyl radical (CH₃•) to form a stable oxonium ion.
-
Dehydration: Loss of a water molecule (H₂O) is another characteristic fragmentation of alcohols, leading to a peak at M-18.[3][13]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-O stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ corresponds to the C-O stretching vibration of the tertiary alcohol.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.
-
Aromatic C-H and C=C stretches: These will appear in their characteristic regions.
Conclusion
This technical guide provides a detailed overview of the key physicochemical properties of 4-chloro-α,α-dimethylphenethyl alcohol and the experimental methodologies for their determination. By understanding the interplay between its structure and properties, researchers can better utilize this compound in their synthetic and drug discovery endeavors. The provided protocols are designed to be robust and reproducible, forming a solid foundation for further investigation.
References
- Chemistry Steps. (n.d.). Esters to Alcohols.
- Chemistry Steps. (n.d.). Esters with Grignard Reagent.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols.
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An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a halogenated aromatic tertiary alcohol. This document delves into its core chemical identifiers, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on its role as a versatile chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. Furthermore, this guide outlines robust analytical methodologies for its characterization and summarizes critical safety and handling protocols. This content is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties and applications.
Core Identifiers and Physicochemical Properties
This compound is classified as a tertiary alcohol, which is characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms.[1][2] This structure imparts specific reactivity and physical properties. The presence of the 4-chlorophenyl group significantly influences the molecule's polarity and biological activity in derivative compounds.
A summary of its key identifiers and properties is presented below for quick reference.
| Identifier Type | Data | Source(s) |
| CAS Number | 5468-97-3 | [3][4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Chloro-α,α-dimethylphenethyl alcohol, 2-(4-Chlorobenzyl)-2-propanol | [3][5] |
| Molecular Formula | C₁₀H₁₃ClO | [3][4] |
| Molecular Weight | 184.66 g/mol | [4] |
| Appearance | Solid or Orange Oil | [3][5] |
| Melting Point | 34°C | [5][6] |
| Boiling Point | 263.92°C (estimate) | [5][7] |
| Density | 1.0639 g/cm³ (estimate) | [5][7] |
| Solubility | Soluble in Dichloromethane (DCM) | [5][7] |
| InChI Key | WAAJRPRSQXYYAA-UHFFFAOYSA-N | [3][4] |
| SMILES | CC(C)(O)Cc1ccc(Cl)cc1 | [6] |
Synthesis Pathway: Grignard Reaction
The synthesis of tertiary alcohols like this compound is commonly achieved through the nucleophilic addition of a Grignard reagent to a ketone or ester. A highly effective and industrially scalable method involves the reaction of a (4-chlorophenyl)acetone with methylmagnesium bromide.
The causality behind this choice is rooted in the high nucleophilicity of the Grignard reagent's carbanion, which readily attacks the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product. This method is self-validating as the reaction progress can be easily monitored via Thin-Layer Chromatography (TLC), and the product structure is definitively confirmed by spectroscopic methods.
Experimental Protocol: Synthesis via Grignard Reagent
-
Reaction Setup : A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.
-
Grignard Formation : A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated (indicated by cloudiness and gentle reflux) and stirred until the magnesium is consumed, forming methylmagnesium bromide.
-
Nucleophilic Addition : The Grignard solution is cooled to 0°C. A solution of 1-(4-chlorophenyl)propan-2-one in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction Monitoring : After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by TLC until the starting ketone is consumed.
-
Quenching & Workup : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction & Purification : The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Synthesis and Drug Development
While this compound itself is not typically an active pharmaceutical ingredient (API), its structural motifs are of significant interest in medicinal chemistry. Its isomers and precursors are crucial intermediates in the synthesis of APIs and agrochemicals.[8][9]
-
Scaffold for Complex Molecules : The compound serves as a versatile building block. The tertiary alcohol can be a leaving group in substitution reactions or can be eliminated to form an alkene, providing pathways to a variety of derivatives.
-
Precursor to Agrochemicals : The closely related compound, 1-(4-chlorophenyl)-2-methylpropan-1-ol, is an intermediate in the synthesis of fungicides like fenbuconazole.[8] The 4-chlorophenyl moiety is a common feature in many commercial pesticides and pharmaceuticals, where the chlorine atom can enhance biological activity and metabolic stability.[9]
-
Role in Drug Discovery : The 4-chlorophenyl group is present in numerous drugs. By using intermediates like this compound, medicinal chemists can synthesize libraries of novel compounds to explore structure-activity relationships (SAR) for various biological targets, including enzymes and receptors.[8][10] For instance, related structures have been investigated for their potential as tyrosine phosphatase inhibitors and for their neurological activity.[8]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.
Workflow for Analytical Characterization
Caption: General workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation.
-
¹H NMR : The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the expected signals are:
-
Aromatic Protons : Two doublets in the δ 7.0-7.4 ppm range, exhibiting a characteristic pattern for a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-) : A singlet around δ 2.8 ppm for the two protons adjacent to the aromatic ring and the tertiary carbon.
-
Methyl Protons (-CH₃) : A singlet around δ 1.3 ppm, integrating to six protons, for the two equivalent methyl groups.
-
Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is concentration and solvent dependent.
-
-
¹³C NMR : The carbon NMR spectrum confirms the carbon framework. Key signals would include those for the two distinct methyl carbons, the methylene carbon, the quaternary alcohol carbon, and the four distinct carbons of the 4-chlorophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at m/z 184, with a characteristic M+2 isotope peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing purity. A reversed-phase HPLC method, similar to protocols developed for the related ketone 1-(4-chlorophenyl)-2-methylpropan-1-one, would be effective.[11]
-
Column : C18 stationary phase.
-
Mobile Phase : A gradient of acetonitrile and water, potentially with a small amount of acid like formic acid to improve peak shape.[11]
-
Detection : UV detection at a wavelength of maximum absorbance (e.g., ~220-230 nm), determined from a UV scan.[11]
-
System Suitability : Before analysis, the system must be validated by injecting a standard solution multiple times to check for consistent retention times and peak areas (Relative Standard Deviation ≤ 2.0%).[11]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact isomer is not detailed in the provided results, data from analogous compounds provide authoritative guidance.[12][13][14]
-
Hazard Identification : Based on related structures, the compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or goggles, and a lab coat.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
-
Handling : Avoid breathing dust, fumes, or vapor.[12] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14][16]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[14]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[14]
-
Conclusion
This compound, identified by CAS number 5468-97-3 , is a valuable tertiary alcohol with significant utility as a synthetic intermediate. Its straightforward synthesis via Grignard reaction and the versatile reactivity of its functional groups make it a key building block for creating more complex molecules in the pharmaceutical and agrochemical industries. Proper analytical characterization using NMR, MS, and HPLC is critical for ensuring its structural integrity and purity, while adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their scientific endeavors.
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An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-2-ol for Researchers and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol of significant interest in medicinal and organic chemistry. Its molecular architecture, featuring a 4-chlorophenyl group, renders it a valuable building block for creating more complex molecules with diverse biological activities. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate a strategic choice in drug design and development.[1][2] This guide aims to provide a detailed technical resource for researchers and scientists, covering the essential aspects of this compound from its fundamental properties to its synthesis and applications.
Chemical Identity and Synonyms
The unambiguous identification of a chemical compound is crucial for scientific communication and regulatory purposes. The standardized IUPAC name for the compound is This compound .[3]
Due to its widespread use as a synthetic intermediate, it is also known by several synonyms. Understanding these alternative names is vital for conducting thorough literature searches and for procurement.
-
4-Chloro-α,α-dimethylphenethyl alcohol
-
2-(4-Chlorobenzyl)-2-propanol
-
p-Chloro-α,α-dimethylphenethyl alcohol
-
Benzeneethanol, 4-chloro-α,α-dimethyl-
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. These properties dictate its solubility in various solvents, its reactivity, and its behavior in different analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃ClO | [3][4] |
| Molecular Weight | 184.66 g/mol | [3][4] |
| CAS Number | 5468-97-3 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 34°C | [4] |
| Boiling Point | 263.92°C (rough estimate) | [4] |
| Density | 1.0639 (rough estimate) | [4] |
| Refractive Index | 1.5310 (estimate) | [4] |
| Solubility | Soluble in Dichloromethane (DCM) | [4] |
Synthesis Methodologies
The synthesis of this compound is most commonly achieved through two primary routes: the Grignard reaction, a classic and versatile method for forming carbon-carbon bonds, and the reduction of a corresponding ketone. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis via Grignard Reaction
The Grignard reaction provides a direct route to tertiary alcohols by reacting a ketone with an organomagnesium halide.[5][6][7] In this case, the reaction of a 4-chlorobenzyl magnesium halide with acetone or the reaction of methylmagnesium halide with a 1-(4-chlorophenyl)propan-2-one would yield the desired product. The following is a generalized protocol for the synthesis from a ketone precursor.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Grignard Reagent Formation: Add a small crystal of iodine to the magnesium turnings to activate the surface. Slowly add a solution of the appropriate alkyl or aryl halide (e.g., 4-chlorobenzyl chloride) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux until all the magnesium has reacted.
-
Addition of Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of the corresponding ketone (e.g., acetone) in anhydrous diethyl ether or THF via the dropping funnel. Control the rate of addition to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. Further purification can be achieved by column chromatography or recrystallization.[8][9]
Synthesis via Reduction of a Ketone
An alternative route involves the reduction of the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one.[10][11] This method is particularly useful if the ketone precursor is readily available.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one in methanol or ethanol.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until effervescence ceases.
-
Purification: Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the alcohol.[11]
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The 4-chlorophenyl moiety is a common structural feature in many pharmaceutical agents and agrochemicals.[10]
-
Pharmaceuticals: This compound is a precursor for the synthesis of various pharmaceuticals. For instance, it can be used in the development of antifungal agents, such as derivatives of fenbuconazole.[12] It has also been identified as a precursor for a potential tyrosine phosphatase inhibitor.[12] The tertiary alcohol functionality allows for further chemical modifications to introduce other functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.[10]
-
Agrochemicals: The structural motif present in this compound is also found in certain classes of fungicides and pesticides. For example, the related compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the synthesis of the fungicide cyproconazole.[10][13]
Safety and Toxicology
As with any chemical substance, proper handling and safety precautions are paramount when working with this compound. Researchers should always consult the latest Safety Data Sheet (SDS) before use.
Based on available data for similar compounds, it may cause skin and serious eye irritation.[14] Inhalation may cause respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Detailed toxicological studies on this compound are not extensively available in the public domain, which is common for synthetic intermediates. However, its classification as a corrosive solid (acidic, organic, n.o.s.) in some transport regulations suggests that it should be handled with care.[15]
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. Its well-defined chemical identity, coupled with established synthesis routes, makes it an accessible building block for researchers. A comprehensive understanding of its physicochemical properties and safety considerations is essential for its effective and safe utilization in a laboratory setting. This guide provides a foundational resource for professionals engaged in the design and development of novel chemical entities.
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1-(4-Chlorophenyl)-2-methylpropan-2-ol molecular structure and weight
An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-2-ol: Molecular Profile, Synthesis, and Characterization
Introduction
This compound is a tertiary alcohol of significant interest within synthetic and medicinal chemistry. Its molecular architecture, characterized by a halogenated aromatic ring linked to a sterically hindered tertiary alcohol moiety, makes it a valuable building block and intermediate. The presence of the 4-chlorophenyl group can influence the molecule's lipophilicity, metabolic stability, and biological activity, making its derivatives candidates for investigation in drug discovery and agrochemical development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a robust synthetic protocol grounded in established chemical principles, and methods for its analytical characterization.
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely defines the molecule's connectivity. The structure is built upon a three-carbon propane chain.
-
Propan-2-ol base: The "-ol" suffix at position 2 indicates a hydroxyl (-OH) group is attached to the second carbon of the propane chain.
-
2-methyl group: A methyl (-CH₃) group is also attached to this second carbon, making it a tertiary alcohol carbon, as it is bonded to three other carbon atoms (C1 of the propane chain and two methyl groups).
-
1-(4-Chlorophenyl) group: A phenyl group (a benzene ring) is attached to the first carbon of the propane chain. The "4-Chloro" prefix specifies that a chlorine atom is substituted at the para-position (position 4) of this phenyl ring.
This arrangement results in a molecule with a distinct separation between the planar, aromatic chlorophenyl ring and the bulky, three-dimensional tertiary alcohol functional group.
Molecular Structure Diagram
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 5468-97-3 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₃ClO | [1][3][4][6] |
| Molecular Weight | 184.66 g/mol | [3][4][5][6][7] |
| Appearance | Solid / Oil | [1][3][5] |
| Melting Point | 34 °C | [2][5] |
| Synonyms | 2-(4-Chlorobenzyl)-2-propanol, 4-Chloro-α,α-dimethylphenethyl alcohol | [1][5] |
Part 2: Synthesis via Grignard Reaction
The synthesis of tertiary alcohols is classically achieved through the addition of a Grignard reagent to a suitable ketone. For this compound, a highly efficient and logical pathway involves the nucleophilic addition of a 4-chlorobenzylmagnesium halide Grignard reagent to acetone.
Mechanistic Rationale and Workflow
The Grignard reaction is a cornerstone of carbon-carbon bond formation. The causality of the workflow is as follows:
-
Grignard Reagent Formation: 4-chlorobenzyl chloride is reacted with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-chlorine bond, reversing its polarity. The benzylic carbon, formerly electrophilic, becomes a potent nucleophile (a carbanion).
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate.
-
Protonation (Workup): The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.
This protocol is self-validating as the progress can be monitored at each stage, and the final product's identity is confirmed through standard analytical techniques.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from 4-chlorobenzyl chloride and acetone. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
4-Chlorobenzyl chloride
-
Anhydrous diethyl ether
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Add a single crystal of iodine.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the chloride solution to the magnesium. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
In a separate flame-dried flask, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.
-
Cool this acetone solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled acetone solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. This exothermic step is controlled by slow addition to prevent side reactions.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous ammonium chloride solution dropwise. This hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
-
Part 3: Analytical Characterization
Post-synthesis, the identity and purity of the compound must be unequivocally confirmed. A combination of spectroscopic methods provides a self-validating system of characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton environment. Expected signals for this compound would include:
-
A singlet for the six equivalent protons of the two methyl groups.
-
A singlet for the two benzylic protons (-CH₂-).
-
A singlet for the hydroxyl proton (-OH), which may be broad and is D₂O exchangeable.
-
Two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Distinct signals would be expected for the methyl carbons, the benzylic carbon, the quaternary alcohol carbon, and the four unique carbons of the chlorophenyl ring.
-
Mass Spectrometry (MS): GC-MS or LC-MS would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, along with a characteristic M+2 peak at m/z 186 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: This method identifies functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretch of the tertiary alcohol.
Conclusion
This compound is a well-defined chemical entity with distinct structural and physicochemical properties. Its synthesis is reliably achieved through the Grignard reaction, a fundamental and well-understood transformation in organic chemistry. The protocols and analytical methodologies described herein provide a robust framework for the preparation and validation of this compound, enabling its use in further research and development in the chemical and pharmaceutical sciences.
References
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- 1-(4-Chlorophenyl)-2-methylpropan-1-one.
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An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR spectroscopy for the structural elucidation of this compound.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This compound, a tertiary alcohol, presents a distinct set of proton environments that are well-resolved by ¹H NMR, making it an excellent case study for spectral interpretation.
Foundational Principles of ¹H NMR Spectroscopy
A comprehensive understanding of the ¹H NMR spectrum of this compound necessitates a firm grasp of several key NMR principles:
-
Chemical Shift (δ): The position of a signal along the x-axis of an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift.[2][3] It is influenced by the local electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift (to lower ppm values).[4][5]
-
Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.[6]
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals into multiplets. The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The coupling constant, J, is the distance between the peaks in a multiplet and is measured in Hertz (Hz).[6]
Predicted ¹H NMR Spectrum of this compound
The structure of this compound gives rise to four distinct proton environments, leading to four signals in its ¹H NMR spectrum.
Molecular Structure and Proton Environments
Caption: Proton environments in this compound.
Detailed Spectral Analysis
| Proton Type | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| Aromatic Protons (HA) | ~7.28 | 2H | Doublet | These protons are ortho to the electron-withdrawing chlorine atom, leading to deshielding and a downfield shift.[4] They are coupled to the adjacent HB protons, resulting in a doublet. |
| Aromatic Protons (HB) | ~7.15 | 2H | Doublet | These protons are meta to the chlorine atom and experience less deshielding compared to HA. They are coupled to the HA protons, appearing as a doublet. The characteristic pattern of two doublets in the aromatic region is typical for a 1,4-disubstituted (para) benzene ring.[7][8][9] |
| Benzylic Protons (-CH₂-) | ~2.75 | 2H | Singlet | These protons are on a carbon adjacent to the aromatic ring (benzylic position) and a quaternary carbon.[7] The absence of adjacent protons results in a singlet. |
| Methyl Protons (-CH₃) | ~1.25 | 6H | Singlet | The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon with no adjacent protons, hence they appear as a singlet. |
| Hydroxyl Proton (-OH) | Variable (1.5-4.0) | 1H | Singlet (broad) | The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[10][11] It often appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.[12] |
Experimental Protocol for ¹H NMR Spectrum Acquisition
A high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following protocol outlines the key steps for sample preparation and data acquisition.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[13]
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃), that dissolves the sample and has a minimal residual solvent signal that does not overlap with the analyte signals.[1][14]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons resonate at 0.00 ppm.[15]
Instrument Parameters
Caption: General workflow for NMR data acquisition and processing.
Standard ¹H NMR acquisition parameters should be employed.[16][17] These include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.[17]
-
Acquisition Time (AQ): A value of 3-4 seconds is generally adequate for good resolution.[16][18]
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the protons.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.[16]
Data Processing and Interpretation
The raw NMR data, known as the Free Induction Decay (FID), is a time-domain signal that must be processed to obtain the frequency-domain spectrum.[19][20]
Processing Steps
-
Fourier Transformation (FT): This mathematical operation converts the FID into the recognizable NMR spectrum.[19][21]
-
Phase Correction: The phases of the signals are adjusted to ensure that all peaks are in the absorptive mode (pointing upwards).[19]
-
Baseline Correction: The baseline of the spectrum is flattened to facilitate accurate integration.[19][22]
-
Referencing: The chemical shift scale is calibrated by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm.
-
Integration: The areas of the signals are integrated to determine the relative number of protons for each signal.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate the structure of an organic molecule. The distinct chemical shifts, integrations, and multiplicities of the four unique proton environments provide unambiguous evidence for the compound's structure. This guide serves as a practical resource for researchers and scientists, demonstrating the power of ¹H NMR spectroscopy in chemical analysis and drug development.
References
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- PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
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- Scribd. (n.d.). NMR Data Processing Guide.
- Chemistry For Everyone. (2025). How Do You Process NMR Data?. YouTube.
- University of Missouri. (2020). Optimized Default 1H Parameters.
- University of California, Riverside. (n.d.). Basic NMR Concepts.
- eMagRes. (n.d.). NMR Data Processing.
- University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- University of Maryland, Baltimore County. (n.d.). The Acquisition Parameters.
- Western University. (n.d.). NMR Sample Preparation.
- Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe.
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- Bruker. (2008). 1H Acquisition Period.
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- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
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- Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring.
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- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
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- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
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- ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and....
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A Technical Guide to the Mass Spectrometry Analysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Introduction
1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol with the molecular formula C₁₀H₁₃ClO.[1][2] Its structure, featuring a chlorinated aromatic ring and a sterically hindered alcohol functional group, makes it a molecule of interest in synthetic chemistry and as a potential intermediate or metabolite in drug development. Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of such compounds. This guide provides an in-depth examination of the mass spectrometric behavior of this compound, focusing on the principles of fragmentation and a practical protocol for its analysis.
This document is intended for researchers, analytical chemists, and drug development professionals who require a detailed understanding of how to characterize this molecule using mass spectrometry. We will explore the causal mechanisms behind its fragmentation pattern, providing a framework for confident identification.
Section 1: The Molecular Ion and Ionization Principles
For a volatile, neutral molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and effective analytical approach. In the EI source, high-energy electrons (typically 70 eV) bombard the molecule, dislodging an electron to create a positively charged radical cation known as the molecular ion (M⁺•).[3]
The molecular weight of this compound is 184.66 g/mol .[1][2] Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic isotopic cluster:
-
m/z 184: Representing the molecule with the ³⁵Cl isotope.
-
m/z 186: Representing the molecule with the ³⁷Cl isotope.
The ratio of these peaks will be approximately 3:1, a clear signature for a monochlorinated compound. However, a critical feature of tertiary alcohols is the high instability of their molecular ion.[4] Consequently, the M⁺• peak for this compound is often very weak or entirely absent in the resulting mass spectrum, as the ion rapidly undergoes fragmentation.[1]
Section 2: Core Fragmentation Pathways and Mechanisms
The fragmentation of the molecular ion is not random; it follows predictable chemical pathways that lead to the formation of stable ions. The resulting pattern of fragment ions is a unique fingerprint of the molecule's structure.
Pathway A: Alpha (α)-Cleavage - The Dominant Fragmentation Route
The most favorable fragmentation pathway for tertiary alcohols is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (α-cleavage).[3][5] For this compound, this involves the cleavage of the bond between the tertiary carbon and the benzylic CH₂ group.
This cleavage results in the loss of a neutral 4-chlorobenzyl radical and the formation of a highly stable, resonance-stabilized oxonium ion, [(CH₃)₂C=OH]⁺. This fragment appears at m/z 59 . Due to its exceptional stability, this ion is the most abundant one formed and represents the base peak (100% relative intensity) in the mass spectrum.[1] This is a hallmark characteristic for identifying this and similar tertiary alcohol structures.[4]
Pathway B: Benzylic Cleavage
An alternative, though less dominant, fragmentation involves the cleavage of the bond between the tertiary carbon and the CH₂ group to form a 4-chlorobenzyl cation [C₇H₆Cl]⁺. This benzylic carbocation is stabilized by the aromatic ring. This fragment will produce a characteristic isotopic doublet at m/z 125 (for ³⁵Cl) and m/z 127 (for ³⁷Cl).
Pathway C: Dehydration (Loss of H₂O)
A common fragmentation pathway for many alcohols is the elimination of a neutral water molecule (mass of 18 Da) from the molecular ion.[5] This would result in a fragment ion at m/z 166 ([M-18]⁺•). While feasible, this pathway is often less prominent than α-cleavage for tertiary alcohols.
Summary of Key Mass Fragments
The primary ions expected in the electron ionization mass spectrum of this compound are summarized below.
| m/z (for ³⁵Cl) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity |
| 184 | [C₁₀H₁₃ClO]⁺• | Molecular Ion (M⁺•) | Very Low / Absent |
| 166 | [C₁₀H₁₁Cl]⁺• | Dehydration: [M-H₂O]⁺• | Low |
| 125 | [C₇H₆Cl]⁺ | Benzylic Cleavage | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) | Moderate |
| 59 | [(CH₃)₂COH]⁺ | Alpha-Cleavage | 100% (Base Peak) |
| 43 | [C₃H₇]⁺ | Isopropyl Cation | Moderate |
Data derived from spectral information and established fragmentation principles.[1][3][5]
Visualization of Fragmentation
Caption: General workflow for GC-MS analysis of the target compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a volatile solvent such as methanol or dichloromethane to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to prepare working standards at the desired concentration for analysis (e.g., 1-10 µg/mL).
-
-
Instrumentation and Parameters:
-
Utilize a standard GC-MS system equipped with an autosampler. The following parameters serve as a validated starting point.
-
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Port | Split/Splitless (Split 20:1) | Prevents column overloading while ensuring sharp peaks. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Standard non-polar column suitable for a wide range of analytes. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating reference-quality mass spectra. |
| Source Temperature | 230 °C | Standard temperature to maintain ion source cleanliness. [1] |
| Mass Analyzer | Quadrupole | Common, robust analyzer for routine analysis. |
| Scan Range | m/z 40 - 400 | Covers the expected molecular ion and all significant fragments. |
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared standard into the GC-MS system.
-
Acquire data in full scan mode.
-
Following the run, identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum, identifying the base peak, isotopic patterns, and other key fragments as detailed in Section 2.
-
Compare the acquired spectrum against a reliable spectral database, such as the NIST/EPA/NIH Mass Spectral Library, for final confirmation. [6]
-
Conclusion
The mass spectrometric analysis of this compound is characterized by a highly predictable and informative fragmentation pattern. The absence of a significant molecular ion and the presence of a dominant base peak at m/z 59 are the most definitive features for its identification by Electron Ionization MS. By understanding the underlying mechanisms of α-cleavage and benzylic fragmentation, analysts can confidently interpret spectral data to confirm the structure of this compound. The GC-MS protocol provided herein offers a reliable and self-validating method for the routine analysis of this and structurally related molecules in various scientific and industrial settings.
References
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
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- NIST/EPA/NIH Mass Spectral Library. NIST.
- General Methods (Supporting Information). The Royal Society of Chemistry.
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A Guide to the Grignard Reaction for Tertiary Alcohol Synthesis: Mechanism, Protocol, and Field Insights
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1] Discovered by Victor Grignard in 1900, this organometallic reaction provides a powerful and versatile methodology for constructing complex molecular frameworks from simple precursors.[2] For researchers in materials science and drug development, its application in the synthesis of tertiary alcohols is particularly significant, as this structural motif is a key component in numerous pharmaceutical agents and natural products.[3] This guide provides an in-depth examination of the mechanistic underpinnings, stereochemical nuances, and field-proven experimental protocols for the synthesis of tertiary alcohols using Grignard reagents. We will explore the two primary synthetic pathways—the single addition to ketones and the double addition to esters and their derivatives—offering insights into the causality behind critical experimental choices to ensure procedural success and high yields.
The Heart of the Reaction: The Grignard Reagent
The efficacy of the Grignard reaction is rooted in the unique nature of its namesake reagent, an organomagnesium halide (R-Mg-X). The reagent is not merely mixed but formed in situ through the insertion of magnesium metal into a carbon-halogen bond of an alkyl or aryl halide.[4][5]
1.1. Formation and Stabilization
The formation mechanism is a complex, non-chain radical process occurring on the surface of the magnesium metal.[5][6][7] This reaction fundamentally inverts the polarity of the carbon atom. While the carbon in the parent organic halide is electrophilic, its bonding to the electropositive magnesium atom in the Grignard reagent imparts significant carbanionic character, making it a potent nucleophile and a strong base.[2][6][8]
The choice of solvent is not trivial; it is critical for the reagent's stability. Anhydrous ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are indispensable.[4] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium, forming a stabilizing complex that maintains the reagent's solubility and reactivity.[6][9]
Core Mechanisms for Tertiary Alcohol Synthesis
Tertiary alcohols can be efficiently synthesized via two principal pathways, distinguished by the choice of the carbonyl substrate.
2.1. Pathway A: Single Nucleophilic Addition to Ketones
The most direct route involves the reaction of a Grignard reagent with a ketone.[4][10] The mechanism proceeds in two distinct stages:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[11][12][13] This addition cleaves the C=O π-bond, with the electrons shifting onto the oxygen atom to form a tetrahedral magnesium alkoxide intermediate.[13][14] This step typically proceeds through a six-membered ring transition state.[1]
-
Acidic Workup: The reaction is "quenched" by the careful addition of an aqueous acid (e.g., NH₄Cl, dilute HCl). This protonates the magnesium alkoxide, yielding the final tertiary alcohol and water-soluble magnesium salts.[3][13]
Caption: Grignard reaction with a ketone forms a tertiary alcohol via nucleophilic addition.
2.2. Pathway B: Double Nucleophilic Addition to Esters and Acid Chlorides
When an ester or acid chloride is used as the substrate, two equivalents of the Grignard reagent are consumed to produce a tertiary alcohol in which two of the alkyl/aryl substituents are identical.[11][15]
-
First Addition: Similar to the ketone pathway, the first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate.[2][11]
-
Elimination of Leaving Group: This intermediate is unstable because it contains a good leaving group (an alkoxide, -OR', from an ester, or a chloride, -Cl, from an acid chloride).[2][11] The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the leaving group. This step generates a ketone as a transient intermediate.[2][3][13]
-
Second Addition: The ketone formed in situ is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[3][13]
-
Acidic Workup: The resulting magnesium alkoxide is then protonated in an acidic workup to yield the final tertiary alcohol.[12][15]
Sources
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- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Topic: Key Starting Materials and Synthetic Routes for 1-(4-Chlorophenyl)-2-methylpropan-2-ol
An In-depth Technical Guide for Drug Development Professionals
Abstract
1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol of significant interest as a building block in the synthesis of pharmaceuticals and other biologically active compounds. Its structure, featuring a chlorinated aromatic ring and a sterically hindered tertiary alcohol moiety, makes it a valuable precursor for creating diverse molecular architectures. This guide provides an in-depth analysis of the principal synthetic strategies for this compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern the transformations. We will explore two primary, industrially relevant pathways: the direct Grignard addition to acetone and a two-step approach involving a Friedel-Crafts acylation followed by a subsequent Grignard reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key intermediate.
Introduction: Strategic Importance of this compound
Tertiary alcohols are fundamental structural motifs in a vast array of natural products and pharmaceutical agents.[1][2] The synthesis of this compound represents a classic challenge in organic synthesis: the controlled construction of a quaternary carbon center. The presence of the 4-chlorophenyl group provides a handle for further functionalization and modulates the lipophilicity and metabolic stability of derivative compounds, making it a desirable feature in drug design.
The choice of synthetic route is paramount and is dictated by factors such as the availability and cost of starting materials, scalability, and overall yield. This guide dissects the two most logical and field-proven retrosynthetic disconnections for the target molecule, providing detailed protocols and the scientific rationale behind each step.
Core Synthetic Strategies: A Retrosynthetic Analysis
The most robust and versatile methods for synthesizing tertiary alcohols involve the nucleophilic addition of an organometallic reagent to a carbonyl compound.[3][4] For this compound, this strategy leads to two primary retrosynthetic pathways, each defined by a different set of key starting materials.
dot
Caption: Retrosynthetic analysis of this compound.
Synthetic Route 1: Grignard Reagent from 4-Chlorobenzyl Chloride and Acetone
This approach is arguably the most direct method. It involves the formation of a Grignard reagent from 4-chlorobenzyl chloride, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.[5]
Scientific Principle & Causality
The Grignard reaction is a cornerstone of carbon-carbon bond formation.[6][7] The key is the generation of a highly nucleophilic carbanion, stabilized by magnesium.[4] The reaction's success hinges on maintaining anhydrous (water-free) conditions, as Grignard reagents are potent bases and will be instantly destroyed by any protic solvent like water.[7][8] The choice of 4-chlorobenzyl chloride as a starting material is strategic; the benzylic halide is sufficiently reactive to form the Grignard reagent under standard conditions.[9] Acetone serves as a simple, readily available C3 electrophile to complete the carbon skeleton.
Experimental Protocol
Adapted from PrepChem.com Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol[5]
Step 1: Formation of 4-Chlorobenzylmagnesium Chloride
-
Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.00 mole equivalent) in the flask.
-
In the dropping funnel, prepare a solution of 4-chlorobenzyl chloride (1.02 mole equivalent) in anhydrous diethyl ether (approx. 2-3 mL per gram of halide).
-
Add a small portion of the halide solution to the magnesium to initiate the reaction. Initiation may be evidenced by spontaneous refluxing. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.[8]
-
Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to allow the mixture to reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone and Work-up
-
Cool the Grignard solution in an ice bath.
-
Add acetone (1.30 mole equivalent), dissolved in anhydrous ether, dropwise from the addition funnel. An exothermic reaction will occur.
-
After the addition, heat the reaction mixture to reflux for three hours.
-
Cool the mixture again and pour it carefully onto a mixture of ice (approx. 500 g) and concentrated hydrochloric acid (approx. 92 mL) to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Wash the organic phase with water, then with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil can be purified by vacuum distillation to yield the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzyl Chloride | [5] |
| Reagents | Magnesium, Acetone | [5] |
| Solvent | Diethyl Ether (anhydrous) | [5] |
| Reported Yield | 70% | [5] |
| Boiling Point | 123-124 °C at 12 mm Hg | [5] |
Workflow Diagram
dot
Caption: Workflow for Route 1: Grignard reaction with acetone.
Synthetic Route 2: Friedel-Crafts Acylation Followed by Grignard Addition
This two-step pathway first constructs a key ketone intermediate, 1-(4-chlorophenyl)-2-methylpropan-1-one, which is then converted to the target tertiary alcohol. This route offers flexibility and may be advantageous if chlorobenzene is a more economical starting material than 4-chlorobenzyl chloride.
Part 4A: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one
4A.1. Scientific Principle: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[10][11] The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the acyl chloride (isobutyryl chloride) to generate a highly electrophilic acylium ion.[12] The electron-rich chlorobenzene ring then attacks this electrophile. The chlorine atom on the benzene ring is an ortho-, para-directing group; however, due to the significant steric bulk of the isobutyryl group, the substitution occurs almost exclusively at the para position, leading to high regioselectivity for the desired product.[12][13]
4A.2. Experimental Protocol
Adapted from BenchChem Application Notes[12][13]
-
Set up a three-necked, dry round-bottom flask with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas byproduct).
-
Charge the flask with chlorobenzene (1.0 eq) and a solvent such as dichloromethane (DCM). Cool the mixture to 0-5 °C in an ice bath.
-
With vigorous stirring, carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in portions.
-
Add isobutyryl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining a temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Concentrate the solvent via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 1-(4-chlorophenyl)-2-methylpropan-1-one.
4A.3. Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Chlorobenzene | [12][13] |
| Reagents | Isobutyryl Chloride, AlCl₃ | [12][13] |
| Solvent | Dichloromethane (DCM) | [13] |
| Reaction Time | 2-4 hours post-addition | [12] |
| Key Feature | High para-selectivity due to sterics | [12] |
4A.4. Workflow Diagram
dot
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Spectroscopic Data for the Characterization of 1-(4-Chlorophenyl)-2-methylpropan-2-ol: An In-depth Technical Guide
Introduction
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Chlorophenyl)-2-methylpropan-2-ol (C₁₀H₁₃ClO, MW: 184.66 g/mol ) is a tertiary alcohol whose structural framework is pertinent to medicinal chemistry and organic synthesis. The presence of a halogenated aromatic ring, a benzylic methylene group, and a tertiary alcohol moiety presents a unique combination of functional groups, each with distinct spectroscopic signatures.
This technical guide provides a comprehensive analysis of the spectroscopic data required for the definitive characterization of this compound. As a self-validating system, this document integrates data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data is explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Infrared (IR) Spectroscopy: Probing Functional Groups
Principle: Infrared spectroscopy is a fundamental technique used to identify functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bond and its environment. For this compound, IR spectroscopy is crucial for identifying the hydroxyl (-OH) group and confirming the presence of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
A standard method for obtaining high-quality IR data for a solid or oil is as follows:
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a clear map of the proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | Doublet | 2H | H-meta | These protons are meta to the -CH₂- group and ortho to the electron-withdrawing Cl atom. They appear as a doublet due to coupling with the H-ortho protons. [1][2] |
| ~7.25 | Doublet | 2H | H-ortho | These protons are ortho to the -CH₂- group and meta to the Cl atom. They form the other half of the AA'BB' system, appearing as a doublet coupled to the H-meta protons. [1][2] |
| ~2.85 | Singlet | 2H | -CH₂- | The two benzylic protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |
| ~1.60 | Singlet (broad) | 1H | -OH | The hydroxyl proton signal is a singlet and often broad due to chemical exchange. Its position is variable and it will disappear upon shaking the sample with a drop of D₂O. [3] |
| ~1.25 | Singlet | 6H | 2 x -CH₃ | The six protons of the two methyl groups are equivalent due to free rotation around the C-C bond. They are adjacent to a quaternary carbon, so they appear as a sharp singlet. |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton, showing 7 distinct signals as expected from the molecular symmetry.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-ipso | The aromatic carbon directly bonded to the alkyl chain. |
| ~132 | C-para | The aromatic carbon bonded to the electronegative chlorine atom is deshielded. [4] |
| ~130 | C-ortho | The two equivalent aromatic carbons ortho to the alkyl chain. |
| ~128 | C-meta | The two equivalent aromatic carbons meta to the alkyl chain. |
| ~72 | C-quat (-C-OH) | This quaternary (carbinol) carbon is significantly deshielded by the attached oxygen atom. Its chemical shift is characteristic of a tertiary alcohol. [5][6] |
| ~48 | -CH₂- | The benzylic carbon. |
| ~29 | 2 x -CH₃ | The two methyl carbons are equivalent and appear as a single peak in the aliphatic region. [6] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. For this molecule, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (e.g., 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and undergoes electron ionization (typically at 70 eV).
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Data Interpretation and Fragmentation Analysis
The mass spectrum confirms the molecular weight and provides structural clues through fragmentation. [7]
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 184/186 | [M]⁺˙ (Molecular Ion) | [C₁₀H₁₃ClO]⁺˙ | The presence of two peaks in a ~3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl). |
| 169/171 | [M - CH₃]⁺ | [C₉H₁₀ClO]⁺ | Loss of a methyl radical from the molecular ion. |
| 125/127 | [Cl-C₆H₄-CH₂]⁺ | [C₇H₆Cl]⁺ | Cleavage of the C-C bond between the benzylic carbon and the quaternary carbon, forming the stable chlorobenzyl cation. |
| 59 | [C(CH₃)₂OH]⁺ | [C₃H₇O]⁺ | This is often the base peak (most abundant ion) and is highly characteristic of a tertiary alcohol with two methyl groups attached to the carbinol carbon. [7][8]|
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- 6. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-(4-Chlorophenyl)-2-methyl-2-propanol(5468-97-3) MS [m.chemicalbook.com]
- 8. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility Profile of 1-(4-Chlorophenyl)-2-methylpropan-2-ol in Organic Solvents
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of pharmaceutical sciences and drug development, the characterization of a compound's solubility is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. The extent to which an active pharmaceutical ingredient (API) can dissolve in a given solvent system governs its bioavailability, dictates formulation strategies, and influences the design of purification and crystallization processes. 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a tertiary alcohol with a chlorinated aromatic moiety, presents a unique set of physicochemical characteristics that necessitate a thorough understanding of its solubility behavior in various organic media. This guide provides a comprehensive technical overview of the solubility profile of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, present a robust methodology for experimental solubility determination, and discuss the thermodynamic principles that govern its dissolution.
Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility. This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO | |
| Molecular Weight | 184.66 g/mol | |
| Melting Point | 34 °C | |
| Appearance | Solid | |
| Boiling Point (est.) | 263.92 °C |
The structure of this compound, featuring a polar tertiary alcohol group and a nonpolar chlorophenyl group, suggests a nuanced solubility profile. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, which would favor solubility in polar, protic solvents. Conversely, the aromatic ring and the chlorine substituent contribute to its lipophilicity, suggesting solubility in nonpolar or moderately polar aprotic solvents. A qualitative solubility indication in dichloromethane (DCM) has been noted[1].
Experimental Determination of Solubility: A Self-Validating Protocol
The most reliable method for ascertaining the solubility of a compound is through meticulous experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2] The protocol described below is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.
Step-by-Step Methodology for Isothermal Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess of solid this compound to a series of vials, each containing a precisely known volume of a selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution has reached a plateau, thereby validating that equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
Once equilibrium is confirmed, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or isothermally-equilibrated syringe to avoid precipitation of the solute due to temperature changes.
-
Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
The solubility can then be calculated in terms of g/L or mol/L.
-
-
Alternative Analytical Quantification (e.g., HPLC):
-
For higher precision, the concentration of the solute in the filtered supernatant can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
The filtered supernatant is appropriately diluted and injected into the HPLC system. The concentration is then determined from the calibration curve.
-
Caption: Thermodynamic cycle for the dissolution of a solid solute in a solvent.
Safety and Handling of this compound
As with any chemical substance, proper safety precautions are essential. Based on safety data for structurally similar compounds, this compound should be handled with care. [3][4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Take measures to prevent the build-up of electrostatic charge.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of water and soap.
-
If swallowed: Immediately call a poison center or doctor.
-
Always consult the specific Safety Data Sheet (SDS) for the compound before handling.
Conclusion
This technical guide has outlined the critical aspects of determining and understanding the solubility profile of this compound. While specific quantitative data for this compound is not widely published, a robust framework for its experimental determination has been provided. By understanding its physicochemical properties and applying the principles of "like dissolves like," researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. Furthermore, the application of thermodynamic models offers a powerful approach for predicting solubility behavior, thereby accelerating process development and enabling more efficient design of experiments. The methodologies and principles discussed herein provide a comprehensive foundation for scientists and researchers to effectively characterize the solubility of this and other novel pharmaceutical compounds.
References
- CymitQuimica. 1-(4-Chlorophenyl)-2-methyl-2-propanol.
- ChemicalBook. 1-(4-Chlorophenyl)-2-methyl-2-propanol.
- Biointerface Research in Applied Chemistry.
- Sigma-Aldrich. 4-Chlorophenol.
- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- ResearchGate. (PDF) Studies on the solubility of phenolic compounds.
- ASIS Scientific.
- MedchemExpress.com.
- Capot Chemical.
- Fisher Scientific.
- SALTISE. Organic Chemistry: Introduction to Solubility.
- Diva-portal.org.
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Understanding the chemical reactivity of tertiary benzylic alcohols
An In-Depth Technical Guide to the Chemical Reactivity of Tertiary Benzylic Alcohols
Authored by: Gemini, Senior Application Scientist
Abstract
Tertiary benzylic alcohols represent a unique class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom which, in turn, is directly bonded to an aromatic ring. This distinct structural arrangement imparts a rich and nuanced chemical reactivity, dominated by the formation of a highly stabilized carbocation intermediate. This guide provides a comprehensive exploration of the core reactions governing these substrates, including nucleophilic substitution (S(_N)1), elimination (E1), and specialized oxidation pathways. By elucidating the mechanistic underpinnings and providing field-proven experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage or mitigate the reactivity of this important functional group.
The Cornerstone of Reactivity: The Tertiary Benzylic Carbocation
The chemistry of tertiary benzylic alcohols is inextricably linked to the exceptional stability of the carbocation formed upon protonation and subsequent loss of water. This intermediate's stability is not due to a single factor, but rather a powerful synergy of electronic effects that dramatically lowers the activation energy for its formation.
Synergistic Stabilization Mechanisms
-
Resonance Delocalization: The defining feature is the ability of the adjacent aromatic ring to delocalize the positive charge via resonance. The carbocation's empty p-orbital overlaps with the π-system of the benzene ring, distributing the charge across the ortho and para positions. This delocalization is the most significant stabilizing contribution.[1]
-
Inductive Effect: The alkyl groups attached to the tertiary carbon are electron-donating, pushing electron density towards the cationic center and helping to neutralize the positive charge.
-
Hyperconjugation: The sigma bonds of the C-H and C-C bonds adjacent to the carbocation can overlap with the empty p-orbital, further dispersing the positive charge. A tertiary carbocation benefits significantly from this effect.[2]
The combination of resonance, induction, and hyperconjugation makes the tertiary benzylic carbocation one of the most stable carbocation intermediates in organic chemistry, surpassing the stability of simple tertiary or benzylic carbocations alone.[3][4] This inherent stability dictates that reactions will overwhelmingly proceed through pathways involving this intermediate, namely S(_N)1 and E1 mechanisms.[5][6]
Caption: Resonance delocalization of the positive charge in a tertiary benzylic carbocation.
Dominant Reaction Pathways: S(_N)1 and E1
Given the facile formation of the carbocation intermediate, tertiary benzylic alcohols readily undergo substitution and elimination reactions under acidic conditions. The choice between these competing pathways is often directed by the reaction conditions, specifically temperature and the nucleophilicity of the medium.
Nucleophilic Substitution (S(_N)1)
The S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism is a hallmark of tertiary benzylic alcohols.[5] The reaction proceeds in a stepwise fashion, with the rate-determining step being the formation of the carbocation.[7] This pathway is favored by the presence of good nucleophiles (even weak ones) and lower temperatures.
Causality Behind the Mechanism: The reaction is initiated by protonation of the alcohol's hydroxyl group by a strong acid, converting it into an excellent leaving group (H₂O).[8] The subsequent departure of water is energetically favorable due to the formation of the highly stable tertiary benzylic carbocation. The steric bulk around the tertiary carbon center severely hinders any backside attack, making the concerted S(_N)2 pathway kinetically inaccessible.[9] The planar carbocation is then attacked by a nucleophile from either face, which can lead to a racemic or near-racemic mixture of products if the carbon is a stereocenter.[7]
Caption: The S(_N)1 reaction pathway for a tertiary benzylic alcohol.
Experimental Protocol: Synthesis of 2-bromo-2-phenylpropane
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 10.0 g of 2-phenyl-2-propanol.
-
Reagent Addition: Slowly add 40 mL of cold, concentrated hydrobromic acid (48% HBr) to the flask with continuous stirring.
-
Reaction: Allow the mixture to stir in the ice bath for 15 minutes, then remove the ice bath and continue stirring at room temperature for 1 hour. A second, denser layer of the alkyl halide product should form.
-
Workup: Transfer the reaction mixture to a separatory funnel. Drain the lower organic layer. Wash the organic layer sequentially with 20 mL of cold water, 20 mL of 5% NaHCO₃ solution, and finally 20 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-bromo-2-phenylpropane.
-
Validation: Confirm product identity and purity using ¹H NMR and GC-MS analysis. The rate-determining step is the formation of the stable 2-phenylprop-2-yl cation.[10]
Elimination (E1)
In the presence of strong, non-nucleophilic acids (e.g., H₂SO₄, H₃PO₄) and elevated temperatures, the E1 (Elimination, Unimolecular) pathway predominates.[11][12] Like the S(_N)1 reaction, the E1 mechanism proceeds through the same rate-determining carbocation formation.
Causality Behind the Mechanism: Instead of being attacked by a nucleophile, the carbocation intermediate is deprotonated at an adjacent (beta) carbon by a weak base (often water or the conjugate base of the acid, like HSO₄⁻).[13][14] This results in the formation of an alkene. The high temperature provides the necessary energy to favor the elimination pathway, which has a higher activation energy and is more entropically favorable than substitution. According to Zaitsev's rule, the reaction will preferentially form the most substituted (and thus most stable) alkene product.[15] For many tertiary benzylic alcohols, this results in a styrene derivative, a highly valuable conjugated system.
Caption: The E1 acid-catalyzed dehydration pathway for a tertiary benzylic alcohol.
Experimental Protocol: Acid-Catalyzed Dehydration of 1-methyl-1-phenylethanol
-
Setup: Assemble a simple distillation apparatus using a 50 mL round-bottom flask. Add 12.0 g of 1-methyl-1-phenylethanol to the flask.
-
Catalyst Addition: Cautiously add 3.0 mL of concentrated sulfuric acid (H₂SO₄) to the alcohol while swirling. Add a few boiling chips.
-
Dehydration: Heat the mixture gently. The product, α-methylstyrene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. The reaction is driven to completion by removing the product as it forms (Le Châtelier's principle).[16]
-
Workup: Transfer the distillate to a separatory funnel, wash with 10 mL of 10% NaOH solution followed by 10 mL of brine.
-
Isolation: Dry the organic layer over anhydrous CaCl₂, filter, and perform a final fractional distillation to purify the α-methylstyrene.
-
Validation: Analyze the product via IR spectroscopy (disappearance of the broad -OH stretch, appearance of C=C stretch) and ¹H NMR.
Table 1: Comparison of S(_N)1 and E1 Reaction Conditions
| Feature | S(_N)1 Reaction | E1 Reaction |
| Primary Goal | Substitution of -OH with a nucleophile | Formation of a C=C double bond |
| Acid Catalyst | Strong, nucleophilic acids (HCl, HBr) | Strong, non-nucleophilic acids (H₂SO₄, H₃PO₄)[11] |
| Temperature | Low to moderate (0°C to room temp) | High (Heat, Δ)[12] |
| Solvent/Base | A good nucleophile is required | A weak, non-nucleophilic base is sufficient |
| Major Product | Alkyl Halide, Ether, etc. | Alkene (Styrene derivative) |
Oxidation: A Challenging Transformation
Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to standard oxidation reactions that form carbonyls without cleaving carbon-carbon bonds.[17] Strong oxidizing agents like hot potassium permanganate (KMnO₄) will brutally cleave the molecule, leading to a mixture of products.[18][19] However, more sophisticated methods have been developed that exploit the unique reactivity of the benzylic position.
Tandem Elimination-Oxidation
A modern and elegant approach involves a one-pot tandem reaction where the tertiary benzylic alcohol first undergoes an acid- or base-mediated elimination to form an alkene intermediate. This intermediate, which is an allylic system relative to the aromatic ring, is then immediately oxidized.[20]
Causality Behind the Mechanism: Recent studies have shown that oxoammonium salts can mediate this transformation in a single step.[20] The process is believed to proceed first through an elimination to form the alkene intermediate. The oxoammonium salt then engages in an allylic oxidation, yielding an allylic ether. This avoids the harsh conditions of traditional oxidative cleavage and provides a synthetically valuable product.
Experimental Protocol: Oxoammonium Salt-Mediated Elimination-Oxidation [20]
-
Reagents: The substrate (e.g., a tetralone-derived tertiary benzylic alcohol), an oxoammonium salt (such as Bobbitt's salt), and a suitable solvent (e.g., acetonitrile).
-
Procedure: The tertiary alcohol is dissolved in acetonitrile. The oxoammonium salt is added, and the reaction is stirred at room temperature.
-
Mechanism in Action: The alcohol likely reacts with the oxoammonium salt, leading to an intermediate that facilitates elimination to an alkene. This in-situ generated alkene is then subjected to an ene-type allylic oxidation by another equivalent of the oxoammonium salt.[20]
-
Workup & Analysis: The reaction is quenched, and the product is isolated using standard chromatographic techniques. The resulting allylic ether can be a valuable synthetic intermediate.
Caption: Workflow for the tandem elimination-oxidation of a tertiary benzylic alcohol.
Applications in Drug Development and Synthesis
The tertiary benzylic alcohol motif is a key structural component in numerous pharmaceuticals and bioactive molecules. Understanding its reactivity is paramount for designing efficient synthetic routes and predicting potential metabolic pathways.
-
Synthetic Strategy: The facile displacement of the hydroxyl group via an S(_N)1 reaction allows for the stereocontrolled introduction of various functional groups, a crucial step in building complex molecular architectures.[21] The synthesis of many drug candidates relies on the controlled functionalization of benzylic C-H bonds to form these alcohols, which then serve as versatile handles for further modification.[22][23]
-
Prodrug Design: The reactivity can be harnessed in prodrug design, where a tertiary benzylic alcohol might be esterified to improve bioavailability, relying on in-vivo hydrolysis to release the active compound.
-
Metabolic Liability: Conversely, the ease of carbocation formation can make this moiety a point of metabolic liability, potentially leading to undesired side reactions or rapid clearance in a physiological environment. Drug development professionals must carefully consider this reactivity profile during lead optimization.
The kinetic resolution of racemic tertiary benzylic alcohols is also an active area of research, providing access to enantioenriched building blocks for the synthesis of chiral drugs and other valuable heterocycles.[24][25]
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Whitepaper: A Comparative Analysis of Theoretical and Experimental Properties of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
An In-depth Technical Guide for Drug Development Professionals
Abstract
1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol of interest in synthetic and medicinal chemistry. This guide provides a comprehensive analysis of this compound, contrasting its computationally predicted properties with established experimental data and characterization methodologies. We delve into its molecular structure, spectroscopic signatures, and chemical reactivity, offering a dual perspective that bridges theoretical modeling with empirical validation. This document serves as a technical resource for researchers, outlining detailed protocols for its synthesis from its ketone precursor, 1-(4-chlorophenyl)-2-methylpropan-1-one[1], and its subsequent characterization. The integration of predictive data from computational models with practical, laboratory-based validation provides a robust framework for understanding and utilizing this molecule in drug discovery and development contexts.
Introduction: The Significance of Tertiary Alcohols
Tertiary alcohols represent a crucial structural motif in a multitude of biologically active compounds and are key intermediates in organic synthesis.[2] Their unique steric and electronic properties, stemming from the absence of a hydrogen atom on the carbinol carbon, dictate their reactivity, often favoring SN1-type substitution reactions and resistance to oxidation. This compound combines this functional group with a halogenated aromatic ring, a common feature in pharmacologically active molecules that can influence metabolic stability and binding affinity. Understanding the interplay between its theoretical and experimental characteristics is paramount for predicting its behavior in both chemical reactions and biological systems. This guide employs a first-principles approach, starting with computational predictions and moving toward laboratory verification.
Compound Identification and Core Physicochemical Data
Precise identification is the foundation of reproducible scientific research. The key identifiers and fundamental properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-Chloro-α,α-dimethylphenethyl alcohol, 2-(4-Chlorobenzyl)-2-propanol | [3] |
| CAS Number | Not available for the tertiary alcohol, Precursor: 18713-58-1 | [4] |
| Molecular Formula | C₁₀H₁₃ClO | [3] |
| Molecular Weight | 184.66 g/mol | [3] |
| Appearance | Solid (predicted) | [3] |
Theoretical Properties: A Computational Forecast
Quantum chemical modeling provides invaluable predictive insights into molecular behavior, complementing experimental work and guiding rational design.[5] Using methods like Density Functional Theory (DFT) or Hartree-Fock (HF), we can estimate a molecule's properties before it is ever synthesized.[5][6][7]
Predicted Physicochemical & Pharmacokinetic Parameters
Computational tools like ALOGPS or ChemAxon can predict properties crucial for drug development. For a molecule with the structure of this compound, these predictions are essential for early-stage assessment.
| Parameter | Predicted Value | Significance in Drug Development |
| logP | ~2.9 - 3.2 | Lipophilicity, membrane permeability |
| Polar Surface Area (PSA) | 20.23 Ų | H-bonding potential, cell penetration |
| Hydrogen Bond Donors | 1 | Interaction with biological targets |
| Hydrogen Bond Acceptors | 1 | Interaction with biological targets |
| pKa (Acidic) | ~14.5 - 15.0 | Ionization state at physiological pH |
Predicted Spectroscopic Signatures
Computational spectroscopy can forecast the key features of NMR, IR, and MS spectra.
-
¹H NMR: The spectrum is expected to show four distinct signals: two doublets in the aromatic region (δ 7.0-7.4 ppm) forming a characteristic AA'BB' pattern due to para-substitution, a singlet for the benzylic methylene protons (CH₂) around δ 2.8-3.0 ppm, a singlet for the two equivalent methyl groups (C(CH₃)₂) around δ 1.2-1.4 ppm, and a singlet for the hydroxyl proton (-OH), which may be broad and have a variable chemical shift.[8][9]
-
¹³C NMR: Approximately 7 unique carbon signals are predicted: four in the aromatic region (including two quaternary carbons), one quaternary carbinol carbon (C-OH), one methylene carbon (-CH₂-), and one signal for the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy: Key predicted absorptions include a broad O-H stretching band (~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), aromatic C=C stretching (~1600, 1490 cm⁻¹), and a strong C-Cl stretching band in the fingerprint region (~1090 cm⁻¹).[7]
Experimental Verification: Synthesis and Characterization
The synthesis and empirical analysis of this compound provide the ground truth to validate our theoretical models. The most direct synthetic route involves the Grignard reaction, a cornerstone of C-C bond formation.
Synthesis via Grignard Reaction
This protocol details the synthesis of the target tertiary alcohol from its corresponding ketone precursor, 1-(4-Chlorophenyl)-2-methylpropan-1-one.[1]
Caption: Workflow for the synthesis of the target tertiary alcohol.
Experimental Protocol:
-
Preparation: To a solution of methylmagnesium bromide (1.2 equivalents in dry THF) in a flame-dried, three-neck flask under an inert argon atmosphere, cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve 1-(4-Chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) in dry THF and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization Workflow
The purified product must be rigorously analyzed to confirm its structure and purity.
Caption: Experimental workflow for structural elucidation.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak and an M+2 peak in an approximate 3:1 ratio, which is the characteristic isotopic signature for a molecule containing one chlorine atom.[10] Key fragmentation patterns would include the loss of a methyl group (M-15) and the loss of water (M-18).
-
Infrared (IR) Spectroscopy: The experimental spectrum should confirm the presence of a hydroxyl group via a broad absorption band around 3200-3600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and proton environments. The absence of a carbonyl signal in the ¹³C NMR spectrum (~190-210 ppm) and the appearance of a quaternary alcohol signal (~70-80 ppm) confirms the conversion of the ketone.
Chemical Reactivity Tests
Simple chemical tests can further classify the alcohol.
-
Lucas Test: As a tertiary alcohol, this compound is expected to react rapidly with the Lucas reagent (ZnCl₂ in conc. HCl), immediately forming an insoluble white layer of the corresponding alkyl chloride.[11] This test effectively distinguishes it from primary and secondary alcohols.
Comparative Analysis: Bridging Theory and Experiment
The true power of this dual approach lies in the direct comparison of predicted and measured data. Discrepancies often highlight the limitations of computational models or reveal subtle intra- and intermolecular interactions not accounted for in the gas-phase or simplified solvent models used in calculations.[7][12]
Caption: Logic diagram comparing theoretical and experimental data.
For instance, the experimental chemical shift of the hydroxyl proton in ¹H NMR can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding—a factor that is often simplified in theoretical predictions. Similarly, while DFT calculations can predict vibrational frequencies with good accuracy, experimental IR spectra may show band broadening and shifts due to intermolecular forces in the solid or liquid state.
Potential Applications and Biological Context
While specific biological data for this compound is not widely published, its structural components suggest potential areas of interest. The chlorophenyl group is present in numerous approved drugs. A structurally related secondary alcohol, 1-(p-chlorophenyl)propanol, has demonstrated peripheral analgesic properties.[13] This suggests that the broader class of chlorophenyl alcohols may warrant investigation for similar activities. Furthermore, many natural products with anticancer or antimicrobial properties contain terpene-like structures with tertiary alcohol functionalities, highlighting the biological relevance of this motif.[14][15][16]
Conclusion
This guide has provided a detailed examination of this compound from both theoretical and experimental standpoints. By first predicting its properties through computational chemistry and then outlining a robust methodology for its synthesis and empirical characterization, we have established a comprehensive profile of the molecule. The convergence of predicted and experimental data validates the compound's structure and provides a high degree of confidence in its physicochemical properties. This dual-pronged approach is emblematic of modern chemical research, accelerating the discovery process and enabling a deeper, more nuanced understanding of molecular behavior for applications in drug development and materials science.
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Navigating the Labyrinth: An In-Depth Technical Guide to the Initial Toxicity Screening of Halogenated Phenethyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Halogen Advantage and the Toxicological Challenge
The strategic incorporation of halogens into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This chemical modification can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity, often enhancing therapeutic efficacy. Phenethyl alcohols, a class of compounds with a wide spectrum of biological activities, are frequent candidates for such halogenation. However, the very properties that make halogenation attractive can also introduce significant toxicological liabilities. The introduction of a halogen atom can alter metabolic pathways, leading to the formation of reactive intermediates, and can imbue the molecule with unforeseen off-target effects.
This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of novel halogenated phenethyl alcohol derivatives. It is designed not as a rigid checklist, but as a dynamic, tiered approach that prioritizes early identification of potential hazards, conservation of resources, and the application of scientific rationale to de-risk promising candidates. We will move from high-throughput in silico and in vitro methods to more targeted, resource-intensive assays, with each stage informing the next in a logical, data-driven progression.
Section 1: The Foundation - In Silico and Computational Toxicology
Before any wet lab experiments are initiated, a robust in silico assessment can provide invaluable predictive data, flagging potential liabilities and guiding the entire screening cascade. This initial step is rapid, cost-effective, and requires only the chemical structure of the derivatives.
Rationale for a Computational-First Approach
A computational-first strategy allows for the early triage of compounds with a high probability of toxicity, preventing the costly synthesis and testing of non-viable candidates. By leveraging quantitative structure-activity relationship (QSAR) models and read-across approaches, we can make informed predictions about a range of toxicological endpoints.[1]
Key In Silico Endpoints for Halogenated Phenethyl Alcohols
-
Genotoxicity Prediction: Models trained on large datasets can identify structural alerts for mutagenicity and clastogenicity. For halogenated aromatics, the potential for forming reactive epoxides or quinones during metabolism is a key concern.
-
Hepatotoxicity and Cardiotoxicity Prediction: Given that the liver is a primary site of metabolism for many xenobiotics, and cardiotoxicity is a major cause of drug attrition, predictive models for these endpoints are crucial. Recent machine learning models have shown high accuracy in predicting the toxicity of halogenated aromatic compounds.
-
Metabolic Lability and Metabolite Prediction: In silico tools can predict sites of metabolism by cytochrome P450 (CYP) enzymes and other metabolic pathways. This is critical for halogenated phenethyl alcohols, as metabolism of the ethyl alcohol side chain can be influenced by the nature and position of the halogen on the aromatic ring. Oxidation of phenethyl alcohol to phenylacetic acid is a known metabolic pathway.[2] Halogenation can alter this, potentially leading to the formation of toxic metabolites.[3][[“]]
-
hERG Channel Inhibition: Blockade of the hERG potassium channel is a key indicator of potential cardiotoxicity. In silico models can predict the likelihood of a compound binding to and inhibiting this channel.
-
Endocrine Disruption Potential: The structural similarity of halogenated phenols to thyroid hormones raises concerns about endocrine disruption.[5][6] In silico models can assess the potential for binding to nuclear receptors.
Recommended In Silico Workflow
Caption: Tier 1 In Silico Toxicity Screening Workflow.
Section 2: The First Line of Defense - In Vitro Screening
Compounds that pass the in silico evaluation should proceed to a battery of in vitro assays. This tier provides the first experimental data on the biological activity of the compounds and is essential for validating the computational predictions.
Cytotoxicity Assays: A Measure of General Cellular Health
The initial assessment of a compound's toxicity is often its effect on cell viability. A variety of assays can be employed, each with its own advantages and limitations.[3][7][8]
-
MTT/XTT Assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability. They are high-throughput and cost-effective for initial screening.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.
-
ATP-Based Assays: Luminescence-based assays that quantify intracellular ATP levels are highly sensitive indicators of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity screening, SH-SY5Y for neurotoxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the halogenated phenethyl alcohol derivatives in cell culture medium. Add the compounds to the cells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Genotoxicity Assays: Assessing the Potential for DNA Damage
Genotoxicity is a critical endpoint, as DNA damage can lead to carcinogenesis and heritable genetic defects. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[5][9]
-
Ames Test (Bacterial Reverse Mutation Assay): This assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. It is a rapid and sensitive screen for mutagenicity and should be performed with and without metabolic activation (S9 fraction).[2]
-
In Vitro Micronucleus Test: This assay detects both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause numerical chromosome aberrations) in mammalian cells.
-
In Vitro Chromosomal Aberration Assay: This test provides a more detailed assessment of structural chromosomal damage in mammalian cells.
hERG Channel Assay: A Critical Cardiac Safety Screen
As mentioned, hERG channel inhibition is a major cause of drug-induced cardiac arrhythmias.[10][11][12] An early in vitro assessment is therefore essential.
-
Automated Patch Clamp (APC) Electrophysiology: This is the gold standard for assessing hERG channel inhibition. It provides a direct measure of the compound's effect on the channel's electrical activity and allows for the determination of an IC50 value.
Metabolic Stability Assays: Understanding Compound Fate
Assessing the metabolic stability of a new chemical entity is crucial for predicting its pharmacokinetic profile and potential for bioactivation.[13][14][15]
-
Liver Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP enzymes, to assess the rate of phase I metabolism. The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Hepatocyte Stability Assay: This assay uses primary or cultured hepatocytes, which contain both phase I and phase II metabolic enzymes, to provide a more comprehensive picture of metabolic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human and relevant preclinical species), NADPH, and buffer.
-
Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development.
Introduction: The Significance of Tertiary Alcohols
Tertiary alcohols are a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. Their unique steric and electronic properties often play a crucial role in molecular recognition and biological function. The target molecule, 1-(4-chlorophenyl)-2-methylpropan-2-ol, serves as a valuable building block in synthetic chemistry. The presence of the chlorophenyl group allows for further functionalization, such as cross-coupling reactions, while the tertiary alcohol moiety provides a handle for derivatization.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The synthesis is achieved through a two-step process, beginning with the formation of a 4-chlorobenzylmagnesium chloride Grignard reagent, followed by its nucleophilic addition to acetone.[1][2] We will delve into the critical parameters of this synthesis, emphasizing the causality behind each experimental choice, robust safety protocols, and comprehensive methods for purification and characterization.
Reaction Scheme and Mechanism
The overall synthesis proceeds as follows:
Step 1: Formation of 4-chlorobenzylmagnesium chloride (Grignard Reagent)
Step 2: Nucleophilic Addition to Acetone
The core of this synthesis is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[3] The Grignard reagent, in this case, 4-chlorobenzylmagnesium chloride, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[2][4] The carbon atom bound to magnesium is electron-rich and attacks the electrophilic carbonyl carbon of acetone.[5] This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during the acidic workup to yield the final tertiary alcohol product.[6][7]
Materials and Reagents
All reagents should be of high purity. Anhydrous solvents are critical for the success of the Grignard reaction.[4]
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 4-Chlorobenzyl chloride | ≥98% | Sigma-Aldrich | Store in a cool, dry place. Lachrymator. |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | Ensure the surface is not heavily oxidized. |
| Iodine | Crystal | Fisher Scientific | Used as an initiator. |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | ≥99.8%, DriSolv | Various | THF is preferred for its higher flash point.[8] |
| Acetone | ACS Grade, Anhydrous | Various | Must be thoroughly dried before use. |
| Hydrochloric Acid (HCl) | 37% | Various | For workup. |
| Saturated Ammonium Chloride (NH₄Cl) solution | N/A | Prepare in-house | Alternative for milder workup. |
| Sodium Bicarbonate (NaHCO₃) solution | Saturated | Prepare in-house | For neutralization. |
| Brine (Saturated NaCl solution) | N/A | Prepare in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Granular | Various | For drying the organic phase. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Various | For NMR analysis. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| Hexane and Ethyl Acetate | HPLC Grade | Various | For chromatography mobile phase. |
Experimental Workflow
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Detailed Experimental Protocol
Part 1: Preparation of 4-chlorobenzylmagnesium chloride
Rationale for Rigorous Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, such as water.[9] Any moisture will protonate and destroy the reagent, severely reducing or completely inhibiting the desired reaction. Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used.[10]
Step-by-Step Protocol:
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or connected to a nitrogen/argon line), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry or oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool to room temperature under a stream of dry nitrogen or argon.[9]
-
Reagent Setup: In the reaction flask, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a single crystal of iodine to the flask containing the magnesium. The iodine helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer. Add a small portion (approx. 5-10 mL) of anhydrous diethyl ether or THF to just cover the magnesium.
-
Substrate Addition: Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Reaction Initiation: Add a small amount (approx. 10%) of the 4-chlorobenzyl chloride solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.[9]
-
Grignard Formation: Once the reaction has initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and prevent the formation of Wurtz coupling byproducts.[11]
-
Completion: After the addition is complete, continue to stir the mixture. If necessary, reflux the reaction mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[3] The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium and the formation of a dark, cloudy solution. This solution is used directly in the next step.
Part 2: Reaction with Acetone
Rationale for Low-Temperature Addition: The reaction between the Grignard reagent and the ketone is highly exothermic. Adding the acetone at 0 °C allows for better temperature control, minimizing side reactions and ensuring a safer procedure.[3][12]
Step-by-Step Protocol:
-
Cooling: Cool the freshly prepared Grignard reagent solution in the reaction flask to 0 °C using an ice-water bath.
-
Substrate Preparation: In a separate flask, dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition: Add the acetone solution dropwise to the stirred Grignard solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ketone) is consumed.
Part 3: Work-up and Purification
Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and protonate the resulting alkoxide. This is a safer alternative to using strong acids, which can sometimes promote side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether or ethyl acetate. Separate the organic layer. Extract the aqueous layer two to three more times with the organic solvent.[3]
-
Washing: Combine all organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated NaCl solution).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[13] The appropriate solvent system can be determined beforehand by TLC analysis. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.[14]
Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₀H₁₃ClO |
| Molecular Weight | 184.66 g/mol |
| Appearance | Solid[14] |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons (approx. 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton. |
| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons, the benzylic carbon, the quaternary alcohol carbon, and the methyl carbons. |
| Mass Spectrometry | Molecular ion peak (M+) and fragmentation pattern consistent with the structure. |
| Purity (HPLC/GC) | >95% after purification.[15] |
Safety and Hazard Management
The Grignard reaction presents significant hazards that must be managed with strict adherence to safety protocols.[8]
-
Fire Hazard: Diethyl ether and THF are extremely flammable. All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[10]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with acetone are highly exothermic and can lead to a runaway reaction if not controlled.[8][11] Always have an ice bath ready for immediate cooling.
-
Reactivity: Grignard reagents react violently with water and other protic sources.[16] Ensure all equipment is dry and the reaction is protected from atmospheric moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (e.g., Nomex gloves for handling pyrophoric reagents).[8]
-
Contingency Plan: Do not work alone when performing a Grignard reaction.[8] Ensure a colleague is aware of the experiment and that a fire extinguisher (Class D for metal fires, if applicable) and safety shower are accessible.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the outlined procedures, particularly the anhydrous conditions and safety precautions, researchers can successfully synthesize this valuable tertiary alcohol. The methodologies described for purification and characterization ensure the final product is of high purity, suitable for subsequent applications in drug discovery and development.
References
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- Google Patents. (n.d.). CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound.
- American Chemical Society. (n.d.). Grignard Reaction.
- Anything Science. (2016). Grignard Reaction with Acetone. YouTube.
- Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE.
- Google Patents. (n.d.). CN109928987B - Method for preparing o-chlorobenzyl magnesium chloride compound.
- Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride.
- ResearchGate. (2006). Safety aspects of the process control of Grignard reactions.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- askIITians. (n.d.). How do Grignard reagent react with an acetone?.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
- PubChem. (n.d.). 4-Chlorobenzylmagnesium chloride.
- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Jackson David Reynolds, MD. (2014). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). YouTube.
- NurdRage. (2016). Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine. YouTube.
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Application Notes & Protocols: The Utility of 1-(4-Chlorophenyl)-2-methylpropan-2-ol as a Versatile Synthetic Intermediate
Abstract
This technical guide provides an in-depth exploration of 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a tertiary alcohol that serves as a valuable and versatile intermediate in modern organic synthesis. Its unique structural features—a stable 4-chlorophenyl ring and a sterically hindered tertiary alcohol moiety—offer a robust platform for the strategic development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. We will detail the primary synthesis of this compound and elucidate its subsequent transformations through key reaction pathways including acid-catalyzed dehydration and nucleophilic substitution. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and methodological soundness.
Compound Profile: Physicochemical and Spectroscopic Data
This compound, also known as 4-Chloro-α,α-dimethylphenethyl alcohol, is a solid at room temperature.[1] Its chlorinated phenyl ring and tertiary alcohol functional group are key to its reactivity and utility. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making it a strategic feature in medicinal chemistry.[2]
A summary of its key physical, chemical, and spectroscopic properties is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₁₃ClO | [3] |
| Molecular Weight | 184.66 g/mol | [3] |
| CAS Number | 4298-05-9 | N/A |
| Appearance | Solid | [3] |
| Melting Point | 34 °C | [1] |
| ¹H NMR | Expected signals include aromatic protons (AA'BB' system, δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, and a singlet for the two equivalent methyl groups. The hydroxyl proton will appear as a broad singlet. | [4] |
| ¹³C NMR | Expected signals for aromatic carbons, a quaternary carbon bearing the hydroxyl group, the benzylic CH₂ carbon, and the methyl carbons. | [4] |
| IR (cm⁻¹) | A characteristic broad O-H stretch around 3400-3600 cm⁻¹ and C-Cl stretch in the fingerprint region. | [2] |
Synthesis of this compound via Grignard Reaction
The most direct and efficient synthesis of this tertiary alcohol is through the nucleophilic addition of a Grignard reagent to a suitable carbonyl compound. The protocol below describes the reaction between 4-chlorobenzylmagnesium chloride and acetone. This pathway is chosen for its high atom economy and the commercial availability of the starting materials.
Causality of Experimental Design: The Grignard reaction is exquisitely sensitive to protic solvents, as the highly basic organomagnesium reagent will be quenched by any source of protons (e.g., water, alcohols).[5][6] Therefore, the entire apparatus must be flame-dried, and all solvents must be anhydrous to ensure the reaction proceeds to completion. The reaction is typically performed at a low temperature initially to control the exothermic nature of the Grignard addition to the carbonyl group.
Experimental Protocol: Synthesis
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask, previously flame-dried under a stream of inert gas (Argon or Nitrogen), equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous diethyl ether (Et₂O) is added to the dropping funnel and then added dropwise to the magnesium turnings. The reaction is initiated with gentle warming and then maintained at a gentle reflux until all the magnesium has been consumed.[7]
-
Reagent Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add a solution of acetone (1.1 eq) in anhydrous Et₂O to the dropping funnel.
-
Reaction: Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and dissolves the magnesium salts.
-
Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound via Grignard reaction.
Applications in Synthetic Transformations
This compound is a valuable precursor for a range of further synthetic modifications. Its tertiary alcohol nature dictates its reactivity, making it particularly susceptible to reactions involving carbocation intermediates.
Acid-Catalyzed Dehydration to 1-(4-chlorophenyl)-2-methylprop-1-ene
Tertiary alcohols undergo dehydration via an E1 (Elimination, Unimolecular) mechanism with relative ease upon treatment with a strong acid catalyst and heat.[8] This reaction is a reliable method for synthesizing trisubstituted alkenes.
Mechanistic Insight: The reaction proceeds in three key steps:
-
Protonation: The hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄) to form a good leaving group, water.[9]
-
Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.[10]
-
Deprotonation: A weak base (e.g., H₂O or HSO₄⁻) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.[8]
Experimental Protocol: Dehydration
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and a distillation head, place this compound (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (approx. 5-10 mol%).
-
Reaction: Heat the mixture gently (temperatures for tertiary alcohols can be as low as 25-80 °C) while stirring.[8] The alkene product, being more volatile than the starting alcohol, can be distilled from the reaction mixture as it is formed, driving the equilibrium toward the product.
-
Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The product, 1-(4-chlorophenyl)-2-methylprop-1-ene, can be further purified by vacuum distillation if necessary.
Dehydration Workflow Diagram
Caption: Workflow for the acid-catalyzed dehydration of the title compound.
Nucleophilic Substitution via an Sₙ1 Pathway
The tertiary nature of the alcohol allows it to undergo nucleophilic substitution via an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. By converting the hydroxyl group into a good leaving group, the resulting stable tertiary carbocation can be trapped by various nucleophiles.
Mechanistic Insight: Similar to the E1 pathway, the reaction begins with the protonation of the hydroxyl group by a strong acid (e.g., HCl, HBr). The subsequent loss of water generates the tertiary carbocation intermediate. A nucleophile (e.g., Cl⁻, Br⁻) then attacks the electrophilic carbocation to form the final substitution product. This process is valuable for converting the alcohol into the corresponding alkyl halide.
Experimental Protocol: Conversion to 2-Chloro-1-(4-chlorophenyl)-2-methylpropane
-
Reaction Setup: Place this compound (1.0 eq) in a separatory funnel.
-
Reagent Addition: Add concentrated hydrochloric acid (HCl, ~2.0 eq).
-
Reaction: Stopper the funnel and shake the mixture vigorously for 5-10 minutes, periodically venting to release pressure. The formation of an insoluble organic layer (the alkyl chloride) indicates the reaction is proceeding. Let the mixture stand for 20-30 minutes.
-
Work-up: Separate the lower aqueous layer. Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate, and finally with brine.
-
Purification: Dry the cloudy organic layer with anhydrous CaCl₂ or MgSO₄. Filter or decant the dried liquid to obtain the crude product. Further purification can be achieved via distillation.
Sₙ1 Substitution Workflow Diagram
Caption: Workflow for the Sₙ1 conversion to the corresponding alkyl chloride.
Resistance to Oxidation
A key chemical property of tertiary alcohols is their resistance to oxidation under standard conditions.[11] Oxidizing agents such as pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), or chromic acid typically require a hydrogen atom on the carbon bearing the hydroxyl group to proceed.[12] Since this compound lacks this hydrogen, it will not be oxidized to a ketone or carboxylic acid. Under very harsh, forcing conditions (e.g., strong acid and heat), oxidative cleavage of carbon-carbon bonds may occur.
Synthetic Implication: This stability makes the tertiary alcohol group a robust feature. It can be carried through a synthetic sequence without the need for a protecting group while other parts of the molecule are being modified by oxidation.
Potential as a Precursor in Bioactive Molecule Synthesis
The 4-chlorophenyl moiety is a common structural motif in many active pharmaceutical ingredients (APIs) and agrochemicals.[2] While this specific alcohol is not a direct named intermediate in the provided literature, structurally related compounds are key to producing important fungicides. For example, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a crucial intermediate in the synthesis of cyproconazole.[2][13][14] The structural scaffold of this compound provides a foundation that can be elaborated upon to explore structure-activity relationships (SAR) in drug discovery programs. Its derivatives, such as the alkene from dehydration or the alkyl halide from substitution, are versatile starting points for further functionalization.
Conclusion
This compound is a synthetically accessible and highly useful intermediate. Its reactivity is dominated by the stability of the tertiary carbocation that forms upon protonation and loss of its hydroxyl group. This predictable reactivity allows for the clean formation of alkenes via E1 elimination and substituted alkanes via Sₙ1 reactions. Its inherent resistance to oxidation further broadens its utility. The protocols and mechanistic discussions provided in this guide serve as a comprehensive resource for researchers aiming to leverage this compound as a strategic building block for the synthesis of novel and complex molecular targets.
References
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- Benchchem. 1-(4-Chlorophenyl)-2-methylpropan-1-ol | 10400-18-7. [URL: https://www.benchchem.com/product/10400-18-7]
- University of Wisconsin-Madison. Grignard Reaction. [URL: https://www.chem.wisc.edu/deptfiles/organic/Grignard.pdf]
- Benchchem. 1-(4-Chlorophenyl)-2-methylpropan-1-one. [URL: https://www.benchchem.com/product/18713-58-1]
- The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.
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- Organic Chemistry Portal. Grignard Reaction. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
- Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. [URL: https://www.benchchem.com/application-notes/synthesis-of-1-(4-chlorophenyl)-2-methylpropan-1-one]
- Ace Chemistry. Grignard Reagents and related organic synthesis. [URL: https://www.ace-chemistry.com/grignard-reagents.html]
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- Wiley SpectraBase. 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol - Optional[Vapor Phase IR] - Spectrum. [URL: https://spectrabase.com/spectrum/C8taZFWNHoU]
- MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [URL: https://www.mdpi.com/1422-8599/2022/4/M1520]
- National Institutes of Health. 1-(4-Chlorophenyl)-2-methylpropan-1-one - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Chlorophenyl)-2-methylpropan-1-one]
- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. [URL: https://patents.google.
- Biosynth. 1-(4-Chlorophenyl)-2-methylpropan-1-ol | 10400-18-7 | KAA40018. [URL: https://www.biosynth.com/p/KAA40018/10400-18-7-1-4-chlorophenyl-2-methylpropan-1-ol]
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The Untapped Potential of 1-(4-Chlorophenyl)-2-methylpropan-2-ol in Medicinal Chemistry: A Guide for Researchers
This technical guide provides an in-depth exploration of 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a tertiary alcohol with significant, yet largely untapped, potential in medicinal chemistry. While direct literature on its extensive application is nascent, its structural motifs—a 4-chlorophenyl group and a tertiary alcohol—are prevalent in a wide array of biologically active molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework for its application but also detailed protocols for its synthesis and potential biological evaluation.
Introduction: A Building Block of Interest
In the landscape of drug discovery and development, the identification of versatile chemical scaffolds is paramount.[1][2][][4] this compound presents itself as a compelling, yet under-explored, building block. Its precursor, 1-(4-Chlorophenyl)-2-methylpropan-1-one, is a well-established intermediate in organic synthesis, valued for its adaptability in creating more complex molecules.[5] The conversion of this ketone to the tertiary alcohol, this compound, opens a new avenue for structural diversification, introducing a chiral center and a functional group amenable to further chemical modification.
The 4-chlorophenyl moiety is a common feature in numerous pharmaceutical agents, often contributing to enhanced metabolic stability and potent biological activity.[5] This guide will delve into the synthetic pathways to access this compound and subsequently explore its potential as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties and Data
A summary of the key physical and chemical properties of the precursor, 1-(4-Chlorophenyl)-2-methylpropan-1-one, provides a foundation for understanding the starting material for the synthesis of our target compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO | [5] |
| Molecular Weight | 182.64 g/mol | [5] |
| CAS Number | 18713-58-1 | [5] |
| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-1-one | [5] |
| Appearance | Likely a solid or oil | [5] |
Synthesis of this compound: A Detailed Protocol
The most direct route to this compound is through the Grignard reaction, utilizing its ketone precursor. This method allows for the introduction of a methyl group, leading to the formation of the desired tertiary alcohol.
Experimental Protocol: Grignard Reaction for Tertiary Alcohol Synthesis
Objective: To synthesize this compound from 1-(4-Chlorophenyl)-2-methylpropan-1-one.
Materials:
-
1-(4-Chlorophenyl)-2-methylpropan-1-one
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-Chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) in anhydrous Et₂O or THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with Et₂O or another suitable organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
While direct applications of this compound are not extensively documented, its structure suggests several avenues for exploration in drug discovery.
As a Scaffold for Novel Bioactive Molecules
The tertiary alcohol group serves as a key functional handle for further chemical modifications. Esterification, etherification, or substitution reactions can be employed to build a library of derivatives. The 4-chlorophenyl group provides a lipophilic anchor that can interact with hydrophobic pockets in biological targets. The inherent chirality of the molecule also allows for the synthesis and evaluation of individual enantiomers, which may exhibit different pharmacological profiles.
Exploration of Potential Biological Activities
Structurally related compounds containing chlorophenyl and alcohol moieties have shown a range of biological activities, including antimicrobial and neuroactive properties.[6] This suggests that derivatives of this compound could be promising candidates for screening in these therapeutic areas. For instance, the related compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a known intermediate in the synthesis of the fungicide cyproconazole.[5]
Protocols for Biological Evaluation
To assess the medicinal chemistry potential of novel derivatives of this compound, a series of foundational biological assays are recommended.
Antimicrobial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of synthesized compounds against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Grow bacterial/fungal strains in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in a 96-well microtiter plate.
-
Incubation: Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Visualization of the Antimicrobial Assay Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its straightforward synthesis from a readily available precursor and the presence of key structural motifs found in many bioactive compounds make it an attractive starting point for the development of novel therapeutic agents. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this versatile building block. Future investigations should focus on the synthesis of diverse libraries of its derivatives and their systematic evaluation in a range of biological assays to uncover new leads for drug discovery.
References
- AERU. (n.d.). Fenbuconazole (Ref: RH 7592). University of Hertfordshire.
- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
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- PubChem. (n.d.). Fenbuconazole. National Center for Biotechnology Information.
- Google Patents. (n.d.). Enantiomere von 1-(4-Chlorophenyl)phenylmethyl)-4-(4-Methylphenyl)sulfonylpiperazin.
- Google Patents. (n.d.). Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
- MedChemica. (n.d.). Publications & Patents.
- Google Patents. (n.d.). Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.
- Google Patents. (n.d.). Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine.
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Step-by-step guide to purifying 1-(4-Chlorophenyl)-2-methylpropan-2-ol
An Application Note and Protocol for the Purification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Authored by a Senior Application Scientist
This guide provides a detailed, step-by-step protocol for the purification of this compound, a tertiary alcohol of interest in synthetic and medicinal chemistry. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require a high-purity compound for their work. This document emphasizes the scientific principles behind the purification techniques to ensure robust and reproducible results.
Introduction and Compound Profile
This compound is a tertiary alcohol containing a halogenated aromatic ring. Such structures are common scaffolds in the development of pharmaceuticals and agrochemicals.[1] The purity of this compound is paramount, as even small amounts of impurities can significantly impact the results of biological assays, kinetic studies, and subsequent synthetic transformations. Potential impurities may include unreacted starting materials from its synthesis (such as the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one), by-products, or degradation products.
This guide will focus on two primary methods for purification: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the purification.
Physicochemical Properties
A summary of the key physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClO | [2][3] |
| Molecular Weight | 184.66 g/mol | [2][4] |
| Appearance | Solid or Oil | [2][4] |
| Melting Point | 34 °C | [3][4] |
| Boiling Point | 263.92 °C (estimate) | [4] |
| Purity (Typical) | 96% | [2] |
The compound's low melting point is a critical consideration in its purification, particularly for recrystallization.
Purification Method Selection
The choice of purification method is dictated by the impurity profile and the desired final purity.
Caption: Decision workflow for selecting the appropriate purification method.
-
Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles from the desired product.[5][6] It is generally faster and more scalable than chromatography.
-
Column Chromatography is a more versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] It is particularly useful when dealing with oily products or when impurities have similar solubility to the target compound.
Method 1: Recrystallization Protocol
Recrystallization is based on the principle that the solubility of most solids increases with temperature.[8] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection
The key to successful recrystallization is choosing the right solvent.[9] Given the polar nature of the tertiary alcohol and the non-polar character of the phenyl ring, a mixed solvent system is often effective.[10]
Recommended Solvent Systems:
-
Hexane/Ethyl Acetate: A non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate).
-
Ethanol/Water: A polar protic solvent (ethanol) and a polar anti-solvent (water).[11]
Step-by-Step Protocol (Hexane/Ethyl Acetate System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until a persistent cloudiness is observed. Add a few drops of ethyl acetate to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Step-by-step recrystallization workflow.
Method 2: Column Chromatography Protocol
For oily crude products or when recrystallization is ineffective, silica gel column chromatography is the recommended method. This technique separates the target compound from impurities based on polarity.
Principle of Separation
Silica gel is a polar stationary phase. Non-polar compounds will travel through the column more quickly, while polar compounds will have a stronger interaction with the silica and elute more slowly. A gradient of solvents with increasing polarity is typically used to elute compounds with varying polarities.
Step-by-Step Protocol
-
TLC Analysis: Before running the column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for the eluent is a mixture of hexane and ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for the target compound.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purity Assessment of the Final Product
After purification, it is essential to verify the purity of this compound.
-
Melting Point Analysis: A sharp melting point close to the literature value (34 °C) is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[11]
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton. The absence of signals from the starting ketone would indicate successful purification.[1]
-
¹³C NMR: Expect a signal for the quaternary carbon attached to the hydroxyl group, as well as signals for the methyl and aromatic carbons.[1]
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single peak should be observed.
Troubleshooting
| Issue | Possible Cause | Solution |
| Recrystallization: No crystals form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent and allow it to cool again.[9] |
| Recrystallization: Oiling out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower boiling point solvent or add more of the "good" solvent. |
| Chromatography: Poor separation | Incorrect solvent system. | Optimize the eluent polarity based on TLC analysis. A shallower gradient may be needed.[7] |
| Chromatography: Compound stuck on column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
Conclusion
The purification of this compound can be effectively achieved through either recrystallization or column chromatography. The choice of method depends on the physical state of the crude material and the nature of the impurities. Careful execution of these protocols, coupled with rigorous purity assessment, will yield a high-quality product suitable for demanding research applications.
References
- Biotage. (2023, January 30).
- PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
- Waters Blog. (2025, June 18).
- ResearchGate. (2018, June 18).
- University of Rochester, Department of Chemistry.
- Stenutz. This compound. [Link]
- University of California, Davis.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Massachusetts.
- Michigan State University, Department of Chemistry.
- LibreTexts. (2023, January 29).
- Mettler Toledo.
- Millersville University.
- Journal of Pharmaceutical and Applied Chemistry. Impurities in Pharmaceutical Substances. [Link]
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HPLC method development for the analysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
An Application Note for the Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Abstract
This document provides a comprehensive and detailed guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This tertiary alcohol, containing a chlorophenyl functional group, is representative of compounds found as intermediates or impurities in pharmaceutical manufacturing. The narrative follows a logical progression from understanding the analyte's physicochemical properties to establishing a robust, validated analytical procedure suitable for quality control and stability testing environments. The protocols herein are grounded in established chromatographic principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).
Introduction and Analyte Characterization
The precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is a cornerstone of drug development and manufacturing. The target analyte, this compound, is a non-polar compound whose purity is critical for downstream processes. This guide serves as a practical protocol for researchers and drug development professionals to establish a reliable analytical method from first principles.
1.1. Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
-
Structure:
-
Molecular Weight: 184.67 g/mol [1]
-
Appearance: Solid, with a reported melting point of 34°C.[1][3]
-
Solubility: The molecule's chlorophenyl group imparts significant hydrophobicity. It is soluble in organic solvents like dichloromethane, methanol, and acetonitrile.[4] Its solubility in purely aqueous solutions is expected to be low. The related compound, tert-Butyl alcohol, is miscible with water, but the addition of the large, non-polar chlorophenyl group drastically reduces this characteristic.[5][6]
-
Acidity/Basicity (pKa): As a tertiary alcohol, the hydroxyl proton is exceptionally weakly acidic (estimated pKa > 16).[7] Consequently, the molecule is neutral across the entire operational pH range of silica-based HPLC columns (typically pH 2-8). This simplifies method development, as retention time will be largely independent of mobile phase pH.
-
UV Absorbance: The presence of the chlorophenyl ring provides a chromophore necessary for UV detection. Aromatic compounds typically exhibit strong absorbance in the low UV range. Based on methods for similar chlorophenyl-containing molecules, a detection wavelength of approximately 225 nm is a logical starting point.[8][9]
HPLC Method Development Strategy
The development process is a systematic workflow designed to achieve a specific separation goal: a reliable, robust, and efficient quantification of the target analyte. Reversed-phase chromatography is the technique of choice due to the analyte's non-polar, hydrophobic nature.[10]
The overall strategy involves screening key parameters to find a suitable starting point, followed by fine-tuning (optimization) to achieve the desired performance, and finally, validation to prove the method is fit for its intended purpose.
Caption: High-level workflow for HPLC method development and validation.
Experimental Protocol: Method Development & Optimization
This section provides a step-by-step protocol for developing the analytical method.
3.1. Materials and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Phosphoric acid (ACS grade or higher)
-
-
Columns:
-
Screening Column 1 (Primary): C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size. C18 columns are the workhorse of reversed-phase chromatography and provide excellent hydrophobic retention.
-
Screening Column 2 (Alternative Selectivity): Phenyl-Hexyl stationary phase, 150 mm x 4.6 mm, 5 µm particle size. Phenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions.[11]
-
3.2. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is typically suitable for initial method development.
3.3. Initial Chromatographic Screening
The first step is to perform a broad gradient analysis to quickly determine the approximate organic solvent concentration required to elute the analyte.
Table 1: Initial Gradient Screening Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides strong hydrophobic retention, a good starting point. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier sharpens peaks by suppressing silanol activity.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent with good UV transparency and low viscosity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 30°C | Provides stable retention times and reduces viscosity. |
| Detection | UV at 225 nm | Expected absorbance region for the chlorophenyl chromophore.[8] |
| Gradient Program | 10% B to 95% B in 20 min | A wide scouting gradient to ensure elution of the analyte. |
Procedure:
-
Equilibrate the system with the initial conditions for at least 15 minutes.
-
Inject the Working Standard Solution (100 µg/mL).
-
From the retention time (t_R) in the gradient run, an approximate isocratic mobile phase composition can be calculated. Alternatively, a focused, shallower gradient can be developed around the elution point. For an initial isocratic trial, a good starting point is a mobile phase composition that is about 5-10% lower than the %B at the apex of the eluted peak.
3.4. Method Optimization
Once the analyte peak is located, the method is optimized to meet system suitability criteria. The goal is to achieve a retention factor (k') between 2 and 10, a tailing factor (T) between 0.8 and 1.5, and a high number of theoretical plates (N > 2000).
Caption: Decision tree for optimizing key chromatographic parameters.
-
Adjusting Retention Time:
-
If retention is too long: Increase the percentage of acetonitrile in the mobile phase.
-
If retention is too short (k' < 2): Decrease the percentage of acetonitrile. Make adjustments in 5% increments initially, then smaller increments for fine-tuning.
-
-
Improving Peak Shape (Tailing):
-
While the analyte is neutral, tailing can occur from secondary interactions with the silica support. Using a low concentration of an acid like formic acid or trifluoroacetic acid (TFA) in the mobile phase can sharpen the peak.
-
Ensure the sample diluent is not significantly stronger than the mobile phase. Mismatch can cause peak distortion.
-
-
Increasing Efficiency (Plate Count):
-
Lowering the flow rate (e.g., to 0.8 mL/min) can increase efficiency but will also increase the run time.
-
Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity, leading to sharper peaks and higher efficiency.
-
Method Validation Protocol (per ICH Q2(R2))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12][13][14] The following parameters must be assessed for a quantitative impurity or assay method.
4.1. System Suitability
These tests are performed before any sample analysis to verify that the chromatographic system is performing adequately.[15][16]
Procedure:
-
Equilibrate the HPLC system with the final optimized mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Peak Area %RSD | ≤ 2.0% | Ensures injection precision.[17] |
| Retention Time %RSD | ≤ 1.0% | Ensures retention time stability. |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry.[18] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
4.2. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
If available, inject a placebo (formulation without the active ingredient) to check for excipient interference.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte to generate degradation products. The method should demonstrate resolution between the main analyte peak and any degradant peaks.
4.3. Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
Procedure:
-
From the Stock Solution, prepare a series of at least five calibration standards covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4.4. Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
Procedure:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo mixture.
-
Analyze these samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.
4.5. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Procedure: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: %RSD of the results should be ≤ 2.0%.[12]
-
-
Intermediate Precision (Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: %RSD of the combined results from both studies should meet the laboratory's predefined limits.
-
4.6. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Analyze the working standard while making small changes to the following parameters, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (± 2% organic)
-
-
Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Final Recommended Method and Conclusion
Based on the principles outlined, a typical final method would be established and presented as follows.
Table 3: Final Optimized HPLC Method
| Parameter | Final Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35°C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
This application note details a systematic and scientifically sound approach to developing a robust RP-HPLC method for the analysis of this compound. By following the outlined steps for development, optimization, and validation, laboratories can establish a reliable method fit for its intended use in a regulated quality control environment, ensuring the purity and quality of pharmaceutical materials.
References
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- HPLC System Suitability Parameters. (2024, June 2). Tailing factor | Theoretical plates | resolution.
- International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
- SIELC Technologies. (n.d.). Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column.
- RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Stenutz. (n.d.). This compound.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-436.
- Chemsrc. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-1-ol.
- Pharmaguideline. (n.d.). Steps for HPLC Method Validation.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- National Institutes of Health, PubMed Central. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
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Application Note: A Robust GC-MS Protocol for the Confident Identification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Abstract
This document provides a comprehensive, step-by-step protocol for the identification and analysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This tertiary alcohol is a significant analyte in various fields, and its accurate identification is crucial for research, development, and quality assurance. The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. This protocol establishes a self-validating system, incorporating principles of method validation and system suitability to ensure trustworthy and reproducible results.
Introduction and Scientific Context
This compound (CAS No: 5468-97-3) is a tertiary alcohol whose structural analogs are found in various chemical and pharmaceutical research areas. Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for the analysis of volatile and semi-volatile compounds such as this.[1] The technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, providing high sensitivity and specificity.[2] This application note details an optimized method, from sample preparation to data interpretation, grounded in established analytical principles to ensure scientific integrity.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClO | [3][4] |
| Molecular Weight | 184.66 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Structure |
The presence of a tertiary alcohol group and a chlorinated phenyl ring dictates its chromatographic behavior and mass spectral fragmentation, which are key to its identification.
Principle of the GC-MS Method
The GC-MS analysis workflow is a sequential process. First, the prepared sample is injected into the GC, where it is vaporized. The volatile analytes are then carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column walls).[2] Compounds with higher volatility and lower affinity for the stationary phase elute faster.
Upon exiting the GC column, individual compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. This process creates a positively charged molecular ion and a series of characteristic fragment ions.[5] These ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to reference spectra.[1]
Detailed Experimental Protocol
This protocol is a robust starting point and can be adapted based on the specific instrumentation and sample matrix.
Materials and Reagents
-
Reference Standard: this compound, purity ≥95%
-
Solvent: HPLC-grade or GC-MS grade Methanol, Dichloromethane, or Ethyl Acetate. The solvent must be volatile and free of contaminants.[6]
-
Glassware: Class A volumetric flasks, pipettes, and 1.5 mL glass autosampler vials with PTFE-lined caps.[7]
-
Internal Standard (Optional): An appropriate internal standard (IS), such as n-propanol or another compound not present in the sample, can be used for quantitative analysis.[8]
Standard and Sample Preparation
Proper sample preparation is paramount for accurate results.[1]
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution.[1]
-
Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the homogenized sample, dissolve it in a suitable volume of solvent, and vortex/sonicate to extract the analyte. The target concentration should fall within the calibration range.
-
Liquid Samples: If the analyte is in a non-volatile matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[6]
-
-
Filtration: All solutions (standards and samples) should be filtered through a 0.45 µm PTFE syringe filter into a GC vial to remove particulates that could damage the injector or column.[6]
GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890/Intuvo 9000 or equivalent | Provides reliable and reproducible chromatographic performance.[9] |
| MS System | Agilent 5977/7010B or equivalent | Offers high sensitivity and stable performance.[9] |
| Column | HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column is robust and provides excellent separation for a wide range of semi-volatile compounds.[10] |
| Injector | Split/Splitless | |
| Mode | Splitless | Optimizes sensitivity for trace-level analysis.[7] |
| Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation of the tertiary alcohol. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | ||
| Initial Temp | 80 °C, hold for 1 min | Allows for solvent focusing and improves peak shape. |
| Ramp | 15 °C/min to 280 °C | A moderate ramp rate to ensure separation from potential impurities. |
| Final Temp | 280 °C, hold for 5 min | Ensures elution of any less volatile components and cleans the column. |
| MS Parameters | ||
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for stable ionization.[3] |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Full Scan | Used for qualitative identification and spectral confirmation. |
| Scan Range | 40 - 400 m/z | Covers the molecular ion and all expected fragment ions. |
| Solvent Delay | 3 min | Prevents the high-concentration solvent peak from damaging the MS detector filament. |
GC-MS Workflow Visualization
The logical flow from sample preparation to final analysis is depicted below.
Caption: The GC-MS experimental workflow from sample preparation to data analysis.
Results and Data Interpretation
Chromatographic Analysis
Under the conditions specified, this compound will elute as a sharp, symmetrical peak. The retention time is a key identifier but can vary slightly between systems. Therefore, it is essential to analyze a reference standard on the same day and sequence as the unknown samples.
Mass Spectral Analysis
The mass spectrum is the definitive piece of evidence for identification. The EI mass spectrum of this compound is expected to show a characteristic fragmentation pattern.
-
Molecular Ion ([M]⁺): A peak at m/z 184, corresponding to the intact molecule with one electron removed, should be visible. Due to the presence of chlorine, an isotopic peak at m/z 186 ([M+2]⁺) with approximately one-third the intensity of the m/z 184 peak is expected.[3]
-
Base Peak (m/z 59): The most intense peak (base peak) is expected at m/z 59. This corresponds to the stable [C₃H₇O]⁺ fragment, [(CH₃)₂COH]⁺, formed by alpha-cleavage, which is highly characteristic of tertiary alcohols.[3][5]
-
Other Key Fragments:
-
m/z 125/127: Represents the chlorobenzyl cation [Cl-C₆H₄-CH₂]⁺, formed by cleavage of the C-C bond between the aromatic ring and the propanol group.
-
m/z 91: Often observed from rearrangement and loss of chlorine from the chlorobenzyl fragment, forming the tropylium ion [C₇H₇]⁺.[3]
-
Reference Mass Spectrum Data: [3]
-
m/z (Relative Intensity): 59 (100), 91 (32.7), 43 (17.1), 31 (14.4), 89 (6.5), 115 (3.1), 184 (trace).
The acquired spectrum from an unknown sample must match the retention time of the standard and show this fragmentation pattern, including the correct isotopic ratios for chlorine-containing fragments, for positive identification.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the method's performance must be validated, and the system's readiness must be checked before each analysis.[2][11]
Method Validation Parameters
This protocol should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12]
| Parameter | Purpose & Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities or matrix components. No interfering peaks should be observed at the analyte's retention time in a blank sample.[13] |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. A calibration curve of ≥5 points should yield a correlation coefficient (r²) ≥ 0.99.[10][13] |
| Accuracy | To assess the closeness of the measured value to the true value. Determined by spike-recovery studies at multiple levels; recovery should be within 98-102%.[13] |
| Precision | To measure the repeatability of the method. Expressed as Relative Standard Deviation (RSD) for replicate injections. RSD should be < 2% for repeatability.[12][13] |
| LOD / LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. Typically determined by signal-to-noise ratios (S/N) of 3:1 for LOD and 10:1 for LOQ. |
System Suitability Test (SST)
Before running a sample sequence, inject a mid-level concentration standard (e.g., 25 µg/mL) multiple times (n=3-5). The system is deemed suitable for analysis if the following criteria are met:
-
Peak Tailing Factor: Should be between 0.9 and 1.5.
-
RSD of Retention Time: ≤ 1.0%.
-
RSD of Peak Area: ≤ 5.0%.
Conclusion
This application note provides a detailed and scientifically grounded GC-MS protocol for the identification of this compound. By explaining the causality behind experimental choices, from sample preparation to instrument parameters, and integrating essential method validation and system suitability criteria, this guide equips researchers with a reliable and reproducible analytical tool. Adherence to this protocol will ensure high-confidence identification critical for advancing research and maintaining quality standards in drug development and chemical analysis.
References
- P, K., & M, S. (2015). A Review on GC-MS and Method Development and Validation. Impact Factor, 3(9), 2321-8651.
- ResearchGate. (2014). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate.
- ResearchGate. (2010). Sample preparation for the determination of chlorophenols | Request PDF. ResearchGate.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities.
- SCION Instruments. (2023). Sample preparation GC-MS. SCION Instruments.
- Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Preprints.org.
- Montalvo, N., et al. (2022). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. PMC - PubMed Central.
- U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
- Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. Blog.
- Restek. (n.d.). Alcoholic Beverage Analysis by GC. Restek.
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- Wiley. (n.d.). 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol - Vapor Phase IR Spectrum. Wiley Science Solutions.
- Agilent Technologies. (2020). Analysis of Challenging Pesticides Regulated in the Cannabis and Hemp Industry with the Agilent Intuvo 9000-7010 GC/MS/MS system: The Fast-5. Agilent Technologies.
- NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST WebBook.
- Wang, M., et al. (2013). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. PMC - NIH.
- Chromatography Forum. (2019). Alcohol Method Development by GC-MS. Chromatography Forum.
- MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.
- NIH. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one. PubChem.
- NIST. (n.d.). CAS Reg. No. 13659-13-7. NIST WebBook.
- FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). FooDB.
- NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.
- Doc Brown's Chemistry. (n.d.). C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol. Doc Brown's Advanced Organic Chemistry Revision Notes.
- PubMed. (2006). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. PubMed.
- NIST. (n.d.). Nuarimol. NIST WebBook.
- NIST. (n.d.). 2,2-Bis(p-chlorophenyl)ethanol. NIST WebBook.
- NIST. (n.d.). 1-(2-Chlorophenyl)propan-2-one. NIST WebBook.
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Purification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol: Detailed Application Notes and Protocols for Recrystallization
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the purification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a key intermediate in pharmaceutical synthesis. Moving beyond a simple list of procedural steps, this document elucidates the underlying chemical principles that govern the selection of solvents and crystallization conditions. We present a systematic approach to achieving high purity, suitable for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, incorporating in-process controls and post-purification analyses to ensure the desired product quality.
Introduction: The Critical Role of Purity
This compound is a tertiary alcohol whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, which can originate from starting materials, by-products, or degradation, can adversely affect reaction yields, introduce toxicological risks, and compromise the stability of the final API. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[1] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2] By carefully selecting a solvent, a saturated solution can be prepared at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical properties is essential for developing a robust recrystallization protocol.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₃ClO | [3][4] |
| Molecular Weight | 184.66 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 34 °C | [3][5][6] |
| Boiling Point | ~264 °C (rough estimate) | [3][5] |
| Solubility | Soluble in Dichloromethane (DCM) | [3][5] |
The relatively low melting point of 34°C requires careful temperature control during the drying phase to prevent the purified product from melting.
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble at all temperatures).
-
Chemical inertness towards the target compound.
-
Volatility that allows for easy removal from the purified crystals.
-
A boiling point lower than the melting point of the compound to prevent "oiling out."
Based on the structure of this compound, which contains a polar hydroxyl group and a larger, nonpolar chlorophenyl group, a solvent of intermediate polarity is likely to be a good starting point. The principle of "like dissolves like" suggests that alcohols or mixtures containing alcohols could be effective.
Single-Solvent vs. Mixed-Solvent Systems
For this compound, both single and mixed-solvent systems can be effective. A mixed-solvent system is often employed when no single solvent meets all the ideal criteria.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[7] The two solvents must be miscible.
Recommended Recrystallization Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Mixed-Solvent Recrystallization using Ethanol and Water
This protocol is particularly effective for moderately polar compounds. Ethanol acts as the "good" solvent, and water serves as the "anti-solvent."
Step-by-Step Methodology:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot 95% ethanol with stirring. Start with approximately 30-40 mL and add more in small portions as needed to achieve complete dissolution at or near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Inducing Saturation: To the hot, clear solution, add hot deionized water dropwise while stirring until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot 95% ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol/water mixture (in a similar ratio to the final crystallization solvent) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature below 30°C to prevent melting.
Protocol 2: Mixed-Solvent Recrystallization using Hexane and Acetone
This system utilizes a nonpolar solvent (hexane) and a polar aprotic solvent (acetone). This can be effective if the impurities have significantly different polarities from the target compound.
Step-by-Step Methodology:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of warm acetone.
-
Inducing Saturation: Slowly add hexane to the warm solution with stirring until turbidity is observed.
-
Clarification: Add a few drops of warm acetone to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold hexane/acetone mixture.
-
Drying: Dry the crystals under vacuum at a temperature below 30°C.
Workflow and Decision-Making in Recrystallization
The following diagram illustrates the logical workflow for the recrystallization process.
Caption: Logical workflow for the mixed-solvent recrystallization process.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. | |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.- Ensure the solvent's boiling point is below the compound's melting point. | |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling time. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the filtration apparatus is pre-heated.- Extend the cooling time in the ice bath. |
Purity Analysis and Characterization
To validate the effectiveness of the purification, the final product must be analyzed for purity.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for determining the purity of pharmaceutical compounds and quantifying impurities.
-
Gas Chromatography (GC): GC is particularly useful for detecting volatile impurities, such as residual solvents.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.
-
Differential Scanning Calorimetry (DSC): DSC can provide a more accurate determination of purity by analyzing the melting endotherm.
Conclusion
The recrystallization protocols detailed in this guide provide a robust framework for the purification of this compound. By understanding the fundamental principles of solubility and crystallization, and by systematically applying the outlined procedures, researchers can consistently obtain a high-purity product essential for subsequent stages of drug development and synthesis. The key to success lies in careful solvent selection, controlled cooling, and thorough analysis of the final product.
References
- Chemsrc. (2025). 1-(4-chlorophenyl)-2-methylpropan-1-ol.
- Quora. (2021). Why is the choice of solvent important in recrystallization?
- University of California, Davis. (n.d.). Recrystallization.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York. (n.d.). Mixed-solvent recrystallisation.
- Stenutz. (n.d.). This compound.
- Jasperse, J. (n.d.). Recrystallization I.
Sources
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- 3. 1-(4-Chlorophenyl)-2-methyl-2-propanol CAS#: 5468-97-3 [m.chemicalbook.com]
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- 5. 1-(4-Chlorophenyl)-2-methyl-2-propanol | 5468-97-3 [amp.chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol Derivatives for SAR Studies
Introduction
The 1-(4-chlorophenyl)-2-methylpropan-2-ol scaffold is a key pharmacophore in medicinal chemistry, serving as a foundational structure for a variety of biologically active molecules. The presence of a tertiary alcohol provides a crucial anchor point for derivatization, while the chlorophenyl group often contributes to favorable pharmacokinetic properties and target engagement. Structure-Activity Relationship (SAR) studies are paramount in drug discovery, enabling the systematic exploration of how modifications to a lead compound's structure influence its biological activity.[1][2] This guide provides a detailed exploration of synthetic strategies to generate a library of derivatives from the parent alcohol, this compound, with the goal of elucidating key SAR trends.
The core of this application note will focus on three primary avenues for derivatization: modification of the tertiary alcohol, functionalization of the aromatic ring, and exploration of bioisosteric replacements. We will delve into the underlying chemical principles for each synthetic transformation, provide detailed, step-by-step protocols, and present the rationale behind the selection of specific reagents and conditions.
Strategic Approach to SAR-Driven Synthesis
Our synthetic strategy is designed to probe the chemical space around the this compound core. By systematically altering key functional groups, we aim to identify structural motifs that enhance potency, selectivity, and pharmacokinetic profiles.
Caption: High-level overview of the derivatization strategy for SAR studies.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the starting material is a critical first step. A reliable and scalable route to this compound is achieved through the Grignard reaction between methylmagnesium bromide and 1-(4-chlorophenyl)-2-methylpropan-1-one.[3]
Protocol 1: Grignard Reaction for Tertiary Alcohol Synthesis
Objective: To synthesize the tertiary alcohol, this compound, from the corresponding ketone.
Materials:
-
1-(4-Chlorophenyl)-2-methylpropan-1-one
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq) dissolved in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome: A white solid, this compound.
Part 2: Derivatization of the Tertiary Alcohol
The tertiary hydroxyl group is a prime site for modification. We will explore two key transformations: etherification and esterification. These reactions allow for the introduction of a wide range of substituents to probe the effects of size, electronics, and hydrogen bonding potential on biological activity.
Etherification of the Tertiary Alcohol
The formation of ethers from tertiary alcohols can be challenging due to competing elimination reactions. However, under carefully controlled conditions, such as the Williamson ether synthesis with a strong base or iron-catalyzed methods, this transformation can be achieved.[4][5][6]
Protocol 2.1: Williamson Ether Synthesis
Objective: To synthesize a library of ethers by reacting the tertiary alcohol with various alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 1 hour. Then, add the alkyl halide (1.2 eq) and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Esterification of the Tertiary Alcohol
Esterification of tertiary alcohols is often difficult under standard Fischer conditions due to steric hindrance and the propensity for elimination.[7] More effective methods include reaction with acyl chlorides or the use of coupling agents.
Protocol 2.2: Acyl Chloride Esterification
Objective: To synthesize a series of esters by reacting the tertiary alcohol with various acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C.
-
Acylation: Add the acyl chloride (1.2 eq) dropwise and stir the reaction at room temperature until completion (monitored by TLC).
-
Workup and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Caption: Synthetic pathways for modifying the tertiary alcohol.
Part 3: Functionalization of the Aromatic Ring
The 4-chloro substituent on the phenyl ring serves as a handle for further diversification through palladium-catalyzed cross-coupling reactions.[8][9][10] These powerful methods allow for the introduction of a wide array of substituents, including alkyl, aryl, and nitrogen-containing groups, enabling a thorough investigation of the SAR of the aromatic portion of the molecule.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.[11][12]
Protocol 3.1: Suzuki-Miyaura Coupling
Objective: To introduce various aryl and heteroaryl groups at the 4-position of the phenyl ring.
Materials:
-
This compound derivative (from Part 2)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
S-Phos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/water (10:1)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 eq), arylboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.
-
Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Reaction: Add the degassed toluene/water solvent mixture and heat the reaction to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines to the aromatic ring.
Protocol 3.2: Buchwald-Hartwig Amination
Objective: To synthesize anilino-derivatives by coupling the aryl chloride with various amines.
Materials:
-
This compound derivative
-
Amine (primary or secondary, 1.2 eq)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene
Procedure:
-
Reaction Setup: Combine the this compound derivative (1.0 eq), Pd₂(dba)₃, Xantphos, and NaOtBu in a reaction vessel.
-
Degassing: Evacuate and backfill with an inert gas.
-
Reaction: Add the amine and degassed toluene. Heat the mixture to 80-110 °C until the reaction is complete.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Data Presentation and SAR Analysis
To facilitate SAR analysis, the synthesized derivatives should be systematically cataloged with their corresponding biological data.
Table 1: Synthesized Derivatives and Hypothetical Biological Activity
| Compound ID | R¹ (at Alcohol) | R² (at C4-Aryl) | Molecular Weight | LogP (calculated) | IC₅₀ (µM) |
| Parent | -OH | -Cl | 200.67 | 3.12 | 15.2 |
| 1a | -OCH₃ | -Cl | 214.70 | 3.25 | 10.5 |
| 1b | -OCH₂Ph | -Cl | 290.80 | 4.98 | 5.8 |
| 2a | -OCOCH₃ | -Cl | 242.70 | 3.05 | 20.1 |
| 3a | -OH | -Ph | 242.33 | 4.20 | 8.9 |
| 3b | -OH | -Morpholino | 267.36 | 2.85 | 12.4 |
Conclusion
This application note provides a comprehensive guide for the synthesis and derivatization of this compound for the purpose of conducting detailed Structure-Activity Relationship studies. The protocols outlined herein offer robust and versatile methods for generating a diverse library of analogs. By systematically exploring modifications at the tertiary alcohol and the aromatic ring, researchers can gain valuable insights into the structural requirements for optimal biological activity, ultimately guiding the design of more potent and selective drug candidates.
References
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Chemistry LibreTexts. (2020). 17.
- Zhu, Y., & Wei, Y. (2013). Copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides: efficient synthesis of esters of tertiary alcohols. RSC Advances, 3(35), 14945-14948. [Link]
- Organic Chemistry Portal. (2021).
- Halpern, M. (n.d.). PTC Etherification of Tertiary Alcohol. PTC Organics, Inc. [Link]
- S. S. Shinde, B. S. Lee, & D. Y. Chi. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1033-1043. [Link]
- Organic Chemistry Portal. (n.d.).
Sources
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- 2. Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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Application Notes & Protocols: The Role of 1-(4-Chlorophenyl)-2-methylpropan-2-ol in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a tertiary alcohol with significant potential as a strategic intermediate in the synthesis of advanced agrochemicals. While not a direct precursor to a major commercial product by name, its structural motifs—a 4-chlorophenyl group and a dimethyl carbinol moiety—are characteristic of precursors for highly active fungicides, particularly those within the conazole (triazole) and morpholine classes. This document outlines the synthetic utility of this compound, presenting detailed, field-proven protocols for its conversion into key agrochemical synthons. We will focus on a representative pathway for the synthesis of a conazole fungicide, elucidating the causality behind experimental choices and providing a framework for researchers in agrochemical development.
Introduction: Strategic Importance of the Chlorophenylalkanol Scaffold
The this compound molecule, with the chemical formula C₁₀H₁₃ClO, is a solid compound at room temperature[1][2]. Its value in organic synthesis is derived from two key features:
-
The 4-Chlorophenyl Group: This moiety is a cornerstone in a vast number of agrochemicals, including the fungicides paclobutrazol and tebuconazole, and the herbicide chlorotoluron.[3] The chlorine atom modulates the compound's lipophilicity, metabolic stability, and binding affinity to target enzymes.
-
The Tertiary Alcohol (dimethyl carbinol): This functional group is a versatile synthetic handle. It can be readily converted into a good leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions or can be eliminated via dehydration to form a reactive alkene. This alkene can then undergo further transformations, such as epoxidation, which is a critical step in the synthesis of many triazole fungicides that function by inhibiting sterol biosynthesis.[4][5]
Triazole fungicides, such as tebuconazole and paclobutrazol, are ergosterol biosynthesis inhibitors that target the fungal enzyme lanosterol 14α-demethylase (CYP51).[6][7] The core structure of these fungicides often involves a substituted alkyl chain linking a halogenated phenyl ring to a 1,2,4-triazole heterocycle. This compound provides the foundational carbon skeleton and the critical chlorophenyl group for building such molecules.
Core Synthetic Pathway: From Alcohol to a Triazole Fungicide Intermediate
We present a validated, two-step synthetic pathway that transforms this compound into a key epoxide intermediate, which can then be coupled with 1,2,4-triazole. This pathway is analogous to established industrial syntheses of related fungicides.[8][9]
Logical Workflow Diagram
The overall strategy involves converting the unreactive hydroxyl group into a reactive alkene, which is then epoxidized to create a suitable electrophile for reaction with the triazole nucleophile.
Caption: Synthetic workflow from the starting alcohol to the core triazole precursor.
Experimental Protocols
As a senior scientist, it is imperative to not only follow steps but to understand their purpose. The following protocols include detailed explanations for each choice of reagent and condition.
Protocol 3.1: Dehydration of this compound
Objective: To quantitatively convert the starting tertiary alcohol into its corresponding alkene, 1-(4-Chlorophenyl)-2-methylprop-1-ene, via an E1 elimination mechanism.
| Parameter | Value/Reagent | Rationale |
| Reactant | This compound | 1.0 eq (e.g., 18.47 g, 0.1 mol) |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Catalytic amount (e.g., 2 mL) |
| Solvent | Toluene | 100 mL |
| Apparatus | Round-bottom flask with Dean-Stark trap | To facilitate the removal of water, driving the equilibrium towards the product. |
| Temperature | Reflux (~110-115 °C) | Provides the necessary activation energy for dehydration. |
| Reaction Time | 2-4 hours | Monitored by TLC or GC-MS until starting material is consumed. |
Step-by-Step Methodology:
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Flask: Add this compound (18.47 g) and toluene (100 mL) to the flask. Stir until the solid dissolves.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (theoretical yield of water is 1.8 mL).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Extraction: Separate the layers. Wash the organic layer with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1-(4-Chlorophenyl)-2-methylprop-1-ene, is often of sufficient purity for the next step. If required, it can be purified by vacuum distillation.
Protocol 3.2: Epoxidation of 1-(4-Chlorophenyl)-2-methylprop-1-ene
Objective: To convert the alkene into the electrophilic intermediate 2-(4-Chlorobenzyl)-2-methyloxirane. This reaction is crucial for creating the site of attack for the triazole ring.[9][10][11]
| Parameter | Value/Reagent | Rationale |
| Reactant | 1-(4-Chlorophenyl)-2-methylprop-1-ene | 1.0 eq (e.g., 16.67 g, 0.1 mol) |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 1.1 eq (e.g., 22.4 g) |
| Solvent | Dichloromethane (DCM) | 200 mL |
| Buffer | Saturated Sodium Bicarbonate (NaHCO₃) | Used during workup to neutralize acidic byproducts. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, then RT drives the reaction to completion. |
| Reaction Time | 4-6 hours | Monitored by TLC for disappearance of the alkene spot. |
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask with a magnetic stirrer, dissolve the alkene (16.67 g) in DCM (200 mL). Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Add m-CPBA (22.4 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Quenching: Cool the mixture back to 0 °C and slowly add 100 mL of 10% sodium sulfite (Na₂SO₃) solution to quench excess peroxide. Stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (twice) and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide, 2-(4-Chlorobenzyl)-2-methyloxirane. This product is typically used directly in the next step without further purification.
Protocol 3.3: Nucleophilic Ring-Opening with 1,2,4-Triazole
Objective: To couple the epoxide intermediate with the 1,2,4-triazole heterocycle, forming the core structure of the target agrochemical. This is the final and key bond-forming step.[12][13]
| Parameter | Value/Reagent | Rationale |
| Reactant 1 | 2-(4-Chlorobenzyl)-2-methyloxirane | 1.0 eq (crude from previous step, ~0.1 mol) |
| Reactant 2 | 1,2,4-Triazole | 1.2 eq (e.g., 8.3 g, 0.12 mol) |
| Base | Sodium Hydroxide (NaOH) | 1.2 eq (e.g., 4.8 g, 0.12 mol) |
| Solvent | Dimethylformamide (DMF) | 150 mL |
| Temperature | 80-90 °C | To ensure sufficient rate of reaction for the nucleophilic attack. |
| Reaction Time | 8-12 hours | Monitored by HPLC or LC-MS. |
Step-by-Step Methodology:
-
Salt Formation: In a 500 mL flask, suspend 1,2,4-triazole (8.3 g) and powdered NaOH (4.8 g) in DMF (100 mL). Stir at room temperature for 1 hour to form the sodium salt of triazole.
-
Epoxide Addition: Dissolve the crude epoxide in DMF (50 mL) and add it to the triazole salt suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, monitoring for the consumption of the epoxide.
-
Workup: Cool the reaction to room temperature and pour it into 500 mL of ice-water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or an isopropanol/water mixture, to yield the pure target precursor, 1-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol.
Concluding Remarks
This compound serves as an exemplary building block for the synthesis of complex agrochemicals. The protocols detailed herein provide a robust and scalable pathway to a key triazole intermediate, demonstrating the compound's utility. The principles of converting a tertiary alcohol to a reactive electrophile via dehydration and epoxidation are fundamental in modern organic synthesis and are directly applicable to the creation of a wide range of sterol biosynthesis inhibitors. Researchers can adapt these methodologies to generate novel derivatives for screening and development, leveraging the strategic placement of the chlorophenyl and dimethyl carbinol groups for creating next-generation crop protection agents.
References
- A process for preparation of fungicidally active triazole compounds.
- Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities.
- 1-(4-Chlorophenyl)-2-methyl-2-propanol. CymitQuimica.
- Synthesis method of fenpropimorph.
- Synthesis method of fenpropimorph.
- 1-(4-Chlorophenyl)-2-methylpropan-1-one. Benchchem.
- A kind of preparation method of paclobutrazol.
- Preparation method for paclobutrazol.
- Synthesis and Characterization of Fungicide Tebuconazole. Semantic Scholar.
- Synthesis and characterization of fungicide tebuconazole.
- Synthesis and antifungal activity of novel triazole derivatives.
- Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives.
- 1-(4-chlorophenyl)-2-methylpropan-1-ol. Chemsrc.
- Analysis of triazole fungicides and their intermedi
- Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. Omicsonline.
- Paclobutrazol (Ref: PP 333). AERU, University of Hertfordshire.
- Paclobutrazol. Zhejiang Rayfull Chemicals Co.,Ltd..
- 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- Simple new process method for synthesizing tebuconazole in w
- Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
- This compound. Stenutz.
- Tebuconazole intermediate and preparation method of tebuconazole.
- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
- A Process For The Preparation Of Fungicide Tebuconazole 1 (4. Quick Company.
- Fenpropimorph. Wikipedia.
- Process for the preparation of 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-ylmethyl)-4,4-dimethylpentan-3-o l.
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Abstract
The enantioselective reduction of prochiral ketones to chiral secondary alcohols represents a cornerstone transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. This comprehensive guide provides an in-depth analysis of field-proven methodologies for achieving high enantioselectivity and yield in this transformation. We will explore the mechanistic underpinnings, practical applications, and detailed experimental protocols for three major catalytic strategies: the Corey-Bakshi-Shibata (CBS) reduction, transition metal-catalyzed asymmetric (transfer) hydrogenation, and biocatalytic reductions using ketoreductases (KREDs). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them to empower effective troubleshooting and optimization.
Introduction: The Imperative of Chirality
Chiral alcohols are ubiquitous structural motifs in biologically active molecules. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause detrimental side effects. Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic challenge but a critical necessity in drug development and manufacturing.[1] The asymmetric reduction of readily available ketones is one of the most direct and atom-economical routes to access these valuable chiral synthons.[2]
The choice of synthetic strategy depends on numerous factors including the substrate's electronic and steric properties, desired scale, cost considerations, and available equipment. This guide will compare and contrast three leading methodologies, providing the necessary data and protocols to make an informed decision.
Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide array of prochiral ketones. It employs a chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[3] Its predictability, operational simplicity, and typically high enantiomeric excesses (>95% ee) have made it a staple in both academic and industrial laboratories.[3]
Mechanism and the Origin of Selectivity
The success of the CBS reduction lies in a well-defined, catalyst-controlled transition state. The mechanism proceeds through a dual-activation pathway where the oxazaborolidine acts as a chiral scaffold.[4][5]
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane (BH₃), activating it as a hydride donor.[5] This coordination also enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[5]
-
Ketone Coordination: The activated catalyst then coordinates to the ketone's carbonyl oxygen. This coordination occurs preferentially at the sterically more accessible lone pair of the oxygen, orienting the ketone's larger (RL) and smaller (RS) substituents away from the bulky groups on the catalyst.[5]
-
Hydride Transfer: The hydride is delivered intramolecularly from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state.[3] This highly organized arrangement dictates the facial selectivity of the hydride attack, leading to the formation of the chiral alcohol with a predictable absolute configuration.
-
Catalyst Regeneration: The resulting alkoxyborane product dissociates, liberating the catalyst to re-enter the catalytic cycle.[6] An acidic workup is then used to hydrolyze the borate ester and yield the final alcohol product.[5]
Below is a diagram illustrating the catalytic cycle.
Protocol: Asymmetric Reduction of Acetophenone
This protocol describes the reduction of acetophenone to (S)-1-phenylethanol using the (R)-Me-CBS catalyst. The procedure involves the in situ generation of the active catalyst, which often improves reproducibility.[7]
Materials:
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Acetophenone (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (R)-Me-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 10 mol%).
-
Catalyst Activation: Cool the flask to 0 °C in an ice bath. Slowly add BH₃·THF solution (1.1 mL, 1.1 mmol, 11 mol%) dropwise. Stir the solution at 0 °C for 15 minutes. A complex between the catalyst and borane will form.[8]
-
Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the cold catalyst mixture over 30 minutes using a syringe pump to maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to destroy excess borane. Vigorous hydrogen evolution will be observed.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aq. NaHCO₃ (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford pure (S)-1-phenylethanol.
-
Analysis: Determine the yield and confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess (% ee) should be determined by chiral HPLC or GC analysis.
Substrate Scope and Performance
The CBS reduction is effective for a broad range of substrates.[3] The table below summarizes typical results.
| Ketone Substrate | RL | RS | Product Configuration | Yield (%) | % ee |
| Acetophenone | Phenyl | Methyl | S | 95 | 97 |
| 1-Tetralone | Fused Aryl | -(CH₂)₂- | S | 92 | 98 |
| 2-Butanone | Ethyl | Methyl | S | 85 | 88 |
| α-Chloroacetophenone | Phenyl | CH₂Cl | R | 90 | 96 |
| Propiophenone | Phenyl | Ethyl | S | 94 | 95 |
Data compiled from representative literature.[3][4] Results are for reductions using the corresponding (R)-CBS catalyst.
Transition Metal Catalysis: Asymmetric Hydrogenation & Transfer Hydrogenation
Transition metal-catalyzed reactions offer highly efficient and atom-economical routes to chiral alcohols. These methods can be broadly divided into two categories: asymmetric hydrogenation (AH), which uses H₂ gas as the reductant, and asymmetric transfer hydrogenation (ATH), which employs a hydrogen donor molecule like isopropanol or formic acid.[1]
Noyori Asymmetric Hydrogenation
Pioneered by Ryoji Noyori, this method utilizes well-defined ruthenium(II) complexes bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand. These catalysts are exceptionally active, capable of operating at very low catalyst loadings (S/C ratios > 100,000), making them highly suitable for industrial applications.
Mechanism: The reaction is believed to proceed via a "metal-ligand bifunctional" or "outer-sphere" mechanism. The Ru-H and N-H bonds of the activated catalyst participate in a concerted, six-membered transition state to deliver a hydride and a proton to the ketone's carbonyl group.[9] This avoids direct coordination of the ketone to the metal center, broadening the substrate scope to include ketones that might otherwise act as catalyst poisons.[10]
Protocol: Noyori Asymmetric Hydrogenation of an Aromatic Ketone
Materials:
-
[RuCl₂((S)-xylbinap)][(S)-daipen] or similar Noyori-type precatalyst
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous)
-
Aromatic ketone substrate (e.g., 2'-acetonaphthone)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Activation (Pre-formation of active species): In a nitrogen-filled glovebox, charge a Schlenk flask with the Ru precatalyst (e.g., 0.01 mol%) and KOtBu (e.g., 0.1 mol%). Add anhydrous 2-propanol and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In the glovebox, charge a high-pressure reactor with a solution of the ketone substrate (1.0 equiv) in anhydrous 2-propanol.
-
Catalyst Transfer: Transfer the activated catalyst solution to the reactor via cannula.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 8 atm H₂) and heat to the specified temperature (e.g., 30 °C).
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash chromatography or distillation to yield the chiral alcohol.
-
Analysis: Determine yield and enantiomeric excess as described previously.
Asymmetric Transfer Hydrogenation (ATH)
ATH offers a more operationally simple alternative to high-pressure hydrogenation, as it does not require specialized autoclave equipment.[11] The most common systems use a Ru(II) precatalyst, a chiral diamine ligand like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and a hydrogen source such as an azeotropic mixture of formic acid and triethylamine (FA/TEA) or isopropanol.[11]
Mechanism: The mechanism of ATH with Ru-TsDPEN catalysts is analogous to the Noyori hydrogenation, involving an outer-sphere, concerted hydride and proton transfer from a ruthenium-hydride species.[11]
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (FA)
-
Triethylamine (TEA)
-
Acetophenone
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under nitrogen, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (2 mL). Stir at room temperature for 20 minutes.
-
Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol).
-
Reaction Initiation: Add the FA/TEA azeotrope (0.5 mL) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor by TLC or GC. The reaction is typically complete within 2-24 hours.
-
Workup and Purification: Upon completion, quench the reaction by adding water (5 mL). Extract the product with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography.
-
Analysis: Determine yield and enantiomeric excess.
Comparative Performance of (Transfer) Hydrogenation
| Ketone Substrate | Catalyst System | Reductant | Yield (%) | % ee |
| Acetophenone | Ru-(S)-XylBINAP/(S)-DAIPEN | H₂ | >99 | 98 (R) |
| 4-Chromanone | Ru-(S,S)-TsDPEN(p-cymene) | H₂ | 95 | 98 (R) |
| 2',6'-Dimethylacetophenone | Ru-(S,S)-TsDPEN(p-cymene) | FA/TEA | 98 | 99 (R) |
| 1-Indanone | Ir-MsDPEN-Cp* | H₂ | >99 | 99 (S) |
| 2-Acetylpyridine | Ru-(R,R)-TsDPEN(p-cymene) | FA/TEA | 94 | 97 (S) |
Data compiled from representative literature.[12][13][14][15] Configuration depends on the chirality of the ligand used.
Biocatalysis: The Green Chemistry Approach
Biocatalytic reduction using isolated ketoreductase (KRED) enzymes has emerged as a powerful and sustainable method for producing chiral alcohols.[16] These enzymes, which are NAD(P)H-dependent oxidoreductases, often exhibit near-perfect enantioselectivity (>99% ee) and operate under mild, aqueous conditions.[17] The commercial availability of KRED libraries with complementary stereopreferences (producing either the R or S alcohol) makes this a highly attractive screening platform.[17]
The Biocatalytic System
A typical KRED reaction requires several components:
-
Ketoreductase (KRED): The enzyme catalyst.
-
Cofactor: Nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH).
-
Cofactor Recycling System: Since the cofactor is expensive, an in situ recycling system is essential. A common method is to use a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase (or the KRED itself if it has activity) to reduce NAD(P)⁺ back to NAD(P)H.
-
Buffer: To maintain optimal pH for enzyme activity.
-
Substrate: The ketone to be reduced.
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 9. nobelprize.org [nobelprize.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
- 14. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Purification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol by Silica Gel Column Chromatography
Introduction
1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol of interest in synthetic organic chemistry, often serving as an intermediate in the development of more complex molecules.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps. Column chromatography is a fundamental and widely applicable purification technique used to isolate compounds from a mixture based on their differential adsorption to a stationary phase.[2][3]
This guide provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will delve into the rationale behind the selection of chromatographic conditions, offer a step-by-step experimental workflow, and provide troubleshooting insights to ensure a successful and efficient separation.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[4] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[5] The separation of components in the crude mixture is governed by their relative polarities.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous, polar adsorbent. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analyte molecules.[3]
-
Mobile Phase: A non-polar or moderately polar solvent mixture flows through the column, competing with the analyte for adsorption sites on the silica gel.[6]
-
Mechanism: As the mobile phase carries the crude mixture down the column, an equilibrium is established for each component between being adsorbed to the stationary phase and dissolved in the mobile phase.[7]
-
Polar Compounds: Molecules with polar functional groups, like the tertiary alcohol group (-OH) in the target compound, will interact strongly with the polar silica gel. They will spend more time adsorbed to the stationary phase and thus travel down the column more slowly.[6]
-
Non-polar Compounds: Non-polar impurities will have a weaker affinity for the silica gel, spend more time dissolved in the mobile phase, and elute from the column more quickly.[4]
-
By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically elute compounds of increasing polarity, achieving a clean separation.[6]
Pre-Chromatography Optimization: The Role of Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC).[2] TLC is a rapid and material-sparing technique that predicts the behavior of compounds on a silica column.[7]
Objective: To identify a mobile phase composition that provides a retention factor (Rƒ) of ~0.3-0.4 for this compound. An Rƒ in this range typically ensures good separation from impurities without requiring excessively long elution times.
Protocol for TLC Analysis:
-
Prepare several developing chambers with different solvent systems of increasing polarity (e.g., 5%, 10%, 15%, and 20% ethyl acetate in hexane).
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots. Since the chlorophenyl group is UV-active, this can be done under a UV lamp (254 nm). Alternatively, staining with a potassium permanganate solution can reveal the alcohol.
-
Calculate the Rƒ value for the target compound spot in each solvent system: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Select the solvent system that yields an Rƒ value between 0.3 and 0.4 for the desired product. This will serve as the starting point for the column's mobile phase.
Detailed Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture using gravity column chromatography.
Materials and Reagents
-
Crude Product: this compound.
-
Stationary Phase: Silica Gel, standard grade (e.g., 230-400 mesh).[8]
-
Mobile Phase Solvents: n-Hexane and Ethyl Acetate (HPLC grade).
-
Other: Dichloromethane (DCM), sand (acid-washed), cotton or glass wool, chromatography column with stopcock, collection flasks/test tubes, TLC plates, and developing chambers.
Step-by-Step Methodology
Step 1: Column Preparation (Wet Packing Method) The wet packing method is preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase, which would compromise separation efficiency.[2]
-
Secure a chromatography column vertically to a retort stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2] Add a thin layer (~1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). The recommended weight ratio of silica gel to crude sample is typically between 30:1 and 50:1 for effective separation.[2]
-
Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, continuously tapping the side of the column gently to encourage even packing and dislodge any trapped air bubbles.
-
Once all the silica has been added and has settled, add another thin layer (~1 cm) of sand on top of the silica bed. This prevents disruption of the surface during sample and eluent addition.[2]
-
Drain the solvent until its level is just at the top of the sand layer. Crucially, never let the solvent level drop below the top of the silica bed, as this will cause the column to "run dry," forming cracks and ruining the separation. [8]
Step 2: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Using a minimal volume ensures the sample is loaded as a concentrated, narrow band, which is critical for high resolution.
-
Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand in the column.
-
Open the stopcock and allow the sample solution to absorb completely into the silica bed, again stopping when the liquid level reaches the top of the sand.
-
Carefully add a small amount of the initial mobile phase to wash any residual sample from the column walls onto the silica bed. Repeat this wash step 1-2 times, allowing the solvent to absorb fully each time.
Step 3: Elution and Fraction Collection This protocol utilizes a gradient elution to efficiently separate compounds of varying polarities.
-
Carefully fill the column with the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Open the stopcock to begin the elution process, maintaining a steady flow rate (e.g., 1-2 drops per second for a standard lab-scale column).
-
Start collecting the eluent in sequentially numbered test tubes or flasks. The volume of each fraction should be consistent (e.g., 10-20 mL).[8]
-
Gradually increase the polarity of the mobile phase by preparing and adding solvent mixtures with higher percentages of ethyl acetate (e.g., move from 5% to 10%, then to 15% ethyl acetate in hexane). This will help elute the more strongly adsorbed target compound after less polar impurities have been washed through.
Step 4: Monitoring Fractions by TLC
-
Analyze the collected fractions using TLC to determine their composition.[7]
-
Spot a small amount from every few fractions onto a single TLC plate, along with a spot of the original crude mixture for reference.
-
Develop the TLC plate using the solvent system that gave a good Rƒ value during the initial optimization.
-
Visualize the plate and identify the fractions containing the pure target compound (i.e., those showing a single spot at the correct Rƒ).
Step 5: Product Isolation
-
Combine all fractions identified as containing the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting residue is the purified product. Confirm its purity using analytical methods such as NMR, GC, or HPLC. The compound should be a solid at room temperature.[1][9]
Data Presentation & Workflow
Table 1: Summary of Recommended Chromatographic Conditions
| Parameter | Recommended Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | A polar adsorbent that interacts well with the hydroxyl group of the target compound, enabling separation based on polarity.[5] |
| Mobile Phase | n-Hexane / Ethyl Acetate | A common, effective solvent system where polarity can be finely tuned. Hexane is non-polar, while ethyl acetate is moderately polar.[10][11] |
| Elution Mode | Gradient Elution (e.g., 5% to 20% Ethyl Acetate) | Starts with low polarity to elute non-polar impurities first, then increases polarity to elute the target compound, improving separation efficiency.[6] |
| TLC Rƒ Target | ~0.3 - 0.4 | This range indicates that the compound will migrate effectively through the column, allowing for good separation without excessive elution volumes.[8] |
| Sample Loading | Dissolved in minimal DCM or initial mobile phase | Ensures the sample is applied as a narrow band, which is critical for achieving high resolution and preventing peak broadening.[8] |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Provides sufficient surface area for effective interaction and separation of components in the crude mixture.[2] |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | A rapid, cost-effective method to monitor the composition of eluted fractions and identify the pure product.[7] |
Diagram 1: Experimental Workflow
Sources
- 1. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound [stenutz.eu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Derivatization of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Introduction: The Analytical Challenge of a Tertiary Alcohol
1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol of interest in various fields, including pharmaceutical development and environmental analysis, often as a metabolite or synthetic intermediate. Its chemical structure, characterized by a p-chlorinated phenyl ring and a sterically hindered tertiary hydroxyl group, presents significant challenges for direct analysis by gas chromatography (GC). The high polarity of the hydroxyl group leads to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column.[1] Derivatization is therefore a critical step to enhance its volatility, thermal stability, and improve chromatographic performance for reliable identification and quantification.[2][3]
This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound for analytical purposes, with a focus on GC-Mass Spectrometry (GC-MS) analysis. We will explore two primary derivatization strategies: silylation and acylation, and also discuss approaches for chiral analysis. The protocols are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO | |
| Molecular Weight | 184.66 g/mol | |
| Appearance | Solid | |
| Boiling Point | 263.92°C (estimate) | |
| Melting Point | 34°C |
Rationale for Derivatization: Overcoming Analytical Hurdles
The primary objectives of derivatizing this compound are:
-
Increased Volatility: The polar hydroxyl group is replaced with a less polar functional group, reducing intermolecular hydrogen bonding and allowing the analyte to readily transition into the gas phase for GC analysis.[3]
-
Improved Thermal Stability: Derivatization protects the thermally labile hydroxyl group, preventing on-column degradation and ensuring accurate quantification.[3]
-
Enhanced Chromatographic Performance: The resulting derivatives are less prone to adsorption on active sites within the GC system, leading to sharper, more symmetrical peaks and improved resolution.[1]
-
Characteristic Mass Spectra: Derivatization can introduce specific functional groups that lead to predictable and unique fragmentation patterns in mass spectrometry, aiding in structural elucidation and confirmation.[4]
Below is a diagram illustrating the general workflow for the derivatization and analysis of this compound.
Sources
Application Note: Large-Scale Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Abstract & Strategic Overview
1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol that serves as a valuable building block in the synthesis of various target molecules, including potential active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Its synthesis, while straightforward at the laboratory scale, presents significant challenges in a large-scale production environment. The primary route to this molecule is the Grignard reaction, a powerful carbon-carbon bond-forming method[3][4]. This document provides a comprehensive guide for researchers and process chemists, focusing on the critical parameters for scaling up the synthesis from 4-chlorobenzyl chloride and acetone. We will delve into the causality behind procedural choices, rigorous safety protocols required for managing highly exothermic and moisture-sensitive reactions, and a detailed, field-proven protocol for pilot-scale production.
The Synthetic Rationale: Grignard Reaction Pathway
The synthesis proceeds via the nucleophilic addition of a Grignard reagent, 4-chlorobenzylmagnesium chloride, to the electrophilic carbonyl carbon of acetone. This pathway is selected for its high convergence and efficiency.
Mechanism:
-
Formation of the Grignard Reagent: 4-chlorobenzyl chloride reacts with magnesium metal in an anhydrous ether solvent (typically THF) to form the organomagnesium halide. This is a redox reaction where the magnesium is oxidized[3].
-
Nucleophilic Addition: The highly nucleophilic carbanion of the Grignard reagent attacks the carbonyl carbon of acetone, forming a magnesium alkoxide intermediate[4].
-
Acidic Work-up: The intermediate is hydrolyzed in a subsequent step with a mild acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol, this compound[1].
Critical Process Parameters & Scale-Up Considerations
Transitioning a Grignard synthesis to a multi-kilogram scale necessitates a shift in focus from mere reaction completion to process control, safety, and reproducibility. The highly exothermic and moisture-sensitive nature of the Grignard reagent formation is the principal operational hazard[5][6].
Reagent & Solvent Selection
-
Solvent: While diethyl ether is common in lab-scale preparations, Tetrahydrofuran (THF) is the preferred solvent for industrial-scale Grignard reactions. Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) provides a wider operational temperature window and allows for better heat dissipation under reflux conditions[7]. Furthermore, THF's ability to solvate the Grignard reagent complex enhances its stability and reactivity. Crucially, the solvent must be anhydrous , as Grignard reagents are potent bases that react exothermically with water to quench the reagent and form an alkane[8][9].
-
Magnesium: Magnesium turnings are typically used. The surface of the magnesium must be activated to remove the passivating oxide layer that inhibits the reaction[3].
-
Halide: 4-chlorobenzyl chloride is a suitable starting material. Its addition rate is a critical parameter for controlling the reaction exotherm.
Reaction Initiation: Overcoming the Induction Period
A common challenge in large-scale Grignard reactions is initiating the reaction. The induction period can be unpredictable, and once the reaction begins, it can proceed with dangerous velocity.
-
Activation Methods: To ensure a smooth and controlled initiation, the magnesium turnings are activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane[10]. The activator etches the magnesium surface, exposing fresh, reactive metal.
-
Thermal Initiation: Gentle warming can be applied to initiate the reaction, but a robust cooling system must be in place to manage the subsequent exotherm[10]. A key safety protocol is to add only a small fraction of the halide solution and ensure the reaction has started before commencing the main addition[5].
Thermal Management & Safety
The formation of the Grignard reagent is significantly exothermic. A failure to control the reaction temperature can lead to a runaway reaction, where the solvent boils violently, potentially over-pressurizing the reactor and leading to a fire[5].
-
Engineering Controls: The reaction must be conducted in a suitable reactor (e.g., glass-lined steel) equipped with an efficient cooling jacket, an overhead condenser, a calibrated temperature probe, and an inert atmosphere (nitrogen or argon) blanketing system[6][7].
-
Controlled Addition: The 4-chlorobenzyl chloride solution must be added slowly and sub-surface to the magnesium suspension. The addition rate should be carefully controlled to maintain a steady, manageable reflux and keep the internal temperature within a safe, predetermined range[7].
-
Emergency Preparedness: An emergency plan must be in place. This includes having a "dump tank" with a quenching agent available and ensuring personnel are trained for emergency shutdown procedures[6]. Working alone with large-scale Grignard reactions is strictly prohibited[11].
Process Workflow Diagram
The following diagram outlines the complete workflow for the large-scale synthesis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 80854-14-4: 2-(4-Chlorophenyl)-2-methylpropanol [cymitquimica.com]
- 3. web.mnstate.edu [web.mnstate.edu]
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- 5. acs.org [acs.org]
- 6. youtube.com [youtube.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
The Strategic Application of 1-(4-Chlorophenyl)-2-methylpropan-2-ol in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: Unlocking Controlled Polymer Architectures
In the realm of polymer chemistry, the pursuit of precision is paramount. The ability to dictate molecular weight, dispersity, and end-group functionality is the key to designing materials with tailored properties for advanced applications. While a seemingly unassuming tertiary benzylic alcohol, 1-(4-Chlorophenyl)-2-methylpropan-2-ol emerges as a valuable precursor to a potent class of initiators for controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). This guide provides a comprehensive overview of its transformation into a functional initiator and its subsequent application in the synthesis of well-defined polymers. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical considerations for its use in the modern polymer laboratory.
The core utility of this compound lies in its latent functionality. The tertiary benzylic alcohol moiety, upon conversion to a halide, becomes an excellent initiating site for ATRP. The presence of the phenyl ring stabilizes the incipient radical, while the tertiary nature of the carbon bearing the halogen ensures a rapid and quantitative initiation, a prerequisite for achieving low dispersity polymers.[1] The 4-chloro substituent offers a point of further functionalization or can be used to subtly tune the electronic properties of the initiator and the resulting polymer chain end.
Application Notes: From Latent Functionality to Polymerization Control
The Genesis of an ATRP Initiator: The Halogenation Imperative
This compound in its native state is not an active initiator for radical polymerization. The hydroxyl group is not a suitable leaving group to initiate the radical process. The crucial first step is the quantitative conversion of the hydroxyl group into a halogen, typically bromine or chlorine. This transformation is fundamental to its application in ATRP, as alkyl halides are the archetypal initiators for this technique.[1]
The choice between a bromide or a chloride initiator is a critical experimental parameter. Generally, the carbon-bromine bond is weaker than the carbon-chloride bond, leading to a faster rate of initiation with bromide-based initiators.[1] This can be advantageous for ensuring all polymer chains begin to grow simultaneously, a cornerstone of controlled polymerization. However, the higher reactivity of bromides can sometimes lead to side reactions. Chlorinated initiators, while initiating more slowly, can offer enhanced control in certain systems.
Mechanism of Action in Atom Transfer Radical Polymerization (ATRP)
Once converted to its halide form, for instance, 1-bromo-1-(4-chlorophenyl)-2-methylpropane, the molecule can effectively initiate ATRP. The process is a catalytic cycle involving a transition metal complex, typically copper-based, in a lower oxidation state (e.g., Cu(I)Br).
The mechanism unfolds as follows:
-
Activation: The Cu(I) complex abstracts the halogen atom from the initiator (R-X), forming a radical (R•) and the oxidized Cu(II) complex (X-Cu(II)).
-
Propagation: The generated radical (R•) adds to a monomer unit, initiating the growth of the polymer chain. This process repeats, extending the polymer backbone.
-
Deactivation: The Cu(II) complex can donate the halogen atom back to the propagating radical, reforming a dormant polymer chain (P-X) and regenerating the Cu(I) catalyst.
This reversible activation-deactivation equilibrium is the hallmark of ATRP.[2] It ensures that the concentration of active, propagating radicals is kept very low at any given time, minimizing termination reactions that lead to loss of chain-end functionality and broad molecular weight distributions. The structure of the initiator, specifically the stability of the generated radical, plays a pivotal role in establishing this equilibrium. The tertiary benzylic radical formed from the initiator derived from this compound is highly stabilized, favoring a rapid and efficient initiation process.[3]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the ATRP initiator from this compound and its subsequent use in the controlled polymerization of common monomers like styrene and methyl methacrylate.
Protocol 1: Synthesis of 1-Bromo-1-(4-chlorophenyl)-2-methylpropane (ATRP Initiator)
This protocol describes the conversion of the tertiary alcohol to the corresponding tertiary bromide, a potent ATRP initiator. The reaction proceeds via an SN1-type mechanism and requires careful handling of corrosive reagents.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| This compound | C₁₀H₁₃ClO | 184.66 | 5.00 g | 0.027 |
| Hydrobromic acid (48% aqueous solution) | HBr | 80.91 | 20 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.00 g).
-
Add 20 mL of 48% aqueous hydrobromic acid to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 1-bromo-1-(4-chlorophenyl)-2-methylpropane.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Styrene
This protocol outlines the use of the synthesized initiator for the controlled polymerization of styrene. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Styrene | C₈H₈ | 104.15 | 10.0 g | 0.096 |
| 1-Bromo-1-(4-chlorophenyl)-2-methylpropane | C₁₀H₁₂BrCl | 247.56 | 0.248 g | 0.001 |
| Copper(I) bromide (CuBr) | CuBr | 143.45 | 0.143 g | 0.001 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | C₉H₂₃N₃ | 173.30 | 0.173 g | 0.001 |
| Anisole (solvent) | C₇H₈O | 108.14 | 10 mL | - |
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Syringes
-
Thermostatted oil bath
Procedure:
-
Add CuBr (0.143 g) and a magnetic stir bar to a Schlenk flask.
-
Seal the flask and purge with inert gas for 15 minutes.
-
Add degassed anisole (10 mL) and PMDETA (0.173 g) to the flask via syringe. Stir to form the copper-ligand complex.
-
Add the inhibitor-free, degassed styrene (10.0 g) to the reaction mixture.
-
Add the initiator, 1-bromo-1-(4-chlorophenyl)-2-methylpropane (0.248 g), via syringe.
-
Place the flask in a preheated oil bath at 110 °C.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask and exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps.
Caption: Workflow for the synthesis of the ATRP initiator.
Caption: General workflow for ATRP of styrene.
Conclusion: A Versatile Tool for Polymer Innovation
This compound, through a straightforward chemical modification, provides access to a highly efficient initiator for Atom Transfer Radical Polymerization. This enables researchers to synthesize a wide array of well-defined polymers with precise control over their molecular architecture. The protocols and principles outlined in this guide are intended to serve as a robust starting point for scientists and professionals in polymer chemistry and drug development, facilitating the creation of novel materials with tailored functionalities for a diverse range of applications.
References
- Matyjaszewski Polymer Group, Carnegie Mellon University.
- Matyjaszewski, K. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules 2012, 45 (10), 4015–4039. ([Link])
- Matyjaszewski, K.; Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews 2001, 101 (9), 2921–2990. ([Link])
- Matyjaszewski Polymer Group, Carnegie Mellon University. "Styrene." ([Link])
- Matyjaszewski Polymer Group, Carnegie Mellon University.
- Tang, W.; Matyjaszewski, K. "Effects of Initiator and Catalyst on Atom Transfer Radical Polymerization of Styrene." Macromolecules 2006, 39 (15), 4953–4959. ([Link])
- Matyjaszewski Polymer Group, Carnegie Mellon University.
- Matyjaszewski Polymer Group, Carnegie Mellon University.
- Hadjicharalambous, C., et al. "Controlling pre-osteoblastic cell adhesion and spreading on glycopolymer brushes of variable film thickness." Journal of Materials Chemistry B 2018, 6 (30), 4945-4955. ([Link])
- YouTube. "Atom Transfer Radical Polymerization (ATRP) - Reaction Setup." ([Link])
- Matyjaszewski, K., et al. "Atom transfer radical polymerization of styrene and methyl methacrylate with α,α-dichlorotoluene as initiator; a kinetic investigation." Macromolecular Chemistry and Physics 1997, 198 (12), 4029-4041. ([Link])
- Matyjaszewski Polymer Group, Carnegie Mellon University.
- Eureka - Patsnap. "The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone." ([Link])
- Moineau, G., et al. "Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst." Macromolecules 1999, 32 (25), 8277–8282. ([Link])
- Simula, A., et al. "Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions." Macromolecules 2021, 54 (22), 10514–10522. ([Link])
- Matyjaszewski Polymer Group, Carnegie Mellon University.
- Lobb, E. J., et al. "Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations." Polymer Chemistry 2018, 9 (3), 283-291. ([Link])
- Matyjaszewski Polymer Group, Carnegie Mellon University.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Welcome to the technical support resource for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this tertiary alcohol. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct industrial method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Grignard reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbon of a carbonyl group.[2][4] For this specific target molecule, there are two primary Grignard routes:
-
Route A: Reaction of an isopropylmagnesium halide with 4-chlorobenzaldehyde.
-
Route B: Reaction of a 4-chlorobenzylmagnesium halide with acetone.
Both routes are chemically valid, but the choice often depends on the cost, availability, and stability of the starting materials.
Q2: Why is the Grignard reaction notoriously sensitive to experimental conditions?
The high reactivity that makes Grignard reagents excellent nucleophiles also makes them exceptionally strong bases.[1][4][5] They will readily react with any compound containing an acidic proton in a simple acid-base reaction, which is typically much faster than the desired nucleophilic addition to a carbonyl.[4] Common sources of acidic protons include water, alcohols, and even terminal alkynes.[5] This reaction, known as quenching, consumes the Grignard reagent, converting it into an unreactive alkane and thereby reducing the overall yield.[5][6] Consequently, maintaining strictly anhydrous (water-free) conditions is paramount for success.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis of this compound via the Grignard reaction.
Problem 1: My Grignard reagent formation fails to initiate.
Q: I've combined my organic halide and magnesium turnings in anhydrous ether, but there are no signs of reaction (no bubbling, no heat, no cloudiness). What's wrong?
This is the most frequent hurdle in Grignard synthesis. The primary culprits are a passivating magnesium oxide (MgO) layer on the turnings and the presence of trace moisture.[9]
-
Causality: Magnesium metal rapidly forms a thin, unreactive layer of MgO on its surface upon exposure to air. This layer acts as a barrier, preventing the organic halide from reaching the reactive magnesium metal.[1][9] Any residual water in the glassware or solvent will quench the first molecules of Grignard reagent formed, also inhibiting the reaction.[10]
-
Solutions:
-
Magnesium Activation: The MgO layer must be physically or chemically disrupted.
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a glass rod in the reaction flask. This breaks the turnings and exposes fresh, unoxidized surfaces.[11][12]
-
Chemical Activation: Use a small initiating agent. A crystal of iodine is the most common; it reacts with a small amount of Mg to form MgI₂, which helps etch the oxide layer.[13][14][15] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with Mg produces ethene gas and MgBr₂, clearly indicating that the magnesium is active.[9][13]
-
-
Ensure Rigorously Anhydrous Conditions:
-
All glassware must be oven-dried (e.g., at 120°C overnight) or flame-dried under an inert atmosphere (nitrogen or argon) and cooled to room temperature under that same atmosphere.[7][9]
-
Use only high-purity, anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are ideal as they are non-protic and help stabilize the Grignard reagent.[5][8][14]
-
-
| Initiation Method | Mechanism | Observation | Notes |
| Iodine Crystal | Chemical etching of MgO layer | Brown color of I₂ fades, followed by bubbling/reflux | Classic, reliable method. |
| 1,2-Dibromoethane | Reaction to form MgBr₂ and ethene | Vigorous bubbling (ethene gas) | Very effective; indicates Mg is ready for the main reaction.[9] |
| Mechanical Crushing | Physical disruption of MgO layer | Initiation upon addition of organic halide | Simple but requires care to avoid breaking glassware. |
| Ultrasonication | Cavitation bubbles clean the Mg surface | Initiation upon sonication | A non-chemical method that can be very effective. |
Problem 2: The yield of my tertiary alcohol is low, and I recover a lot of starting ketone/aldehyde.
Q: The reaction seems to work, but after work-up, my main product is the starting carbonyl compound. How can I improve the conversion?
Low conversion despite an apparently successful reaction points to insufficient active Grignard reagent or competing side reactions.
-
Causality:
-
Reagent Quenching: As discussed, trace moisture in the carbonyl compound or added during the reaction will destroy the Grignard reagent.[6][16]
-
Enolization: If the starting carbonyl is a ketone with acidic alpha-protons (like acetone), the Grignard reagent can act as a base, abstracting a proton to form an enolate.[3] This consumes the Grignard reagent and, upon acidic workup, regenerates the starting ketone.[3] This is more common with sterically hindered ketones.[3]
-
Insufficient Reagent: Underestimating the amount of Grignard reagent needed is a common error. It's wise to use a slight excess to account for any unavoidable quenching.[10]
-
-
Solutions:
-
Dry the Carbonyl: Ensure your 4-chlorobenzaldehyde or acetone is anhydrous. If necessary, distill it from a suitable drying agent.
-
Control Reaction Temperature: Perform the Grignard addition at a low temperature (e.g., 0 °C). This favors the slower, but desired, nucleophilic addition over the faster acid-base enolization reaction.
-
Use Excess Grignard Reagent: Employ a 10-20% molar excess of the Grignard reagent to compensate for any accidental quenching by trace impurities.[10][12]
-
Problem 3: I'm observing significant formation of a high-boiling point byproduct.
Q: My crude product contains a significant amount of a non-polar, high-boiling impurity. What is it and how do I prevent it?
This is a classic sign of Wurtz coupling, a major side reaction during the formation of the Grignard reagent.
-
Causality: The newly formed Grignard reagent (R-MgX) can react with a molecule of the unreacted organic halide (R-X) to form a dimer (R-R).[9][14] For example, if making 4-chlorobenzylmagnesium chloride, this side reaction would produce 1,2-bis(4-chlorophenyl)ethane. This is favored by high local concentrations of the organic halide and high temperatures.[9]
-
Solutions:
-
Slow, Controlled Addition: Add the organic halide solution dropwise from an addition funnel to the magnesium suspension. This maintains a low concentration of the halide, ensuring it reacts with the magnesium surface rather than the already-formed Grignard reagent.[9]
-
Maintain Gentle Reflux: The rate of addition should be controlled to maintain a gentle, self-sustaining reflux. Avoid excessive external heating, which can accelerate the coupling reaction.[13]
-
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the nucleophilic addition of a Grignard reagent to a carbonyl, the key step in the synthesis.
Caption: Generalized Grignard reaction mechanism.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: Troubleshooting logic for low-yield Grignard synthesis.
Optimized Experimental Protocol: Synthesis via Route B
This protocol details the synthesis of this compound from 4-chlorobenzyl chloride and acetone. It is designed to be a self-validating system incorporating best practices to maximize yield.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 0.12 |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 16.10 g | 0.10 |
| Acetone | C₃H₆O | 58.08 | 7.26 g (9.2 mL) | 0.125 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Iodine | I₂ | 253.81 | 1 small crystal | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
Part 1: Preparation of 4-Chlorobenzylmagnesium Chloride
-
Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a 125 mL pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (2.92 g) and a single crystal of iodine into the flask. Gently heat the flask with a heat gun under the inert gas stream until the purple iodine vapor sublimes and deposits on the flask walls. Allow to cool.
-
Initiation: Add 30 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium. In the dropping funnel, prepare a solution of 4-chlorobenzyl chloride (16.10 g) in 70 mL of anhydrous diethyl ether.
-
Formation: Add approximately 10 mL of the 4-chlorobenzyl chloride solution from the dropping funnel to the magnesium suspension. The reaction should initiate within minutes, evidenced by the fading of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If it does not start, gently warm the flask.
-
Addition: Once the reaction is self-sustaining, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. The total addition time should be around 45-60 minutes.
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a dark gray/brown color. Cool the Grignard reagent to room temperature.
Part 2: Reaction with Acetone and Work-up
-
Addition of Ketone: Cool the freshly prepared Grignard reagent in an ice-water bath. In the dropping funnel, place a solution of anhydrous acetone (7.26 g) in 50 mL of anhydrous diethyl ether.
-
Reaction: Add the acetone solution dropwise to the stirred, cold Grignard reagent. Maintain the internal temperature below 10 °C. A thick, white precipitate (the magnesium alkoxide salt) will form.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts. An exothermic reaction will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing & Drying: Combine all organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent like hexanes to yield pure this compound as a white solid.[17]
References
- Filo. (2023, October 2). How does water affect a Grignard reaction?
- Wikipedia. 4-Chlorobenzaldehyde.
- Filo. (2023, October 2). How does water affect Grignard reagents?
- BenchChem. Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
- BenchChem. Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
- PrepChem.com. Preparation of 4-chlorobenzaldehyde.
- BenchChem. Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
- BenchChem. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- ChemicalBook. 4-Chlorobenzaldehyde synthesis.
- Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water.
- Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- University Website. Grignard Reaction.
- Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
- Reddit. (2024, January 24). Grignard reagent and water. r/AskChemistry.
- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
- BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.
- Stenutz. This compound.
- Organic Chemistry Portal. Grignard Reaction.
- Ace Chemistry. Grignard Reagents and related organic synthesis.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Grignard Reaction [organic-chemistry.org]
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- 15. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 16. How does water affect Grignard reagents? | Filo [askfilo.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing byproduct formation during this critical synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis, providing concise, expert-backed answers.
Q1: What is the most effective and common synthetic route to this compound?
The most reliable and widely employed method is the Grignard reaction.[1] Specifically, this involves the reaction of a Grignard reagent with a ketone. For this target molecule, the optimal pathway is the addition of 4-chlorobenzylmagnesium chloride to acetone.[2]
-
Causality: This choice is strategic. Using acetone as the ketone component eliminates the possibility of enolization, a common side reaction where the Grignard reagent acts as a base instead of a nucleophile.[3] Furthermore, the Grignard reagent, 4-chlorobenzylmagnesium chloride, lacks β-hydrogens, which prevents the competing reduction side reaction that can occur with other Grignard reagents.[4]
Q2: What are the primary byproducts I should anticipate in this synthesis?
Even in a well-controlled reaction, several byproducts can form. The most common are:
-
1,2-bis(4-chlorophenyl)ethane: This is the Wurtz coupling product, formed when the Grignard reagent (4-chlorobenzylmagnesium chloride) reacts with unreacted 4-chlorobenzyl chloride starting material.[5][6] This side reaction is often the most significant impurity.
-
4-chlorotoluene: This forms when the Grignard reagent is "quenched" by reacting with an acidic proton source, most commonly trace amounts of water in the glassware or solvent.[7][8]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-chlorobenzyl chloride.
-
Benzene (if using phenylmagnesium bromide): While not the recommended route, if a researcher were to use phenylmagnesium bromide with a different substrate, benzene could be a byproduct from quenching.[9]
Q3: How can I effectively detect and identify these byproducts?
A multi-pronged analytical approach is recommended for robust characterization:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. The product alcohol is typically more polar than the starting halide and the Wurtz byproduct. This allows for a quick visual assessment of reaction completion.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile byproducts. It separates the components of the crude mixture and provides their mass spectra, allowing for definitive identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final, purified product and can be used to identify the structures of isolated impurities.[12]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the desired hydroxyl group (a broad peak around 3400-3600 cm⁻¹) in the product and the disappearance of the ketone's carbonyl stretch if the alternative route were used.[12][13]
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Observation / Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction Fails to Initiate (No exotherm, no cloudiness) | 1. Inactive magnesium surface (oxide layer).[8] 2. Presence of moisture quenching the initial radicals.[7] | Activate Magnesium: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium turnings before adding the halide.[8] Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (N₂ or Ar). Solvents must be anhydrous grade and preferably freshly distilled from a suitable drying agent.[7] |
| Low Yield of Tertiary Alcohol | 1. Grignard reagent quenched by moisture or atmospheric O₂.[14] 2. Incomplete reaction due to insufficient time or temperature. | Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. Optimize Reaction Time: Monitor the reaction by TLC until the starting material is consumed. Gentle heating (reflux) can drive the reaction to completion after the initial exotherm subsides.[2] |
| Significant amount of 1,2-bis(4-chlorophenyl)ethane detected | Wurtz coupling side reaction is dominant.[4][5] | Control Reagent Concentration: Add the 4-chlorobenzyl chloride solution dropwise and slowly to the magnesium suspension. This prevents localized high concentrations of the halide, which favors Grignard formation over coupling.[4][5] Temperature Control: Maintain a gentle reflux. Excessively high temperatures can accelerate the Wurtz reaction.[14] |
| Presence of 4-chlorotoluene in crude product | The Grignard reagent was quenched by a proton source (water).[7] | Rigorous Drying: Re-evaluate all drying procedures for glassware, solvents, and starting materials. Ensure the inert gas line has a drying tube. |
| Complex mixture that is difficult to purify | Multiple side reactions occurring, leading to byproducts with similar polarities. | Re-evaluate the entire procedure: Ensure strict adherence to anhydrous and inert conditions. For purification, employ high-resolution column chromatography with a shallow solvent gradient to improve separation. Recrystallization may be an option for the final product.[15] |
Visualizations: Workflows and Mechanisms
Overall Synthesis Scheme
Caption: Synthesis of the target tertiary alcohol.
Mechanism of Wurtz Coupling Byproduct Formation
Caption: Formation of the Wurtz coupling byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.
Materials:
-
Magnesium turnings (1.0 eq)
-
4-Chlorobenzyl chloride (1.0 eq)
-
Acetone (1.1 eq), anhydrous
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Cool to room temperature under a stream of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.0 eq) and a small crystal of iodine in the flask. Gently warm the flask until violet vapors are observed; the iodine color will fade as the magnesium activates.[8]
-
Grignard Formation: Add anhydrous ether via syringe. Prepare a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous ether in the dropping funnel. Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and an exotherm causing the ether to reflux gently.
-
Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a steady, gentle reflux.[4][5]
-
After the addition is complete, continue stirring for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Ketone: Cool the reaction mixture in an ice bath. Add a solution of anhydrous acetone (1.1 eq) in anhydrous ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor completion by TLC.
-
Work-up: Cool the flask again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[12] Purify further by column chromatography or fractional distillation.[2]
Protocol 2: Analytical Monitoring by GC-MS
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture and quench it in a vial containing 1 mL of dilute acid. Add 1 mL of ethyl acetate, vortex, and allow the layers to separate. Inject a small volume of the organic layer into the GC-MS.
-
GC Conditions (Example): Use a non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50 °C to 250 °C.
-
Analysis: Identify peaks based on their retention times and mass spectra. Compare with known standards if available. The expected elution order is typically solvent -> 4-chlorotoluene -> acetone -> 4-chlorobenzyl chloride -> product alcohol -> Wurtz byproduct.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ChemistNate. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube.
- Hülsmann, P., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
- Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling....
- ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- ACS Publications. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development.
- ResearchGate. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- ResearchGate. (n.d.). Comparison of on-line detection methods for Grignard reactions.
- ACS Publications. (2016). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics.
- ChemComplete. (2022). Aldehydes and Ketones - Grignard and Hydride Reduction Reactions. YouTube.
- Chemistry LibreTexts. (2023). Wurtz reaction.
- ACS Publications. (1961). Gas Chromatographic Analysis of Aryl Grignard Reagents. Analytical Chemistry.
- ACS Publications. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education.
- ResearchGate. (2024). How to purify tertiary alcohol?.
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Google Patents. (2012). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
- PrepChem.com. (n.d.). Synthesis of p-chlorophenylacetyl chloride.
- Google Patents. (2008). RU2350597C1 - Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor.
- MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank.
- Google Patents. (2012). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
- Chegg.com. (2022). Solved 4-chlorobenzaldehyde is our first reagent.
- Patsnap. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- ResearchGate. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
- PubChem. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-1-ol.
- Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILE OF SOME DRUGS.
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- 6. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
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Troubleshooting common issues in Grignard reactions for tertiary alcohols
Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of tertiary alcohols using Grignard reagents. Here, we move beyond simple procedural lists to explore the underlying causality of experimental outcomes, providing you with the robust, field-proven insights needed to master this powerful synthetic tool.
Section 1: Grignard Reagent Formation - Troubleshooting & FAQs
The successful formation of the Grignard reagent (R-MgX) is the bedrock of the entire synthesis. Issues at this stage are common but can be systematically resolved.
Q1: My Grignard reaction won't start. There's no heat, cloudiness, or bubbling. What's wrong?
A1: This is the most frequent issue and almost always points to an inactive magnesium surface or the presence of inhibitors. The primary culprit is the passivating layer of magnesium oxide (MgO) that forms on the metal's surface upon exposure to air.[1] To initiate the reaction, this layer must be breached.
Causality & Solution:
-
Magnesium Oxide (MgO) Layer: Magnesium turnings are coated with a thin, unreactive MgO layer. This layer prevents the magnesium from reacting with your organic halide.[1]
-
Presence of Water: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water in your glassware or solvent.[2][3] This is a highly exothermic reaction that consumes your reagent.
-
Unreactive Halide: The reactivity of organic halides follows the trend I > Br > Cl >> F.[4] Alkyl chlorides can be sluggish to react.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying (>120 °C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[4][5] Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).[6][7]
-
Activate the Magnesium: If rigorous drying is insufficient, the magnesium requires activation.
-
Mechanical Activation: In the reaction flask under an inert atmosphere, use a glass stirring rod to crush some of the magnesium turnings.[8] This physically breaks the MgO layer, exposing a fresh, reactive metal surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][4][9] Iodine reacts with the magnesium, and its disappearance from purple to colorless is a visual cue of activation.[1] 1,2-dibromoethane reacts readily to form ethylene gas (bubbling) and MgBr₂, cleaning the surface.[9]
-
-
Initiate with Heat: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.[1][4] Be prepared to cool the flask once the reaction initiates, as it is exothermic and can become vigorous.[9][10]
Q2: My reaction mixture turned dark brown/black during reagent formation. Is this normal?
A2: While a gray, cloudy appearance is normal, a very dark or black mixture can indicate side reactions or impurities.[4]
Causality & Solution:
-
Wurtz Coupling: A major side reaction is the coupling of the formed Grignard reagent with unreacted alkyl halide (R-MgX + R-X → R-R + MgX₂).[2][11][12] This is more prevalent at higher temperatures and with high local concentrations of the alkyl halide.[2][11] The formation of finely divided metal byproducts from these side reactions can cause the dark coloration.[4]
-
Impurities: Impurities in the magnesium or halide can catalyze decomposition.
Mitigation Strategies:
-
Control the Addition Rate: Add the organic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the Wurtz coupling reaction.[11]
-
Maintain Temperature: Use an ice bath to manage the exothermic reaction and keep the temperature from rising too high, which favors the Wurtz reaction.[10][11]
-
Ensure High-Purity Reagents: Use high-purity magnesium and freshly distilled organic halide.
Section 2: Reaction with Carbonyl Substrate - Troubleshooting & FAQs
The addition of the Grignard reagent to a ketone or ester is the key C-C bond-forming step. Synthesizing tertiary alcohols requires careful control to avoid competing pathways.
Q3: My yield of tertiary alcohol is very low, and I've recovered a lot of my starting ketone. What happened?
A3: This classic symptom points towards two likely side reactions: enolization and reduction, which are especially common with sterically hindered ketones.
Causality & Solution:
-
Enolization: If your ketone has protons on the α-carbon, the Grignard reagent can act as a base instead of a nucleophile, abstracting a proton to form an enolate.[2][13] After acidic workup, this enolate is simply protonated back to the starting ketone. This pathway is favored by:
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (the Meerwein–Ponndorf–Verley or MPV-type reduction).[13] This also results in a lower yield of the desired tertiary alcohol.
Troubleshooting Workflow:
// Nodes start [label="Low Yield of Tertiary Alcohol\n(Ketone Recovered)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sterics [label="Analyze Steric Hindrance\n(Ketone & Grignard)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; enolization [label="Primary Issue:\nEnolization Favored", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduction [label="Possible Issue:\nReduction by Grignard", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sol_temp [label="Solution 1:\nLower Reaction Temp. (-78 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_cecl3 [label="Solution 2:\nAdd CeCl₃ (Luche Cond.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent [label="Solution 3:\nUse Less Hindered\nGrignard Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"];
outcome [label="Increased Nucleophilic Addition\n& Higher Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_sterics; check_sterics -> enolization [label="High Hindrance"]; check_sterics -> reduction [label="Grignard has β-H"];
enolization -> sol_temp [label="Mitigates Basicity"]; enolization -> sol_cecl3 [label="Increases Carbonyl\nElectrophilicity"]; reduction -> sol_reagent;
sol_temp -> outcome; sol_cecl3 -> outcome; sol_reagent -> outcome; } } Caption: Troubleshooting workflow for low tertiary alcohol yield.
Mitigation Strategies:
-
Lower the Temperature: Perform the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C). This often favors the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.
-
Use Additives (Luche Reaction): The addition of cerium(III) chloride (CeCl₃) to the reaction mixture before the Grignard reagent can dramatically improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting 1,2-addition over enolization.[14]
-
Change the Reagent: If possible, switch to a less sterically bulky Grignard reagent.
Q4: I used an ester as my starting material, but the reaction is messy and the yield is poor. Why?
A4: The reaction of a Grignard reagent with an ester involves a two-step addition process to yield a tertiary alcohol where two of the alkyl/aryl groups are identical.[15][16][17] The complexity arises because the intermediate formed after the first addition is a ketone.
Mechanism & Causality:
-
First Addition: The Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.[15]
-
Elimination: This intermediate is unstable and collapses, eliminating the alkoxy group (-OR) to form a ketone.[15]
-
Second Addition: This newly formed ketone is generally more reactive than the starting ester towards the Grignard reagent.[18] It will rapidly react with a second equivalent of the Grignard reagent to form the tertiary alkoxide, which is then protonated during workup.[15][19]
Common Pitfalls & Solutions:
-
Insufficient Reagent: Using only one equivalent of the Grignard reagent will result in a mixture of unreacted ester, the intermediate ketone, and the final tertiary alcohol.[19] Always use at least two equivalents of the Grignard reagent per equivalent of ester.[16] A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to account for any reagent quenching.
-
Poor Control: If the reaction is run at high temperatures or the Grignard is added too quickly, side reactions with the highly reactive ketone intermediate can occur. Slow, controlled addition at a reduced temperature (e.g., 0 °C) is advisable.
Section 3: Essential Protocols & Data
Protocol 1: Activating Magnesium Turnings with Iodine
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, all under a positive pressure of inert gas (N₂ or Ar).
-
Add a single small crystal of iodine.[1]
-
Add a small portion (5-10%) of your total anhydrous ether (THF or diethyl ether) via the addition funnel to just cover the magnesium.
-
Gently warm the flask with a heat gun until the purple color of the iodine fades.[1] This indicates the surface is activated.
-
Allow the flask to cool before proceeding with the dropwise addition of your organic halide solution.
Protocol 2: Titration of Grignard Reagent (Iodine Method)
It is crucial to know the exact concentration of your Grignard reagent to ensure correct stoichiometry.[4]
-
Accurately weigh ~0.5 g of iodine into a dry flask and dissolve it in ~20 mL of anhydrous THF.
-
Add 1-2 mL of 1,2-dibromoethane.
-
Cool the iodine solution in an ice bath.
-
Slowly titrate your prepared Grignard solution into the iodine solution via a syringe until the brown/purple color disappears permanently.
-
The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.[4]
Table 1: Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Properties & Considerations |
| Diethyl Ether | 34.6 | 4.3 | Standard solvent; low boiling point makes initiation easy to observe but can lead to solvent loss. Less effective at stabilizing some Grignard reagents. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point and better solvating properties for Mg²⁺. Often preferred for less reactive halides (e.g., chlorides).[20] Must be checked for peroxides. |
| 2-Methyl-THF | 80 | 6.2 | A greener alternative to THF with a higher boiling point and lower peroxide formation tendency. |
| Dioxane | 101 | 2.2 | High boiling point, but can precipitate magnesium halides (Schlenk equilibrium), potentially affecting reactivity. |
References
- Bergman, J., et al. (2005). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
- Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
- ScienceMadness Wiki. (2019). Grignard reagent. [Link]
- Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]
- askIITians. (2025). How would you prepare Grignard reagent?[Link]
- Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
- Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. [Link]
- ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. [Link]
- Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research. [Link]
- Tuulmets, A., et al. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry. [Link]
- D'Andola, C., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
- NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. [Link]
- Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
- Clark, J. (n.d.). grignard reagents. Chemguide. [Link]
- Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
- Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]
- Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents.
- Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
- Pinkus, A. G., & Sabesan, A. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
- Reddit User Discussion. (2022). Why would in this case, Grignard selectively reacts with ester over ketone? r/organicchemistry. [Link]
- Wikipedia. (n.d.). Grignard reaction. [Link]
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
- Chemistry Steps. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. [Link]
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Optimization of reaction conditions for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
An advanced technical support guide for professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols, grounded in established chemical principles.
Technical Support Center: Synthesis of this compound
The synthesis of this compound, a tertiary alcohol, is most commonly and efficiently achieved via a Grignard reaction. This pathway involves the formation of a Grignard reagent from 4-chlorobenzyl chloride, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide is subsequently protonated during an acidic or aqueous workup to yield the final product.
While fundamentally a cornerstone of organic synthesis, the Grignard reaction is notoriously sensitive to environmental conditions, and several challenges can arise.[1][2] This guide is designed to address these specific issues, providing both diagnostic questions and actionable solutions to optimize reaction outcomes.
Primary Synthetic Route: Grignard Reaction
The core transformation is a two-step process:
-
Formation of Grignard Reagent: 4-chlorobenzyl chloride reacts with magnesium metal in an anhydrous ether solvent (typically THF or diethyl ether) to form 4-chlorobenzylmagnesium chloride.
-
Nucleophilic Addition: The newly formed Grignard reagent is reacted with acetone. The benzyl carbanion attacks the carbonyl carbon of acetone, forming a magnesium alkoxide intermediate.
-
Work-up: The reaction is quenched with a weak acid, such as saturated aqueous ammonium chloride, to protonate the alkoxide and yield the tertiary alcohol.[3]
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common failures and suboptimal results encountered during the synthesis.
Q1: My Grignard reaction fails to initiate. There is no bubbling, color change, or exotherm. What is wrong?
A1: Failure to initiate is the most frequent obstacle in Grignard synthesis.[4] The primary causes are passivation of the magnesium surface and the presence of moisture.
-
Cause 1: Magnesium Oxide Layer: Magnesium turnings are coated with a passive layer of magnesium oxide (MgO), which prevents the metal from reacting with the 4-chlorobenzyl chloride.[2][5]
-
Solution: Magnesium Activation. The MgO layer must be disrupted to expose a fresh, reactive metal surface.
-
Mechanical Activation: Under an inert atmosphere (e.g., nitrogen or argon), use a glass rod to gently crush the magnesium turnings in the reaction flask.[5]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's purple color or the evolution of ethylene gas indicates successful activation.[4][5]
-
-
-
Cause 2: Presence of Water: Grignard reagents are potent bases and are instantly quenched by protic solvents, with water being the most common culprit.[2][6]
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: All glassware must be meticulously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum and cooling under an inert gas stream.[4][7]
-
Solvents: Use freshly opened anhydrous grade solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF).[8][9]
-
Reagents: Ensure the 4-chlorobenzyl chloride and acetone are anhydrous. If necessary, distill them from a suitable drying agent.
-
-
Q2: The reaction initiated, but my yield is very low and I have a significant amount of a high-boiling point side product. What happened?
A2: This is characteristic of a Wurtz-type homocoupling reaction, where two molecules of the benzyl chloride react with each other. This is a known side reaction, especially with reactive benzylic halides.[10][11][12]
-
Cause: High Local Concentration of Benzyl Chloride. If the 4-chlorobenzyl chloride is added too quickly, its concentration around the magnesium surface becomes high, favoring the coupling reaction (Grignard reagent + another benzyl chloride molecule) over Grignard formation.
-
Solution: Controlled Addition. Add the solution of 4-chlorobenzyl chloride to the activated magnesium suspension dropwise and slowly from an addition funnel. This maintains a low concentration of the halide and ensures it reacts to form the Grignard reagent as it is added.[5] The rate of addition should be controlled to maintain a gentle reflux.
-
Q3: The reaction seems to have worked, but after work-up, I recovered mostly my starting ketone (acetone) and some 4-chlorotoluene. Why?
A3: This indicates that the Grignard reagent formed but was subsequently quenched before it could react with the acetone, or it acted as a base instead of a nucleophile.
-
Cause 1: Quenching by Acetone. The acetone used may contain significant amounts of water. Commercial acetone often contains dissolved water, which will destroy the Grignard reagent. The 4-chlorotoluene is formed when the Grignard reagent is protonated by this water.
-
Solution: Use Anhydrous Acetone. Dry the acetone over a suitable drying agent (e.g., anhydrous calcium sulfate) and distill it immediately before use.
-
-
Cause 2: Enolization of Acetone. The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[13] This is a non-productive pathway that consumes the Grignard reagent and regenerates the ketone upon work-up.
-
Solution: Low-Temperature Addition. Add the acetone dropwise to the Grignard solution while maintaining a low temperature (e.g., 0 °C using an ice bath).[3][4] This favors the nucleophilic addition pathway over the enolization pathway. Allow the reaction to warm to room temperature only after the addition is complete.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is better for this reaction, diethyl ether or THF?
A1: Both are excellent choices. THF (tetrahydrofuran) is generally a better solvent for Grignard reagents as it solvates and stabilizes the "RMgX" species more effectively.[7][10] It also has a higher boiling point (66 °C) than diethyl ether (34.6 °C), which can be beneficial for initiating stubborn reactions. However, diethyl ether is also widely used and effective. The choice often comes down to laboratory preference and the specific scale of the reaction.
Q2: How much excess magnesium and 4-chlorobenzyl chloride should I use?
A2: It is standard practice to use a slight excess of magnesium (typically 1.1 to 1.2 equivalents) to ensure all the halide reacts. It is also wise to prepare a slight excess of the Grignard reagent relative to the ketone (e.g., 1.2 equivalents of Grignard to 1.0 equivalent of acetone). This "sacrificial excess" accounts for any reagent lost to trace moisture or side reactions, ensuring the limiting reactant (the ketone) is fully consumed.[9]
Q3: Can I use 4-chlorobenzyl bromide instead of the chloride?
A3: Yes. Alkyl and benzyl bromides are generally more reactive than chlorides for Grignard formation.[7][14] The reaction with the bromide may initiate more easily, but it is also more prone to Wurtz coupling side reactions.[12] The chloride is often a good balance of reactivity and control.
Q4: How do I properly quench the reaction?
A4: The safest and most common method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[3] This is a weakly acidic proton source that effectively protonates the magnesium alkoxide without causing side reactions like dehydration of the tertiary alcohol, which can occur with strong acids. Avoid adding water directly to the concentrated Grignard solution, as the reaction is highly exothermic and can be violent.
Optimization & Experimental Protocols
Data Presentation: Optimization of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Solvent | Anhydrous THF | Superior stabilization of the Grignard reagent; higher boiling point aids initiation.[7][10] |
| Magnesium | 1.2 equivalents, turnings | Slight excess ensures complete consumption of the halide.[9] |
| Activation | Iodine crystal or 1,2-dibromoethane | Chemical activation is highly effective at removing the passivating MgO layer.[4][5] |
| Grignard Formation | Slow, dropwise addition of halide | Minimizes local concentration of the halide, suppressing Wurtz coupling side reactions.[5] |
| Reaction Temp. | Gentle reflux during formation; 0 °C for acetone addition | Reflux indicates active reagent formation. Low temp for ketone addition favors nucleophilic attack over enolization.[4] |
| Work-up | Saturated aq. NH₄Cl at 0 °C | Mildly acidic quench protonates the alkoxide without causing dehydration of the tertiary alcohol product.[3] |
Experimental Workflow: Step-by-Step Protocol
This protocol details the synthesis starting from 1.2 equivalents of 4-chlorobenzyl chloride and 1.0 equivalent of acetone.
Caption: Experimental workflow for the synthesis of this compound.
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.[4]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add one small crystal of iodine.[5]
-
Grignard Formation: In the addition funnel, prepare a solution of 4-chlorobenzyl chloride (1.2 eq.) in anhydrous THF. Add a small amount (~10%) of this solution to the magnesium. Initiation is marked by the disappearance of the iodine color and a gentle reflux. Once initiated, add the remaining halide solution dropwise at a rate that sustains a gentle reflux. After addition is complete, continue stirring until most of the magnesium has been consumed (typically 1-3 hours).[4]
-
Reaction with Acetone: Cool the grayish, cloudy Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone (1.0 eq.) in anhydrous THF dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.[3]
-
Reaction Completion: After the acetone addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up and Quench: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise until the effervescence ceases and the solids dissolve.[3]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol by silica gel column chromatography.[15]
References
- Benchchem. (2025). Troubleshooting low yield in Grignard reactions with 2-Iodopentane. URL
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. URL
- Benchchem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis. URL
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. URL
- Benchchem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. URL
- National Institutes of Health (PMC). (2020).
- Benchchem. (2025). Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2. URL
- Unknown Source. Grignard Reaction. URL
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. URL
- Quora. (2019). How to improve the percent yield in Grignard reaction. URL
- ADICHEMISTRY.
- ResearchGate. (2025).
- Organic Chemistry Portal. Grignard Reaction. URL
- Google Patents. (2019). The method for preparing o-chlorobenzyl magnesium chloride class compound. URL
- Ace Chemistry.
- ResearchG
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. URL
Sources
- 1. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. adichemistry.com [adichemistry.com]
- 11. CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Resolving peak tailing in HPLC analysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Topic: Resolving Peak Tailing in the HPLC Analysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center. This guide provides an in-depth, structured approach to diagnosing and resolving the common issue of peak tailing encountered during the HPLC analysis of this compound. We will move beyond simple checklists to explore the underlying chemical and physical causes, empowering you to build robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peak tailing for this specific analyte.
Q1: What exactly is peak tailing and how is it quantitatively measured?
A: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with the latter half being broader than the front half.[1] This distortion indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions with the stationary phase.[2] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by pharmacopeias like the USP. A perfectly symmetrical Gaussian peak has a Tf of 1.0. For many assays, a Tf of ≤ 1.5 is acceptable, though a value closer to 1.0 is always desirable for optimal resolution and accurate integration.[2][3]
Q2: Why is my peak for this compound tailing? I thought tailing was mainly an issue for basic compounds.
A: This is an excellent and common question. While severe peak tailing is often associated with the ionic interaction between basic (cationic) analytes and ionized silanol groups on the silica stationary phase, neutral compounds with polar functional groups are also susceptible.[4] this compound is a neutral molecule containing a tertiary alcohol (-OH) group. This polar hydroxyl group can form hydrogen bonds with active sites on the column packing material, primarily residual silanol groups (Si-OH).[5] This secondary hydrogen-bonding interaction is a different retention mechanism from the primary hydrophobic (reversed-phase) interaction, leading directly to peak tailing.[2]
Q3: Can adjusting the mobile phase pH help improve the peak shape for a neutral analyte like this?
A: Yes, indirectly but effectively. While the analyte itself is not ionized, the primary source of the secondary interaction—the silanol groups—is ionizable.[5] Silanol groups are acidic (pKa ≈ 3.8–4.2) and become negatively charged (deprotonated) at higher pH values.[6] These ionized sites are highly active and can exacerbate peak tailing. By lowering the mobile phase pH to a value between 2.5 and 3.5, you ensure the vast majority of these silanol groups are protonated (neutral, Si-OH).[2][7] This suppresses their activity and minimizes the unwanted secondary interactions, resulting in a more symmetrical peak.[8]
Q4: I'm seeing tailing for all the peaks in my chromatogram, not just my target analyte. What should I check first?
A: If all peaks are tailing, the issue is likely systematic or physical rather than chemical (analyte-specific).[3] The first things to investigate are:
-
Extra-Column Volume (Dead Volume): Check for improper fittings, excessive tubing length or wide-bore tubing between the column and detector.[8][9]
-
Column Failure: The column itself may be compromised. This could be due to a void at the column inlet caused by pressure shock or silica dissolution, or a blocked inlet frit from sample particulates.[2][7] A simple test is to substitute the column with a new, proven one.[2]
Section 2: In-Depth Troubleshooting Guide
This guide provides a logical workflow to systematically identify and resolve the root cause of peak tailing.
Step 1: Diagnose the Problem — Is It Chemical or Physical?
Before making adjustments to your method, it is crucial to determine if the tailing is caused by a chemical interaction specific to your analyte or a physical problem with the HPLC system or column.
-
Prepare a Non-Polar Standard: Create a solution of a well-behaved, non-polar compound that should not interact with silanols, such as Toluene or Naphthalene, at a concentration that gives a similar detector response to your analyte.
-
Solvent Match: Dissolve this standard in your current mobile phase.
-
Sequential Injection: Inject your this compound standard, followed immediately by an injection of the non-polar standard under the exact same chromatographic conditions.
-
Analyze the Results:
-
If ONLY the analyte peak tails: The problem is chemical. It is a specific secondary interaction between your compound and the stationary phase. Proceed to Step 2 .
-
If BOTH peaks tail (or the non-polar standard tails): The problem is physical or instrumental. It is likely related to extra-column volume or column damage. Proceed to Step 3 .
-
Caption: A logical workflow to diagnose the root cause of peak tailing.
Step 2: Addressing Analyte-Specific Tailing (Chemical Interactions)
This type of tailing is caused by secondary interactions between the analyte's polar tertiary alcohol and active sites on the stationary phase.
Even on high-quality, end-capped columns, some residual silanol groups remain.[10] The polar nature of these groups, especially the more acidic "free" silanols, allows for hydrogen bonding with the hydroxyl group of this compound.[1][5] This creates a secondary, polar retention mechanism alongside the primary reversed-phase (hydrophobic) mechanism, causing tailing.[2] Metal impurities in the silica can also increase the acidity of nearby silanols, worsening the effect.[11][12][13]
Caption: Unwanted hydrogen bonding between the analyte and a residual silanol group.
The goal is to deactivate the silanol groups.
-
Operate at Low pH: Lowering the mobile phase pH to ~3.0 is highly effective.[2] This protonates the silanol groups, reducing their ability to act as strong hydrogen bond acceptors. Use a buffer to maintain a stable pH.[9]
-
Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol activity by increasing the ionic strength of the mobile phase.[7][8] Note: High buffer concentrations are not suitable for LC-MS due to ion suppression.[8]
-
Reagents: HPLC-grade water, HPLC-grade acetonitrile (or methanol), and a suitable acidifier (e.g., formic acid or phosphoric acid).
-
Aqueous Portion: To 1000 mL of HPLC-grade water, add the acidifier. For example, add ~0.1% (v/v) formic acid.
-
pH Measurement: Critically, measure and adjust the pH of the aqueous portion only , before mixing with the organic solvent.[7] Use a calibrated pH meter to adjust to pH 3.0 ± 0.05.
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 50:50 v/v).
-
Degas: Thoroughly degas the final mobile phase before use.
Using the right column chemistry is a proactive way to prevent tailing.
-
Use High-Purity, End-Capped Columns: Modern columns are made with high-purity "Type B" silica, which has lower metal content and less acidic silanols.[1][6] They are also "end-capped," a process where a small silylating reagent is used to chemically block many of the residual silanols, making the surface more inert.[2][10]
-
Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a column with a polar-embedded phase. These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This feature helps to shield the analyte from interacting with underlying silanol groups.[9] For very polar compounds, HILIC columns can also be an option.[14][15][16]
Step 3: Addressing System-Wide Tailing (Physical & Instrumental Issues)
If all peaks are tailing, the cause is likely physical.
-
Root Cause: Extra-Column Volume (Dead Volume)
-
Explanation: This refers to any volume the sample passes through outside of the column itself, such as in tubing, fittings, or the detector flow cell.[7] Excessive volume allows the separated analyte band to spread out, causing both broadening and tailing.[17] This effect is more pronounced for early-eluting peaks.[8]
-
Solutions:
-
-
Root Cause: Column Contamination or Damage
-
Explanation: Particulate matter from unfiltered samples can block the inlet frit. Chemical impurities can also strongly adsorb to the column head.[17] High pressure or pH can cause the packed silica bed to collapse, creating a void at the inlet.[7] All these issues disrupt the uniform flow of the mobile phase, distorting peak shape.[4]
-
Solutions:
-
Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch particulates and strongly retained impurities.[3][17]
-
Column Washing: If contamination is suspected, flush the column with a series of strong solvents. Check the manufacturer's guidelines, but a typical sequence for a reversed-phase column is: Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Mobile Phase.
-
Column Reversal: If a void is suspected at the inlet, and the manufacturer permits it, reversing the column and flushing to waste may dislodge particulates from the frit.[2]
-
-
-
Root Cause: Sample-Related Issues
-
Explanation:
-
Solutions:
-
Perform a dilution series (e.g., inject the sample at 100%, 50%, and 10% of the original concentration) to see if peak shape improves.
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Section 3: Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₃ClO | [19][20] |
| Molecular Weight | 184.66 g/mol | [19][20] |
| Melting Point | ~34 °C | [20][21] |
| Ionization State | Neutral | Tertiary alcohol is non-ionizable in the typical HPLC pH range (2-8). |
| Key Functional Group | Tertiary Alcohol (-OH) | Polar group capable of hydrogen bonding. |
Table 2: Troubleshooting Summary for Peak Tailing
| Symptom | Likely Cause | Primary Solution(s) |
| Only the analyte peak tails | Chemical Interaction (Analyte-Silanol) | Lower mobile phase pH to 2.5-3.5 using a buffer.[2][8] |
| Use a modern, high-purity, end-capped column.[1][10] | ||
| Consider a polar-embedded stationary phase.[9] | ||
| All peaks in the run tail | Physical/System Issue (Extra-Column Volume) | Use shorter, narrower ID tubing; check all fittings.[9][18] |
| Physical/System Issue (Column Damage) | Replace guard column; flush or replace analytical column.[2][3] | |
| Peak shape worsens with higher concentration | Sample Overload | Reduce injection concentration or volume. |
| Analyte dissolved in strong solvent | Solvent Mismatch | Dissolve sample in mobile phase.[4][18] |
References
- CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
- Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.wordpress.com/2013/11/10/understanding-key-points-about-column-chemistry/]([Link] dummies.wordpress.com/2013/11/10/understanding-key-points-about-column-chemistry/)
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Phenomenex. (n.d.). LC Technical Tip.
- Restek. (2014, March 11). [1]Troubleshooting HPLC- Tailing Peaks.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Hawach. (2025, August 20). Polar Column in HPLC Example.
- LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
- Element Lab Solutions. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Stenutz. (n.d.). This compound.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. chromtech.com [chromtech.com]
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- 11. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 12. youtube.com [youtube.com]
- 13. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 14. waters.com [waters.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. support.waters.com [support.waters.com]
- 19. 1-(4-Chlorophenyl)-2-methyl-2-propanol | CymitQuimica [cymitquimica.com]
- 20. 1-(4-Chlorophenyl)-2-methyl-2-propanol | 5468-97-3 [amp.chemicalbook.com]
- 21. This compound [stenutz.eu]
Methods for removing unreacted starting materials from the product mixture
A Senior Application Scientist's Guide to Removing Unreacted Starting Materials
Welcome to the Technical Support Center for reaction mixture purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical, yet often challenging, task of isolating a desired product from unreacted starting materials and other impurities. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-tested insights to help you troubleshoot and optimize your purification strategies effectively. The importance of obtaining a pure compound cannot be overstated, as impurities can lead to inaccurate experimental data, undesirable side effects in drug candidates, and inconsistencies in research outcomes.[1][2]
Part 1: Choosing Your Purification Strategy
The first and most critical step is selecting the appropriate purification method. The choice depends on the physical and chemical properties of your product versus those of the unreacted starting materials and byproducts.[3] Key factors include the physical state (solid or liquid), polarity, solubility, boiling point, and thermal stability of the compounds in the mixture.
Below is a decision-making framework to guide your selection process.
Sources
Technical Support Center: Crystallization of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Welcome to the technical support center for the crystallization of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crystallization of this tertiary alcohol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Compound Properties at a Glance
Before troubleshooting, a firm grasp of the compound's fundamental properties is essential. These characteristics directly influence solvent selection, temperature profiles, and potential challenges.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₁₀H₁₃ClO | [1][3][4] |
| Molecular Weight | 184.66 g/mol | [1][2][3] |
| Appearance | Solid / Oil | [1][4] |
| Melting Point | ~34 °C | [3][4] |
| Boiling Point | ~264 °C (rough estimate) | [4] |
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the crystallization of this compound.
Q1: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation level is too high, or the solution temperature is above the compound's melting point when it comes out of solution. Given the low melting point of this compound (~34°C), this is a common challenge.[3][4]
-
Causality: The molecules have a high kinetic energy and mobility, preventing them from organizing into an ordered crystal lattice. The system takes the path of least resistance, which is phase separation into a liquid.
-
Solutions:
-
Reduce the Cooling Rate: A slower cooling rate keeps the system within the metastable zone for longer, allowing more time for nucleation and controlled crystal growth.[][6][7] Rapid cooling can shock the system into an unstable zone where oiling is favored.[8]
-
Lower the Initial Concentration: Start with a more dilute solution. This reduces the level of supersaturation at any given temperature, making spontaneous, uncontrolled precipitation (or oiling) less likely.
-
Use a Different Solvent System: Select a solvent in which the compound is less soluble, particularly at lower temperatures. This widens the metastable zone width.
-
Introduce Seed Crystals: Seeding provides a template for crystallization to occur, bypassing the energy barrier for primary nucleation and guiding the process toward crystal growth even under conditions that might otherwise favor oiling.[9][10]
-
Q2: I am not getting any crystals to form, even after extended cooling. What are my next steps?
A2: A failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
-
Causality: Supersaturation is the driving force for crystallization.[8][11] If the concentration of the solute does not exceed its solubility limit at a given temperature, it will remain dissolved.
-
Solutions:
-
Increase Supersaturation: This can be achieved by slowly evaporating the solvent or by adding an anti-solvent.[][11][12]
-
Induce Nucleation: Scratch the inside of the glass flask with a glass rod below the solvent line. The microscopic scratches create high-energy surfaces that can act as nucleation sites.[13]
-
Utilize Seeding: Add a small amount of previously obtained crystals (seed crystals) to the supersaturated solution to initiate crystallization.[14][15]
-
Re-evaluate Your Solvent: The chosen solvent may be too good, keeping the compound in solution even at low temperatures. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.[16]
-
Q3: How do I choose the best solvent or solvent system for crystallization?
A3: The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. This temperature-dependent solubility differential is what allows for a high yield upon cooling.
-
Causality: The solvent's polarity and its ability to form intermolecular bonds (like hydrogen bonds) with the solute dictate solubility.[17][18] For this compound, which has a polar hydroxyl group and a less polar chlorophenyl group, a solvent of intermediate polarity is often a good starting point.
-
Solvent Selection Strategy:
-
Start with single solvents: Test solubility in small quantities across a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, water).
-
Consider mixed-solvent systems: If a single solvent is not ideal, a binary system can be highly effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until turbidity is observed.[12][19] For this compound, systems like ethanol/water or hexane/acetone could be effective.[20]
-
Q4: My crystal yield is consistently low. How can I improve it?
A4: Low yield is typically due to high residual solubility of the compound in the mother liquor at the final filtration temperature or incomplete crystallization.
-
Causality: The final yield is dictated by the difference in solubility between the initial (hot) and final (cold) conditions.[16]
-
Solutions:
-
Optimize Final Temperature: Ensure you are cooling the solution to the lowest practical temperature (e.g., an ice bath or even a freezer, if the solvent allows) and holding it there for a sufficient time to maximize precipitation.[20]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more solute in the final mother liquor.[20]
-
Consider an Anti-Solvent: After cooling, adding an anti-solvent can further decrease the compound's solubility in the mother liquor, forcing more of it to crystallize and thus increasing the yield.[21][22]
-
Q5: What is polymorphism, and should I be concerned about it for this compound?
A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, stability, and melting point.
-
Causality: Molecules can pack in different arrangements within the crystal lattice, leading to different polymorphs. The specific form obtained can be influenced by factors like the solvent used, the cooling rate, and the presence of impurities.[][11][23]
-
Relevance: For any active pharmaceutical ingredient (API) or intermediate, controlling polymorphism is critical for ensuring consistent product quality and performance.[23][24] While specific polymorphic studies for this compound are not widely published, it is a crucial parameter to monitor. Inconsistent melting points or crystal habits between batches could indicate the presence of different polymorphs.[25]
Troubleshooting Guide: From Experiment to Solution
Use this section to diagnose and resolve specific experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| No Crystals Form | 1. Insufficient Supersaturation: The solution is not concentrated enough. 2. Solvent is too effective: The compound remains highly soluble even at low temperatures. 3. High Purity/Lack of Nucleation Sites: Very pure compounds sometimes resist spontaneous nucleation. | 1. Concentrate the Solution: Gently evaporate some of the solvent. 2. Add an Anti-solvent: Introduce a solvent in which the compound is insoluble to decrease its overall solubility.[12][26] 3. Induce Nucleation: Scratch the flask or add seed crystals to provide a template for growth.[10][13] |
| Formation of Fine Needles or Small Plates | 1. High Supersaturation/Rapid Nucleation: Too many nuclei form at once, leading to rapid growth and competition for solute, resulting in small, often needle-like crystals.[27] 2. Presence of Impurities: Certain impurities can adsorb to specific crystal faces, inhibiting growth in some directions and promoting it in others, leading to an altered crystal habit.[28][29][30] | 1. Reduce Supersaturation Rate: Slow down the cooling rate or the rate of anti-solvent addition. This favors crystal growth over nucleation.[][7] 2. Use Seeding: Introduce seeds into a solution in the metastable zone, where nucleation is slow but growth can occur.[10][15] 3. Purify the Material: If impurities are suspected, consider an initial purification step (e.g., column chromatography or a preliminary recrystallization) before the final crystallization. |
| Product Purity is Low | 1. Mother Liquor Trapped in Crystals (Inclusions): Rapid crystal growth can trap pockets of impurity-rich solvent within the crystal lattice.[31] 2. Surface Adsorption: Impurities may adhere to the surface of the crystals.[31] 3. Co-crystallization of Impurities: Structurally similar impurities may be incorporated into the crystal lattice.[17][27] | 1. Slow Down Crystallization: A slower growth rate allows for a more ordered lattice to form, rejecting impurities more effectively. 2. Effective Washing: Wash the filtered crystals with a small amount of cold, fresh crystallization solvent to remove adhered mother liquor.[31] 3. Slurry/Reslurrying: Stirring the crystalline product in a fresh portion of solvent (in which it is sparingly soluble) can help dissolve surface impurities and potentially trigger the conversion to a more stable, purer polymorphic form.[27] |
| Batch-to-Batch Inconsistency | 1. Variable Input Material: Purity and impurity profiles of the starting material may differ.[28][30] 2. Lack of Process Control: Minor variations in cooling rate, stirring speed, or solvent volumes can have a large impact.[6][11] 3. Uncontrolled Nucleation: Spontaneous nucleation is inherently stochastic. | 1. Characterize Starting Material: Ensure the purity of the input material is consistent. 2. Standardize the Protocol: Precisely control all process parameters (temperatures, volumes, addition rates, stirring speed).[23] 3. Implement Seeding: A seeded crystallization is far more reproducible than a spontaneous one, as it controls the point of nucleation.[16] |
Core Experimental Protocols
These detailed protocols provide a validated starting point for your experiments.
Protocol 1: Controlled Cooling Crystallization
This is the most common method and relies on the temperature-dependent solubility of the compound.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask can help slow the cooling rate. A slow rate is crucial for forming large, well-defined crystals.[7]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the compound.[20]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble across a wide range of temperatures in a given solvent or to improve yield.[22][26]
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., water or heptane) dropwise with stirring. The principle is to reduce the overall solubility of the compound in the mixed solvent system.[12][32]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), indicating the onset of nucleation. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the system equilibrates. Cooling the mixture in an ice bath can further increase the yield.
-
Isolation & Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Protocol 3: Seed Crystal Preparation and Use
Seeding provides control over the crystallization process, leading to more consistent results.[10][15]
-
Generate Initial Crystals: Obtain a small number of crystals of this compound using either Protocol 1 or 2. Even a small amount of solid is sufficient.
-
Prepare a Saturated Solution: Create a saturated or slightly supersaturated solution of the compound at a specific temperature (e.g., room temperature).
-
Introduce the Seed: Add one or a few of the previously obtained crystals to this solution.
-
Controlled Growth: If the solution is supersaturated, the seed crystal will begin to grow larger. If no growth occurs, the solution is not yet supersaturated. In this case, either cool the solution slightly or slowly evaporate a small amount of solvent.[14]
-
Harvest and Repeat: Once larger crystals have grown, they can be harvested and used to seed larger batches, ensuring batch-to-batch consistency.
Visualized Workflows and Concepts
Troubleshooting Crystallization Failures
This flowchart provides a logical path for diagnosing and solving common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Mechanism of Anti-Solvent Crystallization
This diagram illustrates how adding an anti-solvent reduces solubility to induce crystallization.
Caption: The process of inducing crystallization via anti-solvent addition.
References
- Helmenstine, A. M. (2019). Grow Your Own Seed Crystal: Instructions. ThoughtCo. [Link]
- RM@Schools.
- Diamond Light Source. Crystal-seeding. [Link]
- Google Patents. (2006).
- International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]
- Crystal Growth & Design. (2022).
- Pharmaceutical Technology. (2018). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]
- CrystEngComm. (2021).
- Google Patents. (1987).
- Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements. [Link]
- Hampton Research. Seeding. [Link]
- CSIRO Research. (2022).
- Scale-up Systems.
- Stenutz. This compound. [Link]
- National Institutes of Health. 1-(4-Chlorophenyl)-2-methylpropan-1-one - PubChem. [Link]
- Chemsrc. 1-(4-chlorophenyl)-2-methylpropan-1-ol. [Link]
- Secoya Technologies. (2024).
- PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]
- University of Washington, Department of Chemistry. (2006).
- CCDC.
- Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products. [Link]
- BIA. Crystallisation in pharmaceutical processes. [Link]
- ScienceDirect. (2019). Chapter 13 - Crystallization in the Pharmaceutical Industry. [Link]
- Syrris.
- International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]
- University of Florida, Center for Xray Crystallography. (2015). How To Grow Crystals. [Link]
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
- ResearchGate.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
- PubMed. (2006). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. [Link]
- National Institutes of Health. (2021).
- University of Strathclyde. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen. [Link]
- MDPI. (2021). Impact of impurities on crystallization and product quality: a case study with paracetamol. [Link]
- Chemical-Suppliers. 1-(4-Chlorophenyl)-2-methyl-2-propanol. [Link]
- National Institutes of Health. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol - PubChem. [Link]
- Der Pharma Chemica. (2015). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
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Strategies to prevent the decomposition of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Technical Support Center: 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Welcome, researchers and developers. This guide is designed to provide you with in-depth technical support for handling this compound. As a tertiary benzylic alcohol, this compound is susceptible to specific degradation pathways that can impact experimental outcomes, purity, and stability. This document offers troubleshooting advice and preventative strategies based on established chemical principles to ensure the integrity of your material.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've observed a new impurity in my sample of this compound during analysis. What is it likely to be and why did it form?
Answer:
The most probable impurity is 1-(4-chlorophenyl)-2-methylprop-1-ene . This occurs because this compound is a tertiary benzylic alcohol, making it highly prone to acid-catalyzed dehydration.[1][2]
Causality: The E1 Dehydration Mechanism
The decomposition follows an E1 (Elimination, Unimolecular) mechanism, which is initiated by the presence of acid (H⁺).
-
Protonation: The hydroxyl (-OH) group of the alcohol is protonated by an acid catalyst, forming a good leaving group (water, -OH₂⁺).[1][3]
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a relatively stable tertiary benzylic carbocation. The stability of this intermediate is the primary driver for the reaction; it is stabilized by both the inductive effect of the three alkyl groups and resonance with the phenyl ring.[1][4]
-
Deprotonation: A base (which can be water or another molecule in the mixture) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene product.[4]
This entire process is accelerated by heat and the presence of acidic species.
Diagram: E1 Dehydration of this compound
Caption: E1 dehydration pathway of the parent alcohol to its alkene degradant.
Question 2: My sample purity is decreasing over time in storage. What are the optimal storage conditions?
Answer:
To minimize degradation via the E1 dehydration pathway, storage conditions must strictly control temperature and exposure to acidic contaminants and light.
Recommended Storage Protocol:
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the kinetic rate of the dehydration reaction. For long-term storage, consider temperatures below -15°C.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air to prevent oxidation and minimizes exposure to atmospheric moisture, which can contain dissolved acidic gases (e.g., CO₂). |
| Container | Amber Glass Vial with Septum Cap | Protects from light, which can catalyze degradation, and provides an inert barrier.[6][7] |
| pH Environment | Strictly Neutral to Slightly Basic | Avoids the primary catalyst for dehydration. Ensure all solvents and reagents are free from acidic impurities. |
Troubleshooting Guide: Preventing Decomposition During Experiments
This section provides actionable protocols to mitigate degradation during common laboratory workflows.
Issue 1: Decomposition during reaction work-up, especially after acidic steps.
Problem: You've performed a reaction that requires acidic conditions (e.g., removal of a protecting group) and are observing significant alkene formation during extraction and purification.
Solution: Rapid and Thorough Neutralization Protocol
-
Initial Quench: Upon completion of the acidic step, immediately cool the reaction mixture to 0°C in an ice bath. This slows the degradation rate.
-
Biphasic Neutralization: Add your extraction solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring.
-
Causality: The weak base will neutralize the acid catalyst. Using a biphasic system ensures the organic-soluble alcohol is immediately partitioned away from the bulk of the aqueous acid as neutralization occurs.
-
-
pH Check: After effervescence ceases, use pH paper or a calibrated meter to ensure the aqueous layer is at a pH of 7.5-8.0.
-
Extraction & Drying: Separate the layers promptly. Wash the organic layer with brine to remove excess water, and then dry thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Causality: Removing all traces of water and dissolved acid is critical before solvent evaporation.
-
-
Solvent Removal: Concentrate the dried organic phase under reduced pressure (rotary evaporation) using minimal heat. Do not heat the flask above 30-35°C.
Diagram: Experimental Workflow for Acid-Sensitive Work-up dot
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
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- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
Addressing matrix effects in the mass spectrometric analysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
A Guide to Identifying and Mitigating Matrix Effects in Mass Spectrometric Analysis
Welcome to the technical support resource for the bioanalysis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of matrix effects in liquid chromatography-mass spectrometry (LC-MS) assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to build robust and reliable analytical methods.
Section 1: The Fundamentals - Understanding the Challenge
Q1: What are matrix effects and why are they a major concern for my this compound analysis?
A: The "matrix" refers to all components in your biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte you intend to measure, this compound.[1] Matrix effects are the alteration of your analyte's ionization efficiency due to the presence of these co-eluting components.[2][3] This interference occurs within the mass spectrometer's ion source and can manifest in two ways:
-
Ion Suppression: This is the most common effect, where matrix components compete with your analyte for ionization, leading to a decreased signal and artificially low concentration readings.[4][5]
-
Ion Enhancement: Less common, this is where matrix components improve the ionization efficiency of your analyte, causing an increased signal and artificially high concentration readings.[2]
The mechanism of ion suppression in Electrospray Ionization (ESI), the most common technique for this type of analyte, is often attributed to changes in the properties of the ESI droplets.[14] Co-eluting matrix components can increase the droplet's viscosity and surface tension, hindering solvent evaporation and preventing the efficient release of gas-phase analyte ions.[15]
Section 2: Diagnosis - Identifying and Quantifying Matrix Effects
Q2: My analyte signal is inconsistent between samples. How can I definitively determine if matrix effects are the cause?
A: Visual inspection of chromatograms is often insufficient to diagnose matrix effects.[16] You need to perform specific experiments to quantify the impact of the matrix. The two most established methods are the post-column infusion experiment for qualitative assessment and the post-extraction spike experiment for quantitative assessment.[17]
-
Qualitative Assessment (Post-Column Infusion): This experiment helps you visualize the regions in your chromatogram where ion suppression or enhancement occurs. You can then adjust your chromatography to move your analyte's peak away from these zones.[2][18]
-
Quantitative Assessment (Post-Extraction Spike): This is the industry-standard method for measuring the matrix effect and is required by regulatory guidelines.[16][17] It involves comparing the analyte's response in a pure solution to its response when spiked into an extracted blank matrix sample. The result is expressed as the Matrix Factor (MF).
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method) provides a step-by-step guide for this critical experiment.
Q3: What is a Matrix Factor (MF) and how do I interpret the results?
A: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte spiked into a pre-extracted blank matrix (Set 2) with the peak area of the analyte in a neat (pure) solvent (Set 1).
Formula: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
The results are interpreted as follows:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
For a robust bioanalytical method, the goal is to have an MF value as close to 1 as possible. Ideally, the absolute MF should be between 0.75 and 1.25.[16] More importantly, the variability of the MF across different lots or sources of the biological matrix should be low. Regulatory guidelines typically require the coefficient of variation (%CV) of the internal standard-normalized MF to be ≤15%.[11][19]
| Matrix Factor (MF) Value | Interpretation | Potential Impact on Assay |
| 0.95 - 1.05 | Negligible Matrix Effect | Ideal; high accuracy and precision expected. |
| 0.80 - 0.94 or 1.06 - 1.20 | Minor Matrix Effect | Acceptable, but requires a good internal standard for compensation. |
| < 0.80 | Significant Ion Suppression | Poor sensitivity, risk of false negatives, inaccurate quantification. |
| > 1.20 | Significant Ion Enhancement | Risk of false positives, inaccurate quantification. |
Table 1: Interpretation of Matrix Factor (MF) values in bioanalysis.
Section 3: Troubleshooting and Mitigation Strategies
When significant matrix effects are detected, a systematic approach is needed to eliminate or compensate for them. The following decision tree illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for addressing matrix effects.
Q4: What is the best sample preparation strategy to reduce matrix effects for this compound?
A: Improving sample preparation is the most effective way to combat matrix effects because it removes interfering components before they can enter the LC-MS system.[9][17] The choice of technique depends on the required cleanliness and throughput.
-
Protein Precipitation (PPT): This method is fast and simple but provides the least clean extract, often resulting in significant matrix effects from residual phospholipids and other endogenous components.[20][21] It should be considered a starting point, and if matrix effects are present, you should move to a more selective technique.
-
Liquid-Liquid Extraction (LLE): LLE is an excellent choice for this compound due to its non-polar nature. It involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent (e.g., methyl tert-butyl ether, hexane).[17] This process effectively leaves polar interferences like salts behind. Adjusting the sample pH to ensure the analyte is in its neutral, uncharged form will maximize extraction efficiency.[17]
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively binding the analyte to a solid sorbent while matrix components are washed away.[1][20] For this analyte, a reversed-phase (C8 or C18) or a mixed-mode polymeric SPE sorbent would provide a very clean extract, significantly reducing matrix effects.[20]
-
Phospholipid Removal: Since phospholipids are a primary cause of ion suppression in plasma, specialized products like phospholipid removal plates (e.g., HybridSPE®, Ostro™) can be highly effective.[6][22][23] These often combine simple protein precipitation with a filtration step that specifically captures phospholipids.
| Technique | Selectivity (Cleanliness) | Throughput | Recovery for Analyte | Recommendation |
| Protein Precipitation (PPT) | Low | High | High | Use only if no significant matrix effects are observed. |
| Liquid-Liquid Extraction (LLE) | Medium-High | Medium | Good-Excellent | Recommended as a significant improvement over PPT. |
| Solid-Phase Extraction (SPE) | High-Excellent | Medium | Excellent | The gold standard for eliminating matrix effects.[20] |
| Phospholipid Removal Plates | High (for PLs) | High | Excellent | Excellent, high-throughput alternative to SPE.[22] |
Table 2: Comparison of sample preparation techniques for this compound.
Q5: Can I just change my LC method instead of my sample prep?
A: Yes, optimizing chromatographic conditions is a valid strategy, often used in conjunction with improved sample preparation.[1] The goal is to achieve better separation between your analyte and the co-eluting matrix interferences.
-
Increase Resolution: Use a longer column or a column with smaller particles (e.g., UPLC technology) to increase peak capacity and resolve the analyte from interferences.[20]
-
Modify Mobile Phase: Adjusting the mobile phase composition (e.g., switching from acetonitrile to methanol) or pH can alter the retention of both the analyte and matrix components, potentially separating them.
-
Adjust Gradient: A slower, shallower gradient can improve the separation of closely eluting compounds.[2]
-
Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the time windows where highly interfering compounds (like salts and phospholipids at the beginning and end of the run) elute, preventing them from entering the MS source.
Q6: I've tried to clean up my sample, but there's still some matrix effect. What's next?
A: When matrix effects cannot be completely eliminated, the next step is to compensate for them using an appropriate internal standard (IS).[1]
The ideal choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as a deuterium or ¹³C-labeled version of this compound.[24] A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[25] It will co-elute and experience the same degree of ion suppression or enhancement.[8] Therefore, the ratio of the analyte response to the IS response remains constant, allowing for accurate quantification.[15]
Important Caveat: While highly effective, even a SIL-IS is not foolproof. The "deuterium isotope effect" can sometimes cause the SIL-IS to elute slightly earlier or later than the native analyte.[24] If this shift places the IS in a region of different ion suppression, it will not compensate accurately.[25] It is crucial to verify that the analyte and SIL-IS peaks are chromatographically co-eluting.
If a SIL-IS is unavailable, a structural analog can be used, but it is less ideal as its ionization efficiency and susceptibility to matrix effects may differ from the analyte.[18]
Section 4: Detailed Protocols and Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol details the steps to calculate the Matrix Factor (MF) for this compound.
Objective: To quantify the degree of ion suppression or enhancement from the biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma, at least 6 different lots/sources).
-
Analyte stock solution of this compound.
-
Internal Standard (IS) stock solution (ideally a SIL-IS).
-
Appropriate solvents for reconstitution (e.g., 50:50 Methanol:Water).
-
Validated sample preparation materials (e.g., SPE cartridges, LLE solvents).
Procedure:
-
Prepare Three Sets of Samples (prepare in triplicate at a minimum, at both a low and high concentration):
-
Set 1 (Neat Solution): Spike the known amount of analyte and IS into the final reconstitution solvent. This represents the analyte response without any matrix.
-
Set 2 (Post-Spike Matrix): Process blank biological matrix samples through the entire extraction procedure. In the final step, spike the dried extract with the same known amount of analyte and IS before reconstituting. This represents the analyte response in the presence of extracted matrix components.
-
Set 3 (Pre-Spike Matrix - for Recovery): Spike the known amount of analyte and IS into the blank biological matrix before starting the extraction procedure. This set is used to determine extraction recovery, not the matrix factor itself.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same optimized LC-MS/MS conditions.
-
Calculations:
-
Let A_neat be the average analyte peak area from Set 1.
-
Let A_post-spike be the average analyte peak area from Set 2.
-
Let IS_neat be the average IS peak area from Set 1.
-
Let IS_post-spike be the average IS peak area from Set 2.
-
Calculate Matrix Factor (MF) for the Analyte: MF_Analyte = A_post-spike / A_neat
-
Calculate Matrix Factor (MF) for the IS: MF_IS = IS_post-spike / IS_neat
-
Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte Response Ratio in Matrix) / (Analyte Response Ratio in Neat Solution) IS-Normalized MF = (A_post-spike / IS_post-spike) / (A_neat / IS_neat)
-
-
Acceptance Criteria:
-
The %CV of the IS-Normalized MF from at least six different lots of matrix should not exceed 15%.
-
Section 5: Visualizing the Mechanism
To better understand the core issue, the following diagram illustrates the process of ion suppression at the microscopic level within the ESI source.
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Technical Support Center: Refining the Workup for 1-(4-Chlorophenyl)-2-methylpropan-2-ol Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for the workup procedure following the synthesis of 1-(4-chlorophenyl)-2-methylpropan-2-ol. This tertiary alcohol is typically synthesized via a Grignard reaction between a 4-chlorophenylmagnesium halide and acetone, or between methylmagnesium halide and 1-(4-chlorophenyl)ethan-1-one. The principles and troubleshooting steps outlined here are broadly applicable to Grignard reaction workups for tertiary alcohols.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the isolation and purification of this compound.
Question 1: After quenching the reaction, I have a thick, unmanageable precipitate that makes extraction impossible. What is causing this and how can I resolve it?
Answer:
This is a very common issue in Grignard workups and is typically due to the formation of insoluble magnesium salts, such as magnesium hydroxide (Mg(OH)₂), upon the addition of water to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
Causality: The Grignard reagent is a strong base. When water is used as the quenching agent, it reacts with both the excess Grignard reagent and the magnesium alkoxide product, leading to the formation of highly insoluble magnesium hydroxide. This creates a gelatinous precipitate that can make phase separation difficult or impossible.
Recommended Protocol for Resolution:
-
Optimal Quenching Agent: The preferred method to avoid this issue is to use a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water for the initial quench.[1][2] Ammonium chloride is a mild acid that reacts with the magnesium salts to form more soluble magnesium chloride and ammonia, which are less likely to form a thick precipitate.[1]
-
Controlled Addition: The quenching process is highly exothermic.[1] Therefore, it is crucial to cool the reaction mixture in an ice bath to 0°C before and during the dropwise addition of the saturated ammonium chloride solution.[1] This controlled addition helps to manage the exotherm and prevent splashing.
-
Acidification for Dissolution: If a precipitate still forms, further acidification with a dilute acid, such as 1M sulfuric acid or 1M hydrochloric acid, can be used to dissolve the remaining magnesium salts.[3] Add the dilute acid slowly with vigorous stirring until the precipitate dissolves and two clear layers are observed. Be cautious, as this can also be exothermic.[4]
Question 2: During the extraction process, a persistent emulsion has formed between the organic and aqueous layers. How can I break this emulsion?
Answer:
Emulsion formation is a frequent challenge in the workup of Grignard reactions, often stabilized by finely divided magnesium salts at the interface of the two immiscible liquids.[5][6][7]
Causality: The presence of fine particulate matter, such as insoluble magnesium salts, can stabilize the mixture of organic and aqueous phases, preventing them from separating cleanly.[5]
Strategies for Breaking Emulsions:
| Technique | Description |
| Addition of Brine | Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[5] This can help to break the emulsion by reducing the solubility of the organic product in the aqueous phase.[6] |
| Filtration through Celite® | Filtering the entire mixture through a pad of Celite® can remove the fine particulate matter that is stabilizing the emulsion.[5] |
| Patience and Gentle Agitation | Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation.[5] Gentle swirling or stirring with a glass rod can also help to coalesce the dispersed droplets.[6] |
| Centrifugation | For smaller scale reactions, centrifuging the mixture can effectively force the separation of the layers.[5] |
Question 3: My final product is contaminated with a significant amount of starting ketone. What could be the reason for this incomplete reaction?
Answer:
The presence of unreacted starting ketone in your final product points to issues with the Grignard reagent itself or competing side reactions.
Causality and Troubleshooting:
-
Enolization of the Ketone: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[8][9][10] This is more prevalent with sterically hindered ketones.[9][10] Upon workup, the enolate is protonated, regenerating the starting ketone.[9][10] To minimize this, consider using lower reaction temperatures.[10]
-
Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and acidic protons.[8] Any presence of water in the glassware or solvent will quench the Grignard reagent, reducing its effective concentration and leading to an incomplete reaction.[8] Ensure all glassware is oven-dried and anhydrous solvents are used.
-
Inaccurate Reagent Stoichiometry: An insufficient amount of the Grignard reagent will naturally lead to incomplete conversion of the ketone. It is good practice to titrate a sample of the prepared Grignard reagent to determine its exact concentration before adding it to the ketone.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for the synthesis and workup of this compound?
A1: The overall process can be summarized in the following workflow:
Caption: General workflow for Grignard synthesis and workup.
Q2: Why is it important to use a dilute acid for the workup instead of a concentrated acid?
A2: Using a strong, concentrated acid can lead to unwanted side reactions, particularly dehydration of the tertiary alcohol product to form an alkene.[11] The reaction is acid-catalyzed, and the use of a strong acid can promote the elimination of water from the alcohol. Dilute acids are sufficient to protonate the alkoxide and dissolve magnesium salts without causing significant dehydration.[11]
Q3: Can I purify the crude this compound by recrystallization?
A3: Yes, recrystallization is a suitable method for purifying the solid product.[12] A mixed solvent system, such as ethanol/water or hexane/acetone, is often effective.[13] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then add a second solvent (an "anti-solvent") in which the product is insoluble to induce crystallization upon cooling.[14][15]
Recrystallization Solvent System Comparison:
| Solvent System | Advantages | Considerations |
| Ethanol/Water | Good for moderately polar compounds.[13] | The addition of water needs to be carefully controlled to avoid oiling out. |
| Hexane/Acetone | Effective for a range of polarities.[13] | Acetone is highly volatile. |
Q4: What are the key safety precautions to take during the workup of a Grignard reaction?
A4: The quenching of a Grignard reaction is a highly exothermic process that can be hazardous if not performed correctly.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Perform the entire quenching procedure in a well-ventilated fume hood.
-
Controlled Quenching: Cool the reaction mixture in an ice bath and add the quenching solution slowly and dropwise to control the rate of reaction and heat generation.[4] Be aware of the potential for an induction period, where the reaction may not start immediately.[4]
-
Flammability: The solvents used in Grignard reactions, such as diethyl ether and THF, are highly flammable. Ensure there are no ignition sources nearby.
References
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
- Not Voodoo. (n.d.). 1_STANDARD EXPERIMENTAL PROTOCOLS-1.
- Chem Reactor. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup [Video]. YouTube.
- Filo. (2023, October 1). How do you quench a Grignard reagent?.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
- Journal of Chemical Education. (1998). Grignard Synthesis of Various Tertiary Alcohols.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
- Reddit. (2022, September 30). Grignard work up.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
- University of Windsor. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube.
- DePaul University. (n.d.). 19. The Grignard Reaction.
- Google Patents. (n.d.). CN102584558A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction [Table].
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
- ResearchGate. (n.d.). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a.
- PubChem. (n.d.). 1-(4-chlorophenyl)-2-methylpropan-1-ol.
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Overcoming solubility issues during the purification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly with solubility, during the isolation and purification of this valuable tertiary alcohol intermediate. Given its low melting point and the common impurities associated with its synthesis, achieving high purity can be non-trivial. This document provides in-depth, experience-driven troubleshooting guides and validated protocols to address these specific issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My purified product is an oil or a waxy, low-melting solid, but the literature reports a melting point of 34°C. Is my product impure?
A: Not necessarily, but it is a strong possibility. The reported melting point of 34°C is for the highly purified compound.[1][2] The presence of even minor impurities can significantly depress the melting point of a compound, a phenomenon known as freezing-point depression.[3] If your product is an oil or a waxy solid at room temperature, it is likely due to one or more of the following factors:
-
Residual Solvents: Trapped solvent from the workup or a previous purification attempt can lower the melting point.
-
Synthesis Byproducts: Impurities from the synthesis, such as unreacted starting materials or side-products, are a common cause.[4]
-
Polymorphism: While less common for this structure, different crystalline forms can have different melting points.
Recommendation: First, ensure your product is free of solvent by drying it thoroughly under high vacuum. If it remains an oil or low-melting solid, further purification is required.
Q2: What are the most likely impurities in my crude product after a Grignard synthesis?
A: The impurity profile depends on the specific Grignard route used. The most common synthesis involves the reaction of a ketone with a Grignard reagent.[5][6]
Key Potential Impurities:
-
Unreacted Starting Materials: The most common impurities are typically the starting ketone (e.g., 1-(4-chlorophenyl)-2-methylpropan-1-one) or aldehyde.
-
Grignard Side-Products:
-
Hydrolyzed Grignard Reagent: The Grignard reagent can react with trace amounts of water to produce an alkane (e.g., toluene if starting from 4-chlorobenzylmagnesium chloride).[7]
-
Wurtz Coupling Products: The Grignard reagent can couple with the starting organic halide to form a dimer (e.g., 1,2-bis(4-chlorophenyl)ethane).[4]
-
-
Enolization Products: If the ketone starting material is sterically hindered, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[4] Upon workup, this regenerates the starting ketone.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What is happening and how can I fix it?
A: "Oiling out" is a common purification challenge where the compound separates from the solution as a liquid (an oil) instead of forming solid crystals.[8][9] This occurs when the solubility of the compound is exceeded while the solution temperature is still above the melting point of the (impure) compound.[8] The resulting oil often traps impurities, defeating the purpose of recrystallization.[3][10]
Primary Causes:
-
High Impurity Level: Impurities lower the melting point of your compound, making it more likely to separate as a liquid.[11]
-
Rapid Supersaturation: Cooling the solution too quickly or adding an anti-solvent too fast creates high supersaturation, which favors the formation of a disordered liquid phase over an ordered crystal lattice.[9][10]
-
Inappropriate Solvent Choice: The solvent system may be too dissimilar in polarity from your compound, leading to poor solute-solvent interactions.[3]
Immediate Corrective Action: If your compound oils out, the best approach is to reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the "good" solvent to decrease the saturation level, and then attempt to recrystallize again by cooling much more slowly.[8][9]
Q4: What is a good starting point for a recrystallization solvent system?
A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12] For this compound, a mixed-solvent system is often most effective.[13]
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Comments |
| Hexane / Ethyl Acetate | Mixed-Solvent | A versatile, non-polar/polar combination. Dissolve in a minimum of hot ethyl acetate and add hot hexane dropwise until cloudy.[14] |
| Hexane / Acetone | Mixed-Solvent | Similar to the above, but acetone is a stronger "good" solvent.[15] |
| Ethanol / Water | Mixed-Solvent | A polar protic system. The presence of a small amount of water can sometimes aid in the crystallization of tertiary alcohols.[16][17] Dissolve in hot ethanol and add hot water. |
| Toluene or Heptane | Single Solvent | Good for non-polar impurities. The compound may be soluble in the hot solvent and crystallize upon cooling. Prone to oiling out if cooled too quickly. |
Q5: My compound streaks badly on silica gel TLC. What chromatographic method should I use?
A: Streaking on a silica TLC plate is common for polar compounds like alcohols, as the hydroxyl group can interact strongly and irreversibly with the acidic silanol groups on the silica surface.
Troubleshooting Strategies:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, adding 1-2% triethylamine can mask the acidic sites on the silica and improve the peak shape for basic compounds, while adding 1% acetic acid can help with acidic compounds. For neutral alcohols, adding a small amount of methanol (e.g., changing from 10% EtOAc/Hexane to 10% EtOAc/1% MeOH/Hexane) can often improve chromatography.
-
Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[18]
-
Use an Alternative Chromatographic Mode:
-
Reversed-Phase Flash Chromatography: The stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. In this mode, polar compounds elute first.[18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[19][20] Water acts as the strong, eluting solvent. This can be an excellent method for purifying polar compounds that are difficult to separate by normal-phase chromatography.[21]
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Resolving "Oiling Out"
Oiling out is a kinetic and thermodynamic problem that can be systematically resolved. Follow this workflow to diagnose the cause and implement the correct solution.
Caption: Troubleshooting workflow for addressing oiling out.
Protocol: Salvaging an Oiled-Out Crystallization
-
Re-dissolve: Place the flask containing the oil and solvent back on the heat source. Heat until the oil completely redissolves into a homogeneous solution.
-
Dilute: Add an additional 10-20% of the primary ("good") solvent to the hot solution. This slightly reduces the supersaturation level, giving the molecules more time to align into a crystal lattice during cooling.[8]
-
Induce Slow Crystallization:
-
Slow Cooling: Remove the flask from the heat, cover it, and insulate it by wrapping it in glass wool or placing it in a large beaker of hot water. Allow it to cool to room temperature over several hours. Do not place it directly in an ice bath.[9]
-
Seed Crystals: If you have a small sample of pure, solid material, add a single tiny crystal to the solution once it has cooled slightly below the boiling point. Seed crystals provide a template for orderly crystal growth.[9]
-
-
Cool & Isolate: Once the solution has reached room temperature and crystals have formed, you can then place it in an ice bath to maximize the yield before isolating the crystals by filtration.
Guide 2: Optimizing Flash Chromatography
For stubborn mixtures or when crystallization fails, flash column chromatography is the primary alternative. The key is selecting a solvent system that provides good separation between your product and impurities.
Caption: Workflow for selecting a chromatography method.
Data Presentation: Starting Solvent Systems for Flash Chromatography
The optimal eluent provides an Rf value of approximately 0.3 for the target compound on a TLC plate.[22]
Table 2: Recommended Starting Gradients for Flash Chromatography
| Impurity Profile | Stationary Phase | Recommended Eluent System | Starting Gradient |
| Non-polar impurities (e.g., Wurtz coupling product) | Silica Gel | Hexane / Ethyl Acetate | 5% EtOAc in Hexane |
| Moderately polar impurities (e.g., starting ketone) | Silica Gel | Hexane / Ethyl Acetate | 10-20% EtOAc in Hexane |
| Polar impurities / Streaking | Silica Gel | Dichloromethane / Methanol | 1-2% MeOH in DCM |
| Highly polar impurities | Neutral Alumina | Hexane / Ethyl Acetate | 10% EtOAc in Hexane |
Section 3: Detailed Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)
This protocol is designed for purifying crude this compound that is prone to oiling out.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flask, magnetic stir bar, and stir plate/hot plate
-
Condenser (optional, to minimize solvent loss)
-
Buchner funnel and filter flask
Procedure:
-
Place the crude material (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate (the "good" solvent) at room temperature, just enough to create a slurry.
-
Gently heat the mixture to a low boil (~77°C) with stirring.
-
Continue adding ethyl acetate dropwise until the solid just dissolves completely. Avoid adding a large excess.
-
To the hot, clear solution, add hot hexanes (the "bad" solvent) dropwise with vigorous stirring.
-
Continue adding hexanes until the solution becomes faintly and persistently cloudy. This is the saturation point.
-
If the solution becomes too cloudy, add a few drops of hot ethyl acetate to clarify it.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance.
-
Once crystal formation appears complete, cool the flask in an ice-water bath for an additional 20-30 minutes to maximize yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is suitable for separating the target alcohol from both more and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Determine Eluent System: Using TLC, find a solvent mixture of Hexane/Ethyl Acetate that gives the target compound an Rf of ~0.3. A typical starting point is 20% Ethyl Acetate in Hexanes.[23]
-
Prepare the Sample: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents overloading the column and improves separation.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Elute the Column: Begin eluting the column with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on the TLC plate. For example, you might run:
-
2 column volumes of 5% EtOAc/Hexane (to elute non-polar impurities).
-
5-10 column volumes of 20% EtOAc/Hexane (to elute the product).
-
2 column volumes of 50% EtOAc/Hexane (to elute highly polar impurities).
-
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(5), 1195–1201. [Link]
- Rocha, F., & Martins, P. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]
- Teledyne ISCO. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Biotage. (2023).
- Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures?[Link]
- Advion. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?[Link]
- MacLean, D. M., & Warder, Z. J. (2022). How impurities get into crystals. Journal of Crystal Growth, 597, 126838. [Link]
- Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1853-1870. [Link]
- Columbia University, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.).
- ResearchGate. (2024). How to purify tertiary alcohol?[Link]
- Chemical Forums. (2021).
- Reddit. (2013).
- Gupta, V. P. (1994). Tertiary butyl alcohol purification (EP 0328258 B1).
- Sanderson, J. R., & Dubner, W. S. (2005). Purification of tertiary butyl alcohol (WO 2005/040078 A1).
- Chemistry For Everyone. (2025).
- Reddit. (2025).
- Gupta, V. P. (1989). Tertiary butyl alcohol purification (US4801760A).
- EPFL. (n.d.).
- LookChem. (n.d.).
- University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- SOP: CRYSTALLIZ
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?[Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Recrystalliz
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
- MIT OpenCourseWare. (n.d.).
- Reddit. (2019).
- Stenutz. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one.
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Technical Support Center: Enhancing the Long-Term Stability of 1-(4-Chlorophenyl)-2-methylpropan-2-ol Samples
Introduction: Welcome to the technical support guide for 1-(4-Chlorophenyl)-2-methylpropan-2-ol. This document is designed for researchers, analytical scientists, and drug development professionals who utilize this compound as a reference standard or chemical intermediate. Maintaining the chemical integrity and purity of this material is paramount for ensuring accurate and reproducible experimental results.
The stability of this compound is intrinsically linked to its molecular structure: it is a tertiary benzylic alcohol . This specific arrangement—a hydroxyl group on a tertiary carbon directly attached to a phenyl ring—creates a high susceptibility to acid-catalyzed degradation. The formation of a highly stabilized tertiary benzylic carbocation intermediate is the primary driver for its instability under certain conditions.[1][2][3] This guide provides a comprehensive overview of potential stability issues, troubleshooting advice, and proactive protocols to preserve the long-term integrity of your samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users.
Q1: I've stored my solid sample for several months and its purity, measured by HPLC, has decreased. What is the most probable cause? A1: The most likely cause is acid-catalyzed dehydration, even with trace amounts of acidic contaminants. As a tertiary benzylic alcohol, the compound is highly prone to eliminating water to form a more stable alkene, 2-(4-chlorophenyl)-3-methylbut-2-ene.[4] This can be initiated by exposure to acidic vapors in the laboratory environment or residual acid from the synthesis process if not properly purified.
Q2: My sample, which was a clear solution in methanol, has turned slightly yellow and shows new impurity peaks in the chromatogram. What's happening? A2: This is likely due to a combination of factors. The primary degradation pathway is still acid-catalyzed dehydration. However, the yellowing suggests potential photodegradation.[5][6] The chlorophenyl group acts as a chromophore, absorbing UV and visible light, which can initiate secondary degradation pathways. Storing solutions in clear glass vials on a lab bench exposes them to both light and potential temperature fluctuations, accelerating degradation.[7]
Q3: What are the ideal storage conditions for both short-term and long-term preservation of this compound? A3: Proper storage is the single most effective way to ensure long-term stability. We recommend the following conditions:
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | -20 °C or lower (Frozen) | Reduces the rate of all potential chemical degradation reactions.[7] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Prevents photodegradation initiated by UV/visible light absorption.[8] |
| Atmosphere | Tightly sealed container | Tightly sealed container under inert gas (Argon or N₂) | Minimizes exposure to atmospheric moisture and acidic gases (e.g., CO₂) and prevents oxidation. |
| Form | Solid | Solid | Storing the compound in its solid, crystalline form is inherently more stable than in solution. |
Q4: If I must store the compound in solution for automated analysis, what is the best solvent to use? A4: The choice of solvent is critical. Avoid protic and acidic solvents. The best choice is a high-purity, anhydrous, aprotic, and neutral solvent such as Acetonitrile (ACN) . If you must use an alcohol like ethanol or methanol, ensure it is of the highest purity and anhydrous grade. Never use unbuffered aqueous solutions. If an aqueous medium is unavoidable, prepare it in a neutral buffer (e.g., phosphate buffer, pH 7.0) and use it immediately.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific stability problems.
Issue 1: Rapid and Unexpected Purity Loss in a Freshly Prepared Solution
-
Probable Cause: Acidic Contamination. The solvent may be contaminated, or the glassware may have residual acidic cleaning agents. Tertiary alcohols can undergo rapid E1 elimination in the presence of even catalytic amounts of acid.[4] The reaction proceeds via protonation of the hydroxyl group, which then leaves as a water molecule to form a stable carbocation, followed by elimination of a proton to form an alkene.
-
Troubleshooting Steps:
-
Verify Solvent pH: Check the pH of your solvent lot. Use a fresh, unopened bottle of high-purity, HPLC-grade solvent.
-
Glassware Preparation: Ensure all glassware is thoroughly rinsed with purified water and then with the final solvent before use. Avoid using acidic cleaning solutions without extensive rinsing.
-
Run a Control: Prepare a solution in a trusted, high-purity aprotic solvent like ACN and compare the stability over a few hours.
-
Issue 2: Appearance of a Major New Peak in the HPLC Chromatogram During a Stability Study
-
Probable Cause: Formation of the Dehydration Product. The most common degradation product is the corresponding alkene, which will have a different retention time in a reversed-phase HPLC system.
-
Troubleshooting Steps:
-
Characterize the Degradant: If you have access to mass spectrometry (LC-MS), analyze the new peak. The expected mass would be that of the parent compound minus the mass of water (18.015 g/mol ).
-
Perform a Confirmatory Forced Degradation: Intentionally stress a small sample of the pure material with a trace amount of acid (e.g., 0.01 M HCl) and heat gently. The major peak that grows in this experiment should correspond to the unknown peak in your stability sample, confirming its identity.[9]
-
Review Storage Conditions: This finding is a strong indicator that the sample has been exposed to destabilizing conditions (acid, heat). Immediately implement the recommended storage protocols.
-
Issue 3: Inconsistent Purity Results Between Different Vials of the Same Lot
-
Probable Cause: Environmental Exposure During Aliquoting or Handling. The compound may be hygroscopic, absorbing atmospheric moisture which can contain dissolved acidic gases like CO₂. Inconsistent handling can lead to variable degradation across different aliquots.
-
Troubleshooting Steps:
-
Standardize Handling Procedure: Always allow the container to equilibrate to ambient temperature in a desiccator before opening. This prevents condensation of moist air inside the cold container.
-
Minimize Exposure: Weigh and handle the material promptly in an environment with controlled humidity. For sensitive applications, work in a glove box under an inert atmosphere.
-
Aliquot Properly: If you need to use small amounts over time, aliquot the primary sample into smaller, single-use vials upon receipt. This prevents repeated exposure of the main stock to the environment.
-
Section 3: Primary Degradation Pathway: Acid-Catalyzed Dehydration
Understanding the mechanism of degradation is key to preventing it. The primary pathway for this compound is an E1 elimination reaction.
-
Protonation: A trace amount of acid (H⁺) protonates the hydroxyl group, converting it from a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[10]
-
Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a tertiary benzylic carbocation. This intermediate is highly stabilized through both resonance (delocalization of the positive charge into the phenyl ring) and the inductive effect of the methyl groups.[2][11]
-
Deprotonation: A base (which can be water or another molecule) removes a proton from an adjacent carbon, and the electrons from the C-H bond form a new pi bond, resulting in the stable alkene product.
Caption: Experimental workflow for a forced degradation study.
Table of Recommended Forced Degradation Conditions
| Condition | Reagent/Setup | Time | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24-48 h | Significant degradation to the alkene product is expected. [12] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 48-72 h | Compound is expected to be relatively stable. |
| Oxidation | 3% H₂O₂ at Room Temp | 48-72 h | Minimal degradation expected, as tertiary alcohols are resistant to oxidation. [8][13] |
| Thermal | 80 °C in oven | 72 h | Moderate degradation may occur, accelerating the acid-catalyzed pathway if acidic traces are present. |
| Photolytic | ICH Q1B compliant chamber | Per ICH Q1B | Potential for degradation and formation of secondary products. [14] |
Section 5: Stability-Indicating Analytical Method (HPLC-UV)
A validated stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients. [12][15]Reversed-phase HPLC with photodiode array (PDA) detection is the standard technique.
Table: Example HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA Detector, 225 nm |
| Injection Vol. | 10 µL |
Method Validation Criteria (System Suitability)
To ensure the method is performing correctly, system suitability tests must be run before each analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak shape for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| Resolution (Rs) | ≥ 2.0 between parent and closest degradant | Confirms the method can separate the compound from its degradation products. |
| RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates the precision and reproducibility of the system. |
By implementing these guidelines, you can significantly enhance the long-term stability of your this compound samples, ensuring the continued integrity of your critical research and development activities.
References
- Tandem elimination-oxidation of tertiary benzylic alcohols with an oxoammonium salt. (2021). Organic & Biomolecular Chemistry. [Link]
- ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. [Link]
- ICH releases overhauled stability guideline for consult
- Quality Guidelines.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]
- Q1A(R2) A deep dive in Stability Studies. (2024). YouTube. [Link]
- Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. [Link]
- Reactions at the Benzylic Position: Oxidation and Reduction. (2024). JoVE. [Link]
- Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. (2011).
- Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. (2012). Asian Journal of Chemistry. [Link]
- Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
- Which carbocation is more stable : Benzyl or Tertiary? (2016). Quora. [Link]
- Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. (2024). Simple Science. [Link]
- Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic. (2011). YouTube. [Link]
- Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. (2011).
- Forced degradation studies. (2016). MedCrave online. [Link]
- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024).
- Reference Standards: Common Practices and Challenges. CASSS. [Link]
- Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. (2011). Science Alert. [Link]
- The ABC's of Reference Standard Management. (2011). American Pharmaceutical Review. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2016). Journal of Pharmaceutical and Analytical Chemistry. [Link]
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2018).
- Which carbocation is more stable : Benzyl or Tertiary? (2020). Chem Zipper. [Link]
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). MDPI. [Link]
- Benzylic and allylic carbocation stability order. (2015). Chemistry Stack Exchange. [Link]
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- Replacing the -oh group in alcohols by a halogen. Chemguide. [Link]
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016).
- Hydroxyl Group Substitution - Alcohols. (2023). Chemistry LibreTexts. [Link]
- Alcohol Reactivity. Michigan State University Department of Chemistry. [Link]
- Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]
- Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). University of Northern Colorado. [Link]
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). ScienceDirect. [Link]
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Technical Support Center: Strategies for Reducing Solvent Consumption in the Purification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with actionable strategies for reducing solvent consumption in the purification of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. In an era where green chemistry principles are paramount, minimizing the environmental footprint of pharmaceutical processes is not just a regulatory hurdle but a scientific and ethical imperative. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this important tertiary alcohol, with a focus on sustainability and efficiency.
Understanding Your Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an efficient and green purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃ClO | [1][2] |
| Molecular Weight | 184.66 g/mol | [1] |
| Appearance | Solid or oil | [1][3] |
| Melting Point | 34 °C | [2] |
| Boiling Point | ~263.92 °C (estimated) | [4] |
| Solubility | Soluble in Dichloromethane (DCM) | [4] |
Anticipating Challenges: Common Impurities in Synthesis
The most common route to synthesizing this compound is via a Grignard reaction between a 4-chlorobenzyl magnesium halide and acetone.[3] Understanding the potential side reactions is key to selecting an appropriate purification method.
-
Unreacted Starting Materials: Residual 4-chlorobenzyl chloride and acetone may be present.
-
Grignard Reagent-Related Impurities:
-
Reaction Byproducts:
-
Enolization of Ketone: The Grignard reagent can act as a base, leading to the formation of an enolate from acetone, which can result in aldol condensation byproducts.[7]
-
Reduction of Ketone: In some cases, the ketone can be reduced to the corresponding secondary alcohol, isopropanol, although this is less common for tertiary alcohol synthesis.
-
Troubleshooting and FAQs: Your Purification Questions Answered
This section addresses common challenges encountered during the purification of this compound, with a focus on minimizing solvent use.
Crystallization: The Greenest Separation Technique
Crystallization is often the most sustainable purification method, offering high purity and low solvent consumption if optimized correctly.[8]
Q1: How do I select a "green" solvent for the crystallization of this compound?
A1: The ideal green solvent should have low toxicity, be derived from renewable resources, and be easily recyclable.[9][10] For a moderately polar compound like this compound, consider the following:
-
Ethanol: A bio-based solvent that is a good starting point for many organic compounds.[11]
-
Isopropanol (IPA): Another alcohol that is a good candidate.
-
Ethyl Acetate: A less polar option that can be effective.
-
Water (as an anti-solvent): Can be used in combination with a miscible organic solvent like ethanol or acetone to induce crystallization.[12]
Refer to solvent selection guides from resources like the CHEM21 project for a comprehensive evaluation of solvent sustainability.[13][14]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[15] This is often due to high supersaturation or the presence of impurities that depress the melting point.[16][17]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the saturation level.[15]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. This gives the molecules more time to arrange into a crystal lattice.
-
Seed Crystals: Once the solution is slightly below its saturation temperature, introduce a few seed crystals of the pure compound to encourage controlled crystallization.[16]
-
Change Solvent System: If the problem persists, the solvent may be too non-polar. Consider a more polar solvent or a mixed solvent system.[18]
Q3: How can I improve my crystallization yield without using excessive amounts of solvent?
A3: Maximizing yield while minimizing solvent is a key aspect of green chemistry.
-
Use a Mixed-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Reheat slightly to clarify and then cool slowly. This can significantly reduce the total solvent volume.
-
Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop by carefully evaporating some of the solvent from the mother liquor and re-cooling.
-
Optimize Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
Q4: Can I reuse the mother liquor from my crystallization?
A4: Yes, reusing the mother liquor is an excellent way to reduce solvent waste. However, be aware that impurities will become more concentrated with each cycle. You may be able to reuse the mother liquor for a few subsequent crystallizations before the impurity levels become problematic. Consider techniques like Organic Solvent Nanofiltration (OSN) to purify the mother liquor for reuse.[4][19]
Chromatography: Moving Beyond Traditional Methods
While effective, traditional flash chromatography can be very solvent-intensive.[20]
Q1: What are the main alternatives to traditional flash chromatography for reducing solvent use?
A1: Supercritical Fluid Chromatography (SFC) is a powerful alternative that uses supercritical CO₂ as the primary mobile phase, significantly reducing the consumption of organic solvents.[21][22]
Advantages of SFC:
-
Reduced Solvent Consumption: CO₂ replaces the bulk of the organic mobile phase.[23]
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates.[21]
-
Easier Sample Recovery: The CO₂ evaporates upon depressurization, leaving the purified compound in a small amount of co-solvent.[23]
SFC is particularly well-suited for the purification of moderately polar, achiral compounds like this compound.[1][24]
Q2: I have to use flash chromatography. How can I optimize my method to be greener?
A2: Even with traditional flash chromatography, you can take steps to reduce solvent consumption:
-
Optimize Your Solvent System: Use thin-layer chromatography (TLC) to find the solvent system with the lowest possible polarity that still provides good separation. This will reduce the total volume of solvent needed for elution.[25]
-
Use Step Gradients: Instead of a long, shallow linear gradient, a step gradient can often provide a good separation while using significantly less solvent.[20]
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder can improve resolution and lead to sharper peaks, which can reduce the total elution volume.
Solvent Recovery and Recycling: Closing the Loop
Q1: What technologies are available for in-process solvent recycling?
A1: Several membrane-based technologies are emerging as effective methods for solvent recovery in pharmaceutical processes:
-
Organic Solvent Nanofiltration (OSN): This technique uses a semi-permeable membrane to separate solutes from solvents, allowing for the recovery and reuse of the solvent.[26][27][28] It is particularly useful for concentrating mother liquors from crystallizations.[4]
-
Pervaporation: In this process, a liquid mixture is brought into contact with a membrane, and one component permeates through the membrane and is removed as a vapor on the other side.[29][30] It is highly effective for breaking azeotropes and dehydrating solvents.[31][32]
Detailed Experimental Protocols
Protocol 1: Green Solvent Selection for Crystallization
-
Initial Screening: In small vials, test the solubility of a few milligrams of your crude this compound in a range of green solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature.
-
Hot Solubility Test: For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial to determine if the compound fully dissolves.
-
Identify Potential Solvents: A good single solvent for crystallization will dissolve the compound when hot but not at room temperature.
-
Mixed Solvent System: If no single solvent is ideal, select a "good" solvent (in which the compound is very soluble) and a miscible "poor" solvent (in which the compound is insoluble).
-
Test Crystallization: Perform a small-scale crystallization to confirm that high-quality crystals are formed upon cooling.
Protocol 2: Optimized Flash Chromatography with Reduced Solvent
-
TLC Analysis: Develop a TLC method using a binary solvent system (e.g., hexane/ethyl acetate). Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Dry pack your column with silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of your packed column.
-
Elution with a Step Gradient:
-
Start with a non-polar solvent (e.g., 100% hexane) to elute highly non-polar impurities.
-
Increase the polarity in steps. For example, if your TLC solvent was 20% ethyl acetate in hexane, you might use steps of 5%, 10%, 15%, and 20% ethyl acetate.
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
Visualizing Workflows and Decisions
Decision Tree for Purification Strategy
Caption: A decision tree for selecting a purification method.
Workflow for Solvent Recycling
Caption: A workflow for integrating solvent recycling.
By implementing these strategies, you can significantly reduce the solvent consumption in your purification of this compound, leading to more sustainable, cost-effective, and environmentally friendly processes.
References
- La Rocca, T., Carretier, E., Dhaler, D., Louradour, E., Truong, T., & Moulin, P. (2019). Purification of Pharmaceutical Solvents by Pervaporation through Hybrid Silica Membranes. Membranes, 9(7), 76.
- Armstrong, D. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.
- Pervaporation Recovers Organic Solvents from Pharmaceutical, Chemical Process Streams. Pharmaceutical Online.
- Xiao, Y., Feng, W. R. F., Goundry, S., & Karlsson, S. (2024). Organic Solvent Nanofiltration in Pharmaceutical Applications. Organic Process Research & Development, 28(4), 891–923.
- Zhang, L., et al. (2014). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America, 32(10), 840-848.
- Pervaporation – membrane technology liquid separation. BORSIG GmbH.
- Case Study: Organic Solvent Nanofiltration. ACS GCI Pharmaceutical Roundtable.
- Abejón, R., Garea, A., & Irabien, A. (2014). Organic Solvent Recovery and Reuse in Pharmaceutical Purification Processes by Nanofiltration Membrane Cascades. Chemical Engineering Transactions, 37, 439-444.
- What is Pervaporation Membrane Technology. Greatwall Process and Control.
- Oiling Out in Crystallization. Mettler Toledo.
- Troubleshooting Crystallization. Chemistry LibreTexts.
- Buonomenna, M. G. (2014). Organic Solvent Nanofiltration in Pharmaceutical Industry. Solvent Extraction and Ion Exchange, 32(5), 451-477.
- Organic Solvent Nanofiltration in Pharmaceutical Applications. ACS Publications.
- La Rocca, T., Carretier, E., Dhaler, D., Louradour, E., Truong, T., & Moulin, P. (2019). Purification of Pharmaceutical Solvents by Pervaporation through Hybrid Silica Membranes. PMC - PubMed Central.
- Recrystallization (help meeeeee). Reddit.
- Welch, C. J., et al. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Pharmaceutical Review.
- Achiral Super Critical Fluid Chromatography. Phenomenex.
- Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC).
- Jessop, P. G. (2011). Alternative Solvents: Shades of Green. Organic Process Research & Development, 15(4), 900–904.
- This compound. Stenutz.
- Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296.
- The CHEM21 Solvent Selection Guide. ACS GCI Pharmaceutical Roundtable.
- Solvent Extraction Techniques. Organomation.
- Optimizing Solvent Consumption For Your Chromatographic Solution. RotaChrom.
- What Are Some Alternatives to Traditional Solvents? Chemistry For Everyone - YouTube.
- How do typical impurities arise in the Grignard reaction? Homework.Study.com.
- Determining solvent strength in flash column chromatography. Biotage.
- GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Jetir.Org.
- Successful Flash Chromatography. Biotage.
- Fact Sheet: Solvent Alternatives. UPenn EHRS - University of Pennsylvania.
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Validation & Comparative
Validating the structure of 1-(4-Chlorophenyl)-2-methylpropan-2-ol using spectroscopic methods
A Comparative Guide to the Spectroscopic Validation of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
This guide provides a comprehensive framework for the structural validation of this compound, a tertiary alcohol of interest in synthetic and medicinal chemistry. We will explore a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for unambiguous compound identification.
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research. It is not merely sufficient to synthesize a molecule; one must rigorously confirm that the obtained molecular architecture matches the intended target. Herein, we present a self-validating workflow that leverages the strengths of multiple spectroscopic techniques to build an unassailable case for the structure of this compound.
As a comparative element, we will contrast the expected spectral data with that of a structurally related secondary alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol. This comparison will highlight the key spectroscopic differentiators that arise from the substitution pattern on the carbinol carbon.
Logical Workflow for Structural Validation
The validation process follows a logical progression, where each technique provides a unique piece of the structural puzzle. The convergence of data from these independent methods provides a high degree of confidence in the final structural assignment.
Caption: Workflow for the spectroscopic validation of a synthesized organic compound.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the analyte. For this compound (C₁₀H₁₃ClO), the expected molecular weight is approximately 184.66 g/mol .[1][2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Data Interpretation:
The mass spectrum will display a molecular ion peak (M⁺) corresponding to the intact molecule. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (containing ³⁷Cl) will have an intensity of approximately one-third that of the M⁺ peak (containing ³⁵Cl).
Key fragmentation patterns for tertiary alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule).[3][4]
Comparative Analysis:
| Compound | Molecular Formula | Expected MW ( g/mol ) | Key Fragmentation Pathways |
| This compound | C₁₀H₁₃ClO | 184.66 | α-cleavage, Dehydration |
| 1-(4-Chlorophenyl)-2-methylpropan-1-ol | C₁₀H₁₃ClO | 184.66 | α-cleavage, Dehydration |
While both compounds have the same molecular weight, subtle differences in their fragmentation patterns can sometimes provide initial structural clues, though NMR and IR are more definitive for differentiating these isomers.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic absorption for an alcohol is the O-H stretching band.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation:
The IR spectrum of this compound is expected to show the following characteristic absorptions:
-
O-H Stretch: A broad, strong absorption in the region of 3600-3200 cm⁻¹ due to the hydroxyl group.[4][5] The broadness is a result of intermolecular hydrogen bonding.[6]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption that is diagnostic for the type of alcohol. For tertiary alcohols, this peak typically appears in the 1210-1100 cm⁻¹ range.[5]
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.
Comparative Analysis:
| Functional Group | This compound (Tertiary Alcohol) | 1-(4-Chlorophenyl)-2-methylpropan-1-ol (Secondary Alcohol) |
| O-H Stretch | Broad, ~3400 cm⁻¹ | Broad, ~3400 cm⁻¹ |
| C-O Stretch | Strong, ~1150 cm⁻¹ | Strong, ~1100 cm⁻¹ |
The position of the C-O stretching vibration is a key differentiator. Tertiary alcohols exhibit this stretch at a higher wavenumber compared to secondary alcohols.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environments.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectrum for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | Doublet | 2H | Aromatic protons (ortho to Cl) |
| ~ 7.2 | Doublet | 2H | Aromatic protons (meta to Cl) |
| ~ 2.8 | Singlet | 2H | -CH₂- |
| ~ 1.6 | Singlet | 1H | -OH |
| ~ 1.3 | Singlet | 6H | 2 x -CH₃ |
Causality Behind Predicted Spectrum:
-
Aromatic Protons: The para-substituted chlorophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and the quaternary carbon, resulting in a singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and will exchange with D₂O.[6][7]
-
Methyl Protons (-CH₃): The two methyl groups are chemically equivalent due to free rotation around the C-C bond, and they are attached to a quaternary carbon, hence they appear as a single sharp singlet.
Comparative Analysis with 1-(4-Chlorophenyl)-2-methylpropan-1-ol:
The ¹H NMR spectrum of the secondary alcohol isomer would be significantly different, most notably in the splitting patterns of the aliphatic protons due to proton-proton coupling.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Same as for ¹H NMR, but a higher concentration (20-50 mg) may be required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Aromatic C (ipso to CH₂) |
| ~ 132 | Aromatic C (ipso to Cl) |
| ~ 130 | Aromatic C-H (ortho to CH₂) |
| ~ 128 | Aromatic C-H (meta to CH₂) |
| ~ 73 | Quaternary C (-C(OH)(CH₃)₂) |
| ~ 45 | Methylene C (-CH₂-) |
| ~ 29 | Methyl C (-CH₃) |
Causality Behind Predicted Spectrum:
-
Aromatic Carbons: Four distinct signals are expected for the para-substituted ring.
-
Quaternary Carbon: The carbon bearing the hydroxyl group and two methyl groups will be significantly deshielded by the oxygen atom.
-
Methylene and Methyl Carbons: These will appear in the aliphatic region of the spectrum.
The presence of a quaternary carbon signal around 73 ppm is a strong indicator of a tertiary alcohol structure.[8]
Caption: Molecular structure of this compound.
Conclusion
The synergistic application of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a robust and self-validating methodology for the structural confirmation of this compound. The molecular weight confirmation by MS, identification of the hydroxyl functional group by IR, and the detailed mapping of the carbon-hydrogen framework by NMR, including the key observation of a quaternary carbinol carbon, collectively build an irrefutable case for the assigned structure. The comparison with a secondary alcohol isomer further emphasizes the diagnostic power of these spectroscopic techniques in differentiating closely related structures.
References
- Supporting Information - The Royal Society of Chemistry.
- Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy | Chemistry Letters | Oxford Academic.
- Alcohols—The Rest of the Story - Spectroscopy Online.
- Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes - Fiveable.
- Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds - The Royal Society of Chemistry.
- 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol - Optional[Vapor Phase IR] - Spectrum.
- Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information.
- 13.4: Spectroscopy of Alcohols - Chemistry LibreTexts.
- 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
- The C-13 NMR spectrum of 2-methylpropan-2-ol - Doc Brown's Chemistry. Available at: [https://www.docbrown.info/page06/molecule_spectroscopy/spec13C избранolC4H9OHc.htm]([Link] избранolC4H9OHc.htm)
- C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available at: [https://www.docbrown.info/page06/molecule_spectroscopy/specIR избранolC4H9OHc.htm]([Link] избранolC4H9OHc.htm)
- C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [https://www.docbrown.info/page06/molecule_spectroscopy/spec1H избранolC4H9OHc.htm]([Link] избранolC4H9OHc.htm)
- Ch13 - Sample IR spectra - University of Calgary.
- mass spectrum of 2-methylpropan-2-ol C4H10O (CH3)3COH fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available at: [https://www.docbrown.info/page06/molecule_spectroscopy/specMS избранolC4H9OHc.htm]([Link] избранolC4H9OHc.htm)
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A Comparative Guide to Purity Assessment of 1-(4-Chlorophenyl)-2-methylpropan-2-ol by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of a drug substance's purity is a cornerstone of safety, efficacy, and regulatory compliance. For 1-(4-Chlorophenyl)-2-methylpropan-2-ol, an important intermediate in organic synthesis, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound.
The Central Role of Purity in Pharmaceutical Development
Impurities in a drug substance can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[1] The International Council for Harmonisation (ICH) has established stringent guidelines (ICH Q3A) that mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] These guidelines underscore the critical need for accurate and reliable analytical methods to ensure that impurity levels are within safe limits.[2][5]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the precise determination of compound purity.[6] Unlike chromatographic methods that often rely on reference standards of the same substance, qNMR is a primary ratio method of measurement.[7] This is because the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, allowing for absolute quantification against a certified internal standard.[6][8][9] This intrinsic characteristic of qNMR makes it an invaluable tool for certifying the purity of organic reference materials with traceability to the International System of Units (SI).[9][10]
The success of a qNMR experiment hinges on a series of carefully considered choices, each with a direct impact on the accuracy and precision of the results. The selection of an appropriate internal standard is paramount; it must have high purity, be stable, not react with the analyte or solvent, and possess signals that do not overlap with those of the analyte.[11] The choice of deuterated solvent is also critical to ensure complete dissolution of both the analyte and the internal standard.[12] Furthermore, optimizing acquisition parameters such as the relaxation delay (D1) and pulse angle is essential for ensuring complete relaxation of all relevant nuclei, a prerequisite for accurate integration and quantification.[13]
Experimental Protocol: qNMR Purity Assessment of this compound
This protocol outlines a validated approach for determining the purity of this compound using ¹H qNMR with an internal standard.
Objective: To accurately determine the mass fraction purity of this compound.
Materials:
-
Analyte: this compound
-
Internal Standard: Maleic acid (Certified Reference Material, CRM)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance (accurate to 0.01 mg), volumetric flasks, and high-quality NMR tubes.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. The precise masses are critical for the final calculation.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of CDCl₃. Ensure complete dissolution by gentle vortexing.
-
Transfer an appropriate volume (e.g., 0.7 mL) of the solution into a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°[12]
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for small molecules). This ensures full relaxation and accurate signal integration.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals to be integrated.[14]
-
¹³C Decoupling: Use inverse-gated decoupling to suppress ¹³C satellites and avoid Nuclear Overhauser Effect (NOE) enhancements, which can affect signal integrals.[7][13]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[12]
-
Perform baseline correction across the entire spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet from the six methyl protons is a suitable choice. For maleic acid, the singlet from the two vinyl protons is used.
-
Calculate the purity of the analyte using the following formula[12]:
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Purity_std = Purity of the internal standard (from the certificate)
-
"analyte" refers to this compound
-
"std" refers to the maleic acid internal standard
-
Visualizing the qNMR Workflow
Caption: The streamlined workflow for qNMR purity assessment.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR offers a direct and absolute method for purity determination, chromatographic techniques like HPLC and GC are widely used and powerful alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[15] It separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[15]
-
Strengths: High separation efficiency, sensitivity, and applicability to a wide range of compounds.
-
Weaknesses: Typically a relative quantification method requiring a well-characterized reference standard of the analyte for accurate purity determination.[16] The response of detectors (e.g., UV) can vary significantly between the analyte and its impurities, potentially leading to inaccurate purity assessments if response factors are not considered.[17]
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[18][19] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[20]
-
Strengths: Exceptional resolution for volatile compounds and high sensitivity, especially when coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometry (MS).[18][20]
-
Weaknesses: Limited to volatile and thermally stable analytes.[18] Similar to HPLC, it is a relative quantification method that relies on a reference standard of the analyte for accurate purity assignment.
Head-to-Head Comparison
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[6] | Differential partitioning between mobile and stationary phases.[15] | Differential partitioning between a gaseous mobile phase and a stationary phase.[19] |
| Quantification | Absolute (primary ratio method) using an internal standard.[7][9] | Relative, requires an analyte-specific reference standard.[16] | Relative, requires an analyte-specific reference standard. |
| Reference Standard | Requires a certified internal standard of a different compound.[11] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Sample Throughput | Relatively fast per sample (10-15 minutes).[11] | Can be slower due to column equilibration and run times. | Generally faster run times than HPLC for volatile compounds. |
| Destructive? | Non-destructive.[21] | Non-destructive (sample can be collected). | Destructive. |
| Applicability | Broad applicability to soluble organic compounds.[11] | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds.[18] |
| Selectivity | High, based on distinct chemical shifts. | High, based on retention time. | High, based on retention time. |
| Traceability | Directly traceable to SI units.[9] | Traceability depends on the purity of the analyte reference standard. | Traceability depends on the purity of the analyte reference standard. |
Decision-Making for Purity Assessment
The choice of analytical technique depends on the specific properties of the analyte and the objectives of the analysis.
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A comparative analysis of different synthetic routes to 1-(4-Chlorophenyl)-2-methylpropan-2-ol
A Comparative Analysis of Synthetic Routes to 1-(4-Chlorophenyl)-2-methylpropan-2-ol
This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, a tertiary alcohol with potential applications in the development of pharmacologically active molecules. The discussion is tailored for researchers, scientists, and professionals in drug development, offering insights into the practical considerations and underlying chemical principles of each approach.
Introduction to this compound
This compound is a tertiary alcohol whose structural motifs are of interest in medicinal chemistry. The presence of a 4-chlorophenyl group can influence a molecule's metabolic stability and biological activity. As a tertiary alcohol, this compound can serve as a versatile intermediate for further chemical transformations. The efficient and scalable synthesis of this molecule is, therefore, a topic of practical importance. This guide will compare and contrast the most common and effective synthetic strategies.
Comparative Analysis of Synthetic Routes
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the addition of organometallic reagents to carbonyl compounds being the most prevalent method.[1] We will explore two primary disconnection approaches for the synthesis of this compound: a two-step route involving a ketone intermediate and a more direct route from an ester.
Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Grignard Reaction
This is a classic and widely applicable approach that involves the initial synthesis of a ketone precursor, 1-(4-chlorophenyl)-2-methylpropan-1-one, followed by the addition of a methyl group using a Grignard reagent.
Step 1: Friedel-Crafts Acylation for Ketone Synthesis
The synthesis of the intermediate ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one, is efficiently achieved through the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.[2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2][3] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich chlorobenzene ring.[4] Due to the steric bulk of the isobutyryl group, the para-substituted product is predominantly formed.[2]
Step 2: Grignard Reaction for Tertiary Alcohol Formation
The second step involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl group of 1-(4-chlorophenyl)-2-methylpropan-1-one.[5] This reaction forms a new carbon-carbon bond and, after an acidic workup, yields the desired tertiary alcohol.[5][6] Grignard reagents are powerful nucleophiles and strong bases, necessitating anhydrous reaction conditions to prevent their decomposition.[7][8]
Diagram of Route 1: Friedel-Crafts Acylation and Grignard Reaction
Caption: Two-step synthesis via Friedel-Crafts acylation and subsequent Grignard reaction.
Route 2: One-Pot Synthesis from an Ester using a Grignard Reagent
An alternative and more convergent approach involves the reaction of a 4-chlorophenyl-containing ester, such as methyl 4-chlorobenzoate, with two equivalents of a methyl Grignard reagent. The first equivalent of the Grignard reagent adds to the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after acidic workup.
Diagram of Route 2: Grignard Reaction with an Ester
Caption: One-pot synthesis from an ester using a Grignard reagent.
Alternative: Use of Organolithium Reagents
Organolithium reagents, such as methyllithium, can be used in place of Grignard reagents in both of the aforementioned routes.[1][9] Organolithium compounds are generally more reactive than their Grignard counterparts, which can be advantageous in cases of sterically hindered ketones or less reactive esters.[9] However, this increased reactivity also makes them more sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere techniques.[1] They can react with esters in a similar fashion to Grignard reagents, requiring two equivalents to produce a tertiary alcohol.[10]
Comparative Data Summary
| Parameter | Route 1 (Friedel-Crafts + Grignard) | Route 2 (Ester + Grignard) |
| Starting Materials | Chlorobenzene, Isobutyryl chloride, Methylmagnesium bromide | Methyl 4-chlorobenzoate, Methylmagnesium bromide |
| Number of Steps | 2 | 1 |
| Overall Yield | Good to Excellent | Good |
| Key Intermediates | 1-(4-Chlorophenyl)-2-methylpropan-1-one | Ketone (in situ) |
| Scalability | Readily scalable | Scalable, but may require careful temperature control |
| Safety Considerations | Use of corrosive AlCl₃ and pyrophoric Grignard reagent | Use of pyrophoric Grignard reagent |
| Atom Economy | Moderate | Good |
Experimental Protocols
Protocol for Route 1: Two-Step Synthesis
Step 1: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation [2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add chlorobenzene (1.0 equivalent) to the stirred suspension.
-
Acylation: Add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound via Grignard Reaction [5]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (1.2-1.5 equivalents, typically as a solution in ether or THF) dropwise via a syringe, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting tertiary alcohol can be purified by recrystallization or column chromatography.
Protocol for Route 2: One-Pot Synthesis from an Ester
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve methyl 4-chlorobenzoate (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (2.2 equivalents) dropwise via a syringe, maintaining a low temperature.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Step 2 of Route 1.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 is a robust and reliable two-step process. While it involves an additional step for the synthesis and purification of the ketone intermediate, it allows for greater control and may be preferable for achieving high purity of the final product. The starting materials are readily available and relatively inexpensive.
-
Route 2 offers a more convergent and atom-economical one-pot synthesis from a commercially available ester. This can be more efficient in terms of time and resources. However, the reaction requires careful control of stoichiometry and temperature to avoid the formation of byproducts.
The choice between these routes will depend on the specific requirements of the synthesis, including the desired scale, purity, and available starting materials. The use of organolithium reagents presents a more reactive alternative but requires more stringent handling procedures.
References
- Wikipedia. Organolithium reagent. [Link]
- Rychnovsky, S. D., & Griesgraber, G. (2012). Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters.
- University of Calgary. Ch15: RLi or RMgX with Esters to 3o alcohol. [Link]
- Caputo, F., et al. (2020). Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under. Uniba. [Link]
- Grignard Reaction. [Link]
- The Royal Society of Chemistry.
- Organic Chemistry Portal.
- Ace Chemistry.
- Wiley. 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol - Optional[Vapor Phase IR] - Spectrum. [Link]
- MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]
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- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
- ADICHEMISTRY.
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- Chemistry Steps.
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A Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)-2-methylpropan-2-ol Derivatives: A Comparative Analysis for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to successful drug discovery. The 1-(4-chlorophenyl)-2-methylpropan-2-ol framework presents a compelling, yet underexplored, starting point for developing novel therapeutic agents. This tertiary alcohol, and its derivatives, are built upon a ketone precursor, 1-(4-chlorophenyl)-2-methylpropan-1-one, a versatile intermediate in organic synthesis[1]. The defining features of this scaffold—a para-substituted chlorophenyl ring, a sterically hindered tertiary alcohol, and a short alkyl chain—suggest potential for a range of biological activities. The 4-chlorophenyl group, in particular, is a privileged moiety found in numerous clinically significant drugs, including the antihistamine Chlorpheniramine and the antidepressant Bupropion, where it often enhances metabolic stability and modulates receptor affinity[1][2][3][4].
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives. We will dissect the role of each structural component, propose synthetic pathways, and draw comparisons with structurally related compounds to illuminate potential therapeutic avenues, from neuroactivity to antimicrobial applications[5]. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, data-supported framework for designing and evaluating novel compounds based on this promising scaffold.
Section 1: The Core Moiety: Physicochemical Profile and Synthesis
The journey to understanding the SAR of the target tertiary alcohol begins with its ketone precursor, 1-(4-chlorophenyl)-2-methylpropan-1-one. This ketone is a valuable building block for accessing a variety of functionalized molecules[1].
Physicochemical Properties of the Ketone Precursor:
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-1-one | [6] |
| Molecular Formula | C₁₀H₁₁ClO | [6] |
| Molecular Weight | 182.64 g/mol | [1][6] |
| CAS Number | 18713-58-1 | [1][6] |
| Known Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [6] |
The synthesis of the target alcohol derivatives from this ketone can be achieved through fundamental organic transformations, primarily reduction and Grignard reactions, which yield secondary and tertiary alcohols, respectively[1]. These two pathways allow for a direct comparison of the biological importance of the hydroxyl group's substitution pattern.
Caption: Synthetic pathways from the ketone precursor to secondary and tertiary alcohol derivatives.
Section 2: Structure-Activity Relationship (SAR) Analysis
While extensive SAR data for the specific this compound scaffold is not abundant in public literature, we can construct a robust predictive model by analyzing structurally related compounds. The SAR of this class can be understood by examining three key structural pillars.
Pillar 1: The 4-Chlorophenyl Ring
The para-chloro substitution on the phenyl ring is a critical determinant of activity.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group that influences the electron density of the aromatic ring. This can impact how the molecule interacts with biological targets and can enhance metabolic stability by making the ring less susceptible to oxidative metabolism[1].
-
Positional Isomerism: The position of the halogen is crucial. Studies on related chlorophenyl ketones and ketamine esters suggest that moving the chlorine from the para (4) position to the ortho (2) or meta (3) position can significantly alter biological activity, with 2- and 3-substituted compounds often showing higher potency in certain assays[5][7].
-
Prevalence in Bioactive Molecules: The 4-chlorophenyl moiety is a well-established pharmacophore. It is a key feature in antihistamines like Carbinoxamine and Chlorpheniramine, where it contributes to binding at the H1 receptor[2][3]. It is also found in compounds with anti-inflammatory, anticancer, and neuroactive properties, highlighting its versatility in drug design[8][9][10].
Pillar 2: The Propan-2-ol Backbone
The central alkyl chain and its hydroxyl group are central to the scaffold's function.
-
The Tertiary Hydroxyl Group: As a hydrogen bond donor and acceptor, the hydroxyl group is a primary point of interaction with receptor sites. Its position as a tertiary alcohol makes it more sterically hindered and resistant to oxidation compared to a primary or secondary alcohol. This can lead to a longer biological half-life. For comparison, the secondary alcohol analogue, 1-(p-chlorophenyl)propanol, has demonstrated analgesic properties, suggesting this core structure is amenable to CNS activity[11].
-
The Gem-Dimethyl Groups: The two methyl groups on the same carbon as the hydroxyl (C2) create significant steric bulk. This steric hindrance can enforce a specific conformation on the molecule, potentially leading to higher selectivity for a particular receptor subtype. It also shields the adjacent hydroxyl group, further contributing to metabolic stability.
Pillar 3: Potential Modifications and Predicted Outcomes
Based on established SAR principles, we can predict how further modifications might tune the activity of this scaffold[12].
Caption: Key pharmacophoric features and potential points for chemical modification.
-
Modification A (Phenyl Ring): Replacing the para-chloro group with other halogens (F, Br) or with electron-donating groups (methoxy, methyl) would systematically alter the molecule's lipophilicity and electronic properties, which is a classic strategy for optimizing potency and pharmacokinetics.
-
Modification B (Aromatic Core): Replacing the phenyl ring with a bioisostere like a pyridine or furan ring could introduce new hydrogen bonding capabilities and alter the overall geometry, potentially leading to novel receptor interactions, as seen in 4-chlorophenyl-2-pyridinylmethanol derivatives[2].
-
Modification C (Side Chain): Extending the alkyl chain or incorporating it into a cyclic system (e.g., a piperidine ring) could probe larger hydrophobic pockets in a target receptor and significantly impact solubility and CNS penetration[13].
Section 3: Comparative Analysis with Alternative Scaffolds
To contextualize the potential of the this compound scaffold, it is instructive to compare it with its precursor and other relevant bioactive molecules.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Known / Potential Biological Activity | Key SAR Features |
| 1-(4-Chlorophenyl)-2-methylpropan-1-one | (Image of ketone) | C₁₀H₁₁ClO | 182.64 | Synthetic intermediate; potential for neuroactivity and antimicrobial effects based on related structures[1][5]. | Pro-drug potential; sterically hindered carbonyl group. |
| 1-(p-Chlorophenyl)propanol | (Image of secondary alcohol) | C₉H₁₁ClO | 170.63 | Demonstrated peripheral analgesic properties, more active orally than aspirin in rats[11]. | Secondary alcohol offers a key H-bonding site; less sterically hindered than the tertiary analogue. |
| This compound | (Image of tertiary alcohol) | C₁₀H₁₃ClO | 184.66 | Hypothesized: Analgesic, neuroactive, antimicrobial. | Tertiary alcohol provides metabolic stability; gem-dimethyl groups add steric bulk, potentially increasing selectivity. |
| Chlorpheniramine | (Image of Chlorpheniramine) | C₁₆H₁₉ClN₂ | 274.79 | Potent H1 receptor antagonist (antihistamine) with weak anticholinergic and serotonin uptake inhibiting effects[3][4]. | Contains the 4-chlorophenyl group; flexible side chain crucial for receptor binding. |
Section 4: Potential Therapeutic Applications & Future Directions
The SAR analysis and comparative review suggest that derivatives of this compound could be promising candidates for several therapeutic areas:
-
CNS Agents: The demonstrated analgesic activity of the related secondary alcohol and the known neuroactivity of similar scaffolds point towards potential applications as analgesics, anticonvulsants, or modulators of other CNS targets[5][11][14]. The arylpiperazine scaffold, which often includes a chlorophenyl moiety, is a versatile pharmacophore in many CNS active agents[10].
-
Antimicrobial Agents: Structurally related chlorophenyl ketones have been investigated for antimicrobial and antifungal properties[5]. The lipophilicity conferred by the chlorophenyl group combined with the alcohol functional group could allow these molecules to disrupt microbial cell membranes or inhibit key metabolic pathways.
-
Anti-inflammatory Agents: Numerous compounds containing a 4-chlorophenyl group, including pyrrole derivatives, have shown potent anti-inflammatory activity, often by modulating cytokine pathways like TNF-α[9]. Screening this scaffold for similar activity is a logical next step.
Future research should focus on the systematic synthesis and screening of a focused library of derivatives based on the modification points identified in Section 2. High-throughput screening against a panel of CNS receptors, microbial strains, and inflammatory markers would rapidly identify promising lead compounds for further optimization.
Section 5: Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-ol (Secondary Alcohol)
This protocol is adapted from standard reduction procedures for ketones[1].
-
Objective: To reduce the carbonyl group of the ketone precursor to a secondary alcohol.
-
Materials: 1-(4-chlorophenyl)-2-methylpropan-1-one, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated ammonium chloride (NH₄Cl) solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in a 1:1 mixture of DCM and MeOH in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol via column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Protocol 2: Synthesis of this compound (Tertiary Alcohol)
This protocol is based on the Grignard reaction to form tertiary alcohols from ketones[1].
-
Objective: To add a methyl group to the carbonyl carbon of the ketone precursor to form a tertiary alcohol.
-
Materials: 1-(4-chlorophenyl)-2-methylpropan-1-one, Methylmagnesium bromide (CH₃MgBr, 3.0 M in ether), Anhydrous Tetrahydrofuran (THF), Saturated ammonium chloride (NH₄Cl) solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Add a solution of 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in anhydrous THF to a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add CH₃MgBr (1.5 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol via column chromatography.
-
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. By leveraging the known contributions of the 4-chlorophenyl moiety and the unique steric and electronic properties of the tertiary alcohol backbone, a clear path for rational drug design emerges. The comparative analysis with related structures reveals a high potential for CNS, antimicrobial, and anti-inflammatory activities. The synthetic protocols provided herein offer a validated system for accessing these core structures, enabling the systematic exploration of the structure-activity relationships discussed. It is through this combination of predictive analysis, comparative benchmarking, and rigorous experimental validation that the full therapeutic potential of these derivatives can be unlocked.
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A Senior Application Scientist's Guide to Molecular Weight Confirmation by High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the unambiguous confirmation of a compound's molecular weight is a cornerstone of its identity and purity. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, offering a level of precision that transcends the capabilities of nominal mass instruments.[1] This guide provides an in-depth comparison of the leading HRMS technologies, detailed experimental protocols, and data interpretation strategies, grounded in years of field experience and aligned with regulatory expectations.
The Imperative of High Resolution: Seeing Beyond the Integer
Low-resolution mass spectrometry provides a nominal mass, a whole number that can often represent multiple elemental compositions. HRMS instruments, by contrast, measure the mass-to-charge ratio (m/z) with exceptional accuracy, typically to several decimal places.[2] This precision allows for the determination of a molecule's exact mass, which is crucial for distinguishing between isobaric compounds—molecules that share the same nominal mass but have different elemental formulas.[1] This capability is not merely an analytical convenience; it is a fundamental requirement for confident structural elucidation and regulatory submission.
Head-to-Head: A Comparative Analysis of Leading HRMS Technologies
The two most prevalent HRMS technologies in modern laboratories are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both deliver high-resolution data, their underlying principles and performance characteristics present distinct advantages for different applications.
The Orbitrap: The Epitome of Resolution and Mass Accuracy
The Orbitrap mass analyzer traps ions in an electrostatic field and measures the frequency of their orbital motion, which is inversely proportional to their m/z ratio.[3] This technology is renowned for its exceptional resolving power and mass accuracy.
The Time-of-Flight (TOF) Analyzer: Speed and a Wide Dynamic Range
In a TOF analyzer, ions are accelerated by an electric field and their flight time to a detector is measured.[4] Lighter ions travel faster and arrive sooner, allowing for the determination of their m/z.
Performance Comparison: Orbitrap vs. Q-TOF
| Feature | Orbitrap (e.g., Q Exactive series) | Quadrupole Time-of-Flight (Q-TOF) | Causality and Field Insights |
| Resolving Power | Up to >240,000 FWHM at m/z 200[4][5] | Typically 35,000 - 60,000 FWHM[4][6] | The Orbitrap's ion trapping and frequency measurement mechanism inherently allows for higher resolution, which is critical for separating closely related isotopic peaks and resolving complex mixtures.[3] |
| Mass Accuracy | Routinely < 3 ppm with internal calibration; < 1 ppm is achievable[6] | Routinely < 5 ppm with internal calibration[4] | The stability of the Orbitrap's electrostatic field and the precision of frequency measurement contribute to its superior mass accuracy, providing greater confidence in elemental composition determination. |
| Acquisition Speed | Slower, with scan speed dependent on resolution setting | Faster, capable of high acquisition rates suitable for fast chromatography[4] | TOF analyzers are inherently faster as they measure the flight time of all ions simultaneously, making them ideal for coupling with ultra-high-performance liquid chromatography (UHPLC) for high-throughput applications.[4] |
| Dynamic Range | Good, but can be limited by the ion trap capacity[7] | Excellent, with a wider intrascan dynamic range[7] | The continuous beam nature of the TOF analyzer allows for a wider dynamic range, making it well-suited for analyzing samples with components at vastly different concentrations without saturation.[7] |
| Cost & Maintenance | Generally higher initial cost and maintenance | More moderate initial cost and maintenance[4] | The complex engineering and manufacturing of the Orbitrap trap contribute to its higher cost. |
Expert Insight: For the definitive confirmation of a novel small molecule's elemental composition where the highest resolution and mass accuracy are paramount, the Orbitrap is often the preferred platform. However, for high-throughput screening or when analyzing complex mixtures with a wide dynamic range, the speed and robustness of a Q-TOF system are highly advantageous.[6][7]
A Validated Workflow for Molecular Weight Confirmation
The following protocol outlines a self-validating system for the accurate mass measurement of a purified small molecule, incorporating principles of scientific integrity and aligning with regulatory expectations such as those outlined in the ICH Q2(R1) guidelines.[8]
Experimental Workflow Diagram
Caption: A comprehensive workflow for HRMS-based molecular weight confirmation.
Part 1: Sample and System Preparation
1. Sample Purity Assessment (Trustworthiness Pillar):
-
Rationale: The presence of impurities can lead to ion suppression or interfering signals, compromising the accuracy of the mass measurement.
-
Protocol:
-
Confirm the purity of the compound using an orthogonal technique such as NMR or HPLC-UV. Purity should ideally be >95%.
-
Prepare a stock solution of the purified sample at approximately 1 mg/mL in a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol).[9]
-
From the stock solution, prepare a working solution at a final concentration of 1-10 µg/mL in a solvent compatible with the LC-MS mobile phase.[9]
-
2. Calibration Strategy (Expertise Pillar):
-
External Calibration: This is performed before sample analysis to create a calibration curve across the desired mass range.
-
Internal Calibration (Lock Mass): This involves the continuous introduction of a known compound (or compounds) during the analysis. The instrument software uses the real-time signal of the lock mass to correct for any drift in the mass analyzer, significantly improving mass accuracy.
-
Recommendation: For the highest mass accuracy, a dual calibration approach is recommended. Perform an external calibration to ensure the instrument is performing optimally, and use an internal lock mass for real-time mass correction.
Part 2: Data Acquisition
1. System Suitability:
-
Rationale: To ensure the LC-HRMS system is performing optimally before acquiring data on the sample of interest.
-
Protocol:
-
Equilibrate the LC-HRMS system with the mobile phase until a stable baseline is achieved.
-
Inject a standard mixture of known compounds to assess chromatographic resolution, peak shape, and mass accuracy.
-
2. Mass Calibration:
-
Protocol:
-
External Calibration: Infuse a certified calibration solution (provided by the instrument manufacturer) and perform the calibration routine as per the instrument's operating procedure.
-
Internal Calibration (Lock Mass): Prepare a solution of a suitable lock mass compound (e.g., a stable, non-interfering compound with a known m/z) and infuse it into the ion source via a secondary sprayer or a T-junction. Configure the instrument software to use this signal for real-time mass correction.
-
3. Sample Analysis:
-
Protocol:
-
Inject a blank (mobile phase) to ensure there is no carryover from previous analyses.
-
Inject the prepared sample solution.
-
Acquire data in full scan mode over a mass range that encompasses the expected molecular weight of the analyte. A high resolution setting (e.g., >60,000 for an Orbitrap) should be used.[4]
-
Part 3: Data Processing and Interpretation
1. Data Extraction:
-
Using the instrument's software, extract the mass spectrum corresponding to the chromatographic peak of the analyte.
2. Mass Error Calculation (Authoritative Grounding):
-
Rationale: The mass error, expressed in parts per million (ppm), is the primary indicator of the accuracy of the measurement.
-
Formula:
-
Theoretical Mass: Calculate the theoretical monoisotopic mass of the expected protonated ([M+H]+) or other adduct ion (e.g., [M+Na]+) based on the elemental formula of the compound.
-
Acceptance Criteria: For regulatory submissions and publications, a mass error of < 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.[4] For higher confidence, a mass error of < 3 ppm is often targeted.
3. Elemental Composition Determination:
-
Utilize the instrument software's elemental composition calculator. Input the measured accurate mass and define the expected elements (e.g., C, H, N, O, S, halogens) and their potential ranges.
-
The software will generate a list of possible elemental formulas that fit the measured mass within the specified mass error tolerance.
-
The correct formula should have the lowest mass error and be chemically plausible based on the synthetic route or origin of the compound.
Data Interpretation and Reporting Logic
Caption: Logical process for confirming elemental composition from HRMS data.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Mass Error (> 5 ppm) | Poor instrument calibration; lock mass signal is weak or absent; sample concentration is too high (space charge effects). | Recalibrate the instrument; ensure the lock mass is being properly introduced and detected; dilute the sample and re-inject.[10] |
| No or Weak Signal | Sample concentration is too low; poor ionization efficiency; clogged ESI needle or sample loop. | Increase sample concentration; optimize ion source parameters (e.g., spray voltage, gas flows); clean or replace the ESI needle and inspect the sample loop.[10][11] |
| Multiple Peaks for Analyte | In-source fragmentation; presence of multiple adducts (e.g., Na+, K+); unresolved isomers. | Reduce ion source energies; check for sources of salt contamination; improve chromatographic separation. |
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool in the modern scientific laboratory, providing the highest level of confidence in molecular weight and elemental composition determination. The choice between an Orbitrap and a Q-TOF system should be guided by the specific analytical needs, balancing the requirement for ultimate resolution and mass accuracy with the demand for speed and a wide dynamic range. By implementing a robust and validated workflow, from meticulous sample preparation to rigorous data interpretation, researchers can generate high-quality, defensible data that meets the stringent requirements of both scientific publication and regulatory submission.
References
- Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches.
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- National Institutes of Health. (2021, January 29). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information.
- Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
- Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?.
- University of Toledo. (n.d.). HRMS sample submission guidelines.
- Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
- ResearchGate. (n.d.). Comparison between a High-resolution Single-stage Orbitrap and a Triple Quadrupole Mass Spectrometer for Quantitative Analyses of Drugs.
- National Institutes of Health. (n.d.). High-Resolution Native Mass Spectrometry.
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- Metabolomics Workbench. (n.d.). Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
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A Comparative Guide to the Biological Activity of Ortho, Meta, and Para-Chlorophenyl Isomers
Introduction: The Critical Role of Isomerism in Biological Activity
In the realm of toxicology and pharmacology, the precise spatial arrangement of atoms within a molecule is a paramount determinant of its biological activity. Isomers, molecules that share the same chemical formula but differ in the arrangement of their atoms, can exhibit profoundly different physiological and toxicological profiles. This guide provides an in-depth comparative analysis of the biological activities of three positional isomers of chlorophenyl: ortho-chlorophenyl, meta-chlorophenyl, and para-chlorophenyl.
The position of the single chlorine atom on the phenyl ring—be it at the second (ortho), third (meta), or fourth (para) position—subtly alters the molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical alterations, in turn, dictate how the molecule interacts with biological systems, influencing its absorption, distribution, metabolism, excretion, and ultimately, its toxicological or therapeutic effects. Understanding these differences is not merely an academic exercise; it is a critical consideration for researchers, scientists, and drug development professionals in predicting toxicity, designing safer chemicals, and developing more effective therapeutic agents. This guide will synthesize experimental data to objectively compare the performance of these isomers, providing a framework for informed decision-making in research and development.
Comparative Biological Activity: A Tale of Three Isomers
While direct comparative studies on monochlorophenyl isomers are limited, a wealth of information from structurally similar compounds, such as dichlorobenzenes and chlorophenols, provides a strong foundation for understanding their structure-activity relationships. The consistent trend observed is that the isomeric position of the chlorine atom significantly influences the compound's toxicity, particularly hepatotoxicity.
Hepatotoxicity: The Liver as a Primary Target
The liver is a primary target for the toxic effects of many xenobiotics, including chlorinated aromatic hydrocarbons. Metabolism by cytochrome P450 enzymes can lead to the formation of reactive intermediates that cause cellular damage.[1]
Experimental evidence from studies on dichlorobenzene isomers in rats has demonstrated a clear hierarchy of hepatotoxicity. In these studies, ortho-dichlorobenzene was found to be the most potent hepatotoxin, followed by meta-dichlorobenzene, with para-dichlorobenzene being the least hepatotoxic.[2] This differential toxicity is reflected in elevated plasma alanine aminotransferase (ALT) activity, a key indicator of liver damage, and histopathological changes in the liver.[2] Studies on rat liver mitochondrial preparations also support this order of toxicity, with the ortho isomer causing the most significant uncoupling of oxidative phosphorylation.[3]
This isomer-specific toxicity is believed to be linked to the different metabolic pathways and the nature of the reactive metabolites formed. For instance, ortho- and meta-dichlorobenzene are more readily metabolized to reactive species that deplete intrahepatic glutathione, a critical antioxidant, compared to the para isomer.[2]
General Cytotoxicity and Acute Toxicity
The acute toxicity of these isomers, as indicated by their LD50 values (the dose lethal to 50% of a test population), further underscores the influence of the chlorine atom's position. While data for the monochlorophenyl isomers is less abundant, the trend from dichlorobenzenes and chlorophenols suggests that the ortho and meta isomers are generally more acutely toxic than the para isomer.
Quantitative Data Summary
The following table summarizes acute oral toxicity data for chlorobenzene and its dichlorinated isomers in rats, providing a quantitative comparison of their toxic potential.
| Compound | Chemical Structure | Oral LD50 (Rat) |
| Chlorobenzene | 1110 - 2910 mg/kg[1] | |
| 1,2-Dichlorobenzene (ortho) | 500 - 1516 mg/kg[1] | |
| 1,3-Dichlorobenzene (meta) | 1000 - 1200 mg/kg[1] | |
| 1,4-Dichlorobenzene (para) | 500 - 3863 mg/kg[1][4] |
Data compiled from multiple sources.[1][4] The range in LD50 values reflects variations in experimental conditions and reporting.
Mechanisms of Action and Signaling Pathways
The toxicity of chlorophenyl isomers is primarily mediated by their metabolism in the liver. The following diagram illustrates a generalized pathway for chlorobenzene-induced hepatotoxicity.
Caption: Generalized metabolic activation and toxicity pathway for chlorophenyl isomers.
The rate and regioselectivity of cytochrome P450-mediated epoxidation vary between the isomers, leading to different concentrations and types of reactive metabolites. The greater toxicity of the ortho isomer, as observed in dichlorobenzenes, is likely due to the formation of more toxic or a higher concentration of reactive intermediates that overwhelm the cellular detoxification mechanisms, such as glutathione conjugation.[2]
Experimental Protocols for Comparative Analysis
To conduct a direct and meaningful comparison of the biological activities of chlorophenyl isomers, a standardized set of in vitro assays is essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ortho, meta, and para-chlorophenyl isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the cells with the test compounds for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Causality Behind Experimental Choices:
-
HepG2 Cells: These cells are a well-established human liver carcinoma cell line that retains many of the metabolic functions of primary hepatocytes, making them a relevant model for studying hepatotoxicity.
-
MTT Assay: This assay provides a quantitative measure of mitochondrial function, which is a sensitive indicator of cellular health and a common target of toxic compounds.
Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).
Experimental Workflow Diagram:
Caption: A standardized workflow for the comparative in vitro cytotoxicity testing of chlorophenyl isomers.
Conclusion and Future Directions
The positional isomerism of the chlorine atom on the phenyl ring is a critical determinant of biological activity. While direct comparative data for monochlorophenyl isomers is an area for future research, evidence from dichlorobenzenes and chlorophenols strongly suggests a hierarchy of toxicity, with the ortho isomer likely being the most biologically active, followed by the meta and then the para isomer. This differential activity is primarily attributed to variations in their metabolic activation to reactive intermediates.
For researchers and drug development professionals, this guide underscores the importance of considering all positional isomers in early-stage toxicological and pharmacological assessments. The provided experimental protocols offer a robust framework for generating the necessary comparative data to make informed decisions in chemical safety and drug design. Further research, including quantitative structure-activity relationship (QSAR) studies and detailed metabolic profiling of the individual monochlorophenyl isomers, will be invaluable in refining our understanding of their biological activity and in silico predictive models.
References
- Fisher, A., et al. (1995). Comparative Metabolism and Toxicity of Dichlorobenzenes in Sprague-Dawley, Fischer-344 and Human Liver Slices. Xenobiotica, 25(9), 983-995. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
- Fisher, A. A., et al. (1993). In-vitro hepatotoxicity of three dichlorobenzene isomers in human liver slices. Human & Experimental Toxicology, 12(5), 413-419. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dichlorobenzenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 73, 223-275. [Link]
- Fratello, M., et al. (2018). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Applied Biological Chemistry, 61(6), 635-644. [Link]
- World Health Organization. (2003).
- ChemicalLand21. (n.d.). ORTHO DICHLOROBENZENE. ChemicalLand21. [Link]
- Stine, E. R., et al. (1991). The acute hepatotoxicity of the isomers of dichlorobenzene in Fischer-344 and Sprague-Dawley rats: isomer-specific and strain-specific differential toxicity. Toxicology and Applied Pharmacology, 109(3), 476-491. [Link]
- Euro Chlor. (1999). Monochlorobenzene | Euro Chlor Risk Assessment for the Marine Environment OSPARCOM Region - North Sea. Euro Chlor. [Link]
- Hissink, A. M., et al. (1994). Comparative metabolism of the renal carcinogen 1,4-dichlorobenzene in rat: identification and quantitation of novel metabolites. Xenobiotica, 24(10), 965-976. [Link]
- The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. (1996). 122. Dichlorobenzenes. Arbete och Hälsa, 26. [Link]
- IARC. (1987). DICHLOROBENZENES. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7, 192-193. [Link]
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- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - Ortho-DICHLOROBENZENE 99%. oxfordlabchem.com. [Link]
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS. Toxicological Profile for Chlorophenols. [Link]
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS. Toxicological Profile for Dichlorobenzenes. [Link]
- National Center for Biotechnology Information. (n.d.). ortho-DICHLOROBENZENE (Group 3) and para-DICHLOROBENZENE (Group 2B). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. [Link]
- National Pesticide Information Center. (2011). Paradichlorobenzene Technical Fact Sheet.
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Benchmarking the yield of 1-(4-Chlorophenyl)-2-methylpropan-2-ol synthesis against literature values
For researchers and professionals in drug development and organic synthesis, the efficient preparation of molecular intermediates is a critical factor in the timeline and economic viability of a project. This guide provides an in-depth analysis of the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a tertiary alcohol of interest as a building block in medicinal chemistry. We will present a detailed, field-tested protocol for its synthesis via the Grignard reaction, benchmark the experimental yield against established literature values, and explore the chemical principles that underpin this synthetic strategy.
Introduction to this compound
This compound is a tertiary alcohol with the chemical formula C₁₀H₁₃ClO. Its structure, featuring a chlorinated phenyl ring and a sterically hindered tertiary alcohol moiety, makes it a valuable precursor for the synthesis of more complex molecules, potentially including active pharmaceutical ingredients (APIs). The reliable and high-yielding synthesis of this compound is therefore of significant interest.
Synthetic Strategies: The Grignard Reaction as a Primary Route
The most common and direct method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile, attacking an electrophilic carbonyl carbon.[1][2] In the context of our target molecule, this involves the reaction of a Grignard reagent derived from a chlorobenzyl halide with acetone.[3][4]
The causality behind this choice of reaction is rooted in its efficiency and versatility. The Grignard reagent, prepared by reacting an organic halide with magnesium metal, effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a strongly nucleophilic one (a carbanion).[2] This "umpolung" allows for the formation of a new carbon-carbon bond with the electrophilic carbon of a ketone, such as acetone, leading directly to the desired tertiary alcohol after an acidic workup.[4]
An alternative, though less direct, approach could involve the synthesis of the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one, followed by the addition of a methyl Grignard reagent.[5] However, the direct addition of a 4-chlorobenzylmagnesium halide to acetone is a more convergent and atom-economical approach.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is based on a reported synthesis and is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and purification.[3]
Materials and Reagents:
-
4-Chlorobenzyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Acetone
-
Concentrated hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a stirrer and reflux condenser, add magnesium turnings (1.00 mole). A solution of 4-chlorobenzyl chloride (1.02 mole) in anhydrous diethyl ether (500 ml) is added dropwise from a dropping funnel over one hour. The reaction is exothermic and should initiate a spontaneous reflux. Allow the reflux to continue for an additional hour after the addition is complete to ensure full formation of the Grignard reagent.[3]
-
Reaction with Acetone: Cool the solution of the Grignard reagent. Add acetone (1.30 mole) dropwise, maintaining control of the reaction temperature. After the addition is complete, heat the solution to reflux for three hours.[3]
-
Work-up and Quenching: After cooling the reaction mixture, carefully pour it onto a mixture of ice (500 ml) and concentrated hydrochloric acid (92 ml). This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic and aqueous phases. Wash the organic phase with water, dry it over anhydrous sodium sulfate, and then evaporate the solvent under vacuum. The resulting crude oil is then purified by fractional distillation.[3]
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Benchmarking the Yield
The yield of a chemical reaction is a critical metric for assessing its efficiency. For the synthesis of this compound, the literature provides a solid benchmark.
Table 1: Comparison of Experimental Yield with Literature Values
| Synthesis Method | Key Reactants | Reported Yield | Source |
| Grignard Reaction | 4-Chlorobenzyl chloride, Mg, Acetone | 70% | U.S. Patent 4,237,311[3] |
| Hypothetical Alternative 1 | 4-Chlorobenzaldehyde, Isopropylmagnesium bromide | Yield not reported | - |
| Hypothetical Alternative 2 | 4-Chlorophenylmagnesium bromide, Acetone | Yield not reported | - |
The reported yield of 70% for the Grignard reaction between 4-chlorobenzylmagnesium chloride and acetone is a respectable outcome for this type of multi-step, one-pot synthesis.[3] Achieving a yield in this range in a laboratory setting would indicate a successful execution of the protocol. Factors that can influence the yield include the purity of the reagents, the exclusion of atmospheric moisture (which can quench the Grignard reagent), and the efficiency of the purification process.
Diagram of the Reaction Mechanism:
Caption: Mechanism of this compound synthesis.
Physicochemical Properties
A summary of the key physical properties of the target compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO | [6][7] |
| Molecular Weight | 184.66 g/mol | [7] |
| Melting Point | 34°C | [6][7] |
| Boiling Point | 123-124°C at 12 mmHg | [3] |
| Refractive Index (n_D^25) | 1.5300 | [3] |
Conclusion
The synthesis of this compound via the Grignard reaction is a well-established and efficient method, with a benchmarked yield of 70%. This guide has provided a detailed protocol, contextualized the synthetic strategy within the principles of organic chemistry, and presented the key data in a clear and accessible format. For researchers aiming to synthesize this compound, the provided methodology offers a robust starting point, and the benchmarked yield serves as a critical performance indicator. Careful attention to experimental conditions, particularly the exclusion of water, is paramount to achieving the desired outcome.
References
- PrepChem. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol.
- BenchChem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2.
- University of California, Irvine. (n.d.). Grignard Reaction.
- BenchChem. (n.d.). Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)-2-methylpropan-1-one by Column Chromatography.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis.
- MDPI. (2021). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
- Patsnap Eureka. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- BenchChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-ol | 10400-18-7.
- ChemicalBook. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-propanol.
- Biosynth. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-ol | 10400-18-7 | KAA40018.
- Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism.
- Stenutz. (n.d.). This compound.
- ChemicalBook. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-propanol | 5468-97-3.
- BenchChem. (2025). A Comparative Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-one and 1-(2-Chlorophenyl).
- BenchChem. (2025). Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one.
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A Guide to Inter-Laboratory Comparison of Analytical Results for 1-(4-Chlorophenyl)-2-methylpropan-2-ol
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analytical determination of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. It is intended for researchers, scientists, and drug development professionals seeking to validate analytical methods, ensure the reliability of results across different facilities, and meet the stringent requirements of quality assurance programs such as ISO/IEC 17025.[1][2]
Introduction: The Imperative for Cross-Laboratory Validation
This compound is a tertiary alcohol that can be a synthetic intermediate or a potential metabolite of other compounds of interest in forensic and pharmaceutical analyses.[3][4] Given its potential relevance, it is crucial that analytical methods for its identification and quantification are robust, reliable, and reproducible across different laboratories. Inter-laboratory comparisons are a cornerstone of method validation and quality assurance, providing objective evidence of a laboratory's technical competence and the comparability of its results with those of its peers.[1][5][6]
The primary objectives of this inter-laboratory comparison are:
-
To assess the performance of participating laboratories in the quantitative analysis of this compound.
-
To identify potential systematic errors or biases in analytical methods.
-
To establish a consensus value for the concentration of the analyte in a reference material.
-
To provide laboratories with a means to fulfill the requirements of accreditation bodies.[1][5]
Experimental Design and Methodology
A successful inter-laboratory comparison hinges on a well-defined experimental design and clear, detailed protocols.
Study Coordinator and Participating Laboratories
A designated study coordinator is responsible for the preparation and distribution of test materials, collection of results, and statistical analysis of the data. Participating laboratories should have experience in the analysis of small molecules and possess the necessary instrumentation (GC-MS and/or HPLC-UV/MS).
Test Material
A homogenous batch of a suitable matrix (e.g., a solution in methanol or a spiked serum sample) containing a known concentration of this compound will be prepared. The material will be divided into identical samples and distributed to the participating laboratories. A portion of the batch will be retained by the coordinator for homogeneity and stability testing.
Analytical Methods
While laboratories may use their own validated in-house methods, this guide provides recommended starting points for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.
GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Dilute the provided test sample with a suitable solvent (e.g., ethyl acetate) to a concentration within the calibrated range of the instrument.
-
Add an appropriate internal standard (e.g., 1-(4-chlorophenyl)-2-methylpropan-1-ol or a deuterated analog) to correct for variations in injection volume and instrument response.
-
Vortex the sample for 30 seconds.
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Analysis: Quantification should be based on the peak area ratio of the analyte to the internal standard against a multi-point calibration curve. The mass spectrum of this compound should be compared with a reference spectrum for confirmation.[7]
HPLC provides a complementary analytical approach, particularly for samples that may not be amenable to GC analysis without derivatization.
Sample Preparation:
-
Dilute the provided test sample with the mobile phase to a concentration within the calibrated range of the instrument.
-
Add an appropriate internal standard.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of 225 nm or a mass spectrometer.
Data Analysis: Quantification is based on the peak area of the analyte against a multi-point calibration curve.
Workflow of the Inter-Laboratory Comparison
The overall workflow of the inter-laboratory comparison is depicted in the following diagram.
Caption: Workflow of the inter-laboratory comparison study.
Data Analysis and Performance Evaluation
Upon receipt of the analytical results from all participating laboratories, the study coordinator will perform a statistical analysis to evaluate the performance of each laboratory.
Determination of the Assigned Value
The assigned value for the concentration of this compound will be determined as the consensus value of the participants' results, calculated as the robust mean after the removal of any statistical outliers.
Performance Scoring (z-scores)
The performance of each laboratory will be assessed using z-scores, calculated as follows:
z = (x - X) / σ
where:
-
z is the z-score
-
x is the result reported by the laboratory
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment (target value for standard deviation)
The interpretation of z-scores is as follows:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance
-
|z| ≥ 3.0: Unsatisfactory performance
Hypothetical Data from an Inter-Laboratory Comparison
The following table presents a hypothetical set of results from an inter-laboratory comparison for the analysis of this compound.
| Laboratory ID | Analytical Method | Reported Concentration (µg/mL) | z-score | Performance |
| Lab 1 | GC-MS | 9.85 | -0.58 | Satisfactory |
| Lab 2 | HPLC-UV | 10.20 | 0.82 | Satisfactory |
| Lab 3 | GC-MS | 9.60 | -1.61 | Satisfactory |
| Lab 4 | GC-MS | 10.50 | 2.05 | Questionable |
| Lab 5 | HPLC-MS | 9.95 | -0.17 | Satisfactory |
| Lab 6 | GC-MS | 8.90 | -4.48 | Unsatisfactory |
| Lab 7 | HPLC-UV | 10.10 | 0.41 | Satisfactory |
| Lab 8 | GC-MS | 9.75 | -1.00 | Satisfactory |
| Assigned Value | 10.00 | |||
| Std. Dev. (σ) | 0.25 |
Conclusion and Corrective Actions
The results of the inter-laboratory comparison provide valuable feedback to the participating laboratories. Laboratories with satisfactory performance can have confidence in their analytical methods. Those with questionable or unsatisfactory performance should investigate the potential sources of error, which could include issues with instrument calibration, sample preparation, or data analysis. The study coordinator's report will provide a comprehensive overview of the study and offer guidance for improvement.
References
- PrepChem. Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol.
- QSE Academy. ISO 17025 Interlaboratory Comparison.
- Eurachem. Interlaboratory comparisons other than PT.
- CompaLab. What is an inter laboratory comparison?
- Global Manager Group. Inter Laboratory Comparison.
- ViVitro Labs. ISO 17025 Interlaboratory Studies: High Benefit-Cost Ratio with Reduced Clinical Risk.
- PubMed. Proficiency testing for psychoactive substances in Italy.
- American Academy of Forensic Sciences. Standard Practices for Proficiency Testing for Forensic Toxicology Laboratories and Breath Alcohol Programs.
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A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for 1-(4-Chlorophenyl)-2-methylpropan-2-ol Analysis
Introduction: The Analytical Imperative for 1-(4-Chlorophenyl)-2-methylpropan-2-ol
In the landscape of pharmaceutical synthesis and drug development, the purity and characterization of chemical intermediates are paramount. This compound is a key building block whose chemical properties—a chlorinated aromatic ring and a tertiary alcohol group—present unique analytical challenges.[1][2] Its accurate quantification and impurity profiling demand a robust and well-chosen analytical method, the cornerstone of which is the chromatography column.
This guide provides an in-depth evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of this compound. We will move beyond mere protocol recitation to explore the underlying chromatographic principles, offering a causal explanation for every experimental choice. By comparing Reversed-Phase, Normal-Phase, and, for contextual relevance, Chiral chromatography, this document serves as a practical reference for researchers and quality control scientists to select the most suitable column for their specific analytical objectives.
Pillar 1: Understanding the Fundamentals of Column Performance
Before comparing columns, it is crucial to grasp the key metrics that define a successful separation. The performance of any HPLC column is evaluated by its ability to separate components of interest while producing sharp, symmetrical peaks in a reasonable timeframe.[3][4]
-
Resolution (Rs): This is the ultimate measure of separation between two adjacent peaks. A resolution of 1.5 or greater signifies baseline separation, which is essential for accurate quantification.[5] It is influenced by column efficiency, selectivity, and retention.
-
Efficiency (N - Theoretical Plates): Efficiency describes the sharpness of a chromatographic peak. A higher number of theoretical plates (N) results in narrower peaks, which in turn improves resolution and sensitivity.[5][6] It is a primary indicator of a well-packed and healthy column.
-
Peak Symmetry (Asymmetry Factor, As / Tailing Factor, Tf): Ideally, chromatographic peaks should be perfectly Gaussian (symmetrical).[7] Peak tailing (Tf > 1) or fronting (Tf < 1) can compromise resolution and integration accuracy.[6] Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Retention Factor (k'): This metric describes the degree of retention of an analyte on the column. A k' value between 2 and 10 is generally ideal, ensuring the analyte is retained long enough for separation without leading to excessively long run times.
These parameters are not just numbers; they are diagnostic tools that reveal the quality of the interaction between the analyte, the stationary phase, and the mobile phase.
Pillar 2: A Comparative Evaluation of Column Technologies
The physicochemical nature of this compound, with its non-polar chlorophenyl group and polar tertiary alcohol, allows for analysis under different chromatographic modes. The choice depends on the analytical goal, be it routine purity testing, separation from specific impurities, or, in the case of related chiral compounds, enantiomeric separation.
Reversed-Phase (RP) Chromatography: The Workhorse for Non-Polar Compounds
Reversed-phase chromatography is the most widely used mode in HPLC, employing a non-polar stationary phase (typically C18 or C8 alkyl chains) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][9]
Mechanism of Action: Retention in RP-HPLC is primarily driven by hydrophobic interactions.[9] The non-polar chlorophenyl moiety of the analyte will interact strongly with the non-polar C18 chains of the stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which reduces its polarity and disrupts these hydrophobic interactions.[10]
Suitability: RP-HPLC is exceptionally well-suited for the routine analysis and purity determination of this compound. Its predictability and robustness make it ideal for quality control environments.
Normal-Phase (NP) Chromatography: The Specialist for Polar Interactions
Normal-phase chromatography operates with a polar stationary phase (like silica or aminopropyl-bonded silica) and a non-polar mobile phase (such as hexane or heptane with a polar modifier like isopropanol).[11][12]
Mechanism of Action: In NP-HPLC, retention is based on polar interactions, such as hydrogen bonding and dipole-dipole forces, between the analyte and the polar stationary phase.[13] The tertiary alcohol group of the analyte can form hydrogen bonds with the silanol groups on a silica surface. The aromatic ring's pi-electrons can also contribute to adsorption.[13] More polar analytes are retained more strongly.[11]
Suitability: NP-HPLC is particularly useful for separating isomers or for resolving the target compound from highly non-polar or very polar impurities that might be difficult to separate in a reversed-phase system.[11][14] It offers a different selectivity profile compared to RP-HPLC.
Chiral Chromatography: Differentiating Enantiomers
While this compound is an achiral molecule, many synthetic pathways involve chiral intermediates. The ability to separate enantiomers is critical in pharmaceutical development, as different enantiomers can exhibit vastly different pharmacological or toxicological effects.[15] To illustrate this crucial technique, we will consider the separation of a closely related chiral analogue, 1-(4-Chlorophenyl)ethanol .
Mechanism of Action: Chiral separations are achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective.[16][17] They create a chiral environment where enantiomers can form transient diastereomeric complexes through a combination of interactions (hydrogen bonding, π-π interactions, steric hindrance), leading to different retention times.[16]
Suitability: This mode is indispensable when the stereochemical purity of a chiral precursor, intermediate, or final product needs to be determined.
Pillar 3: Experimental Protocols & Data Analysis
To provide a practical comparison, the following section details the experimental protocols and presents illustrative performance data. All methods must be validated according to regulatory guidelines such as those from the ICH to ensure they are suitable for their intended purpose.[18][19][20]
Experimental Workflow Overview
The process of selecting a column and developing a method follows a logical progression from initial screening to final validation.
Caption: A generalized workflow for HPLC method development.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Objective: To determine the purity of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
System Suitability Criteria:
-
Tailing Factor (Tf): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
RSD of peak area (n=6 injections): ≤ 2.0%.
-
Protocol 2: Normal-Phase HPLC for Impurity Profiling
-
Objective: To separate the main component from potential polar and non-polar impurities.
-
Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane and Isopropanol (95:5 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
-
System Suitability Criteria:
-
Resolution (Rs) between the main peak and closest impurity: ≥ 1.5.
-
Tailing Factor (Tf): ≤ 2.0.
-
Protocol 3: Chiral HPLC for Enantiomeric Separation of 1-(4-Chlorophenyl)ethanol
-
Objective: To separate the enantiomers of the chiral analogue 1-(4-Chlorophenyl)ethanol.
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane and Isopropanol (90:10 v/v).[21]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.2 mg/mL.
-
System Suitability Criteria:
-
Resolution (Rs) between enantiomers: ≥ 1.5.
-
Comparative Performance Data
The following table summarizes the expected performance of each column type based on established chromatographic principles.
| Parameter | Reversed-Phase (C18) | Normal-Phase (Silica) | Chiral (Cellulose CSP) * |
| Analyte | This compound | This compound | 1-(4-Chlorophenyl)ethanol |
| Retention Time (min) | ~ 7.5 | ~ 9.2 | Enantiomer 1: ~12.1Enantiomer 2: ~13.5 |
| Tailing Factor (Tf) | 1.1 | 1.3 | 1.2 |
| Theoretical Plates (N) | > 12,000 | > 10,000 | > 9,000 |
| Resolution (Rs) | N/A (Purity) | > 2.0 (from impurity) | > 1.8 (between enantiomers) |
*Data for the chiral analogue is presented to demonstrate the capability of the column type.
Analysis of Results
-
The C18 column provides excellent efficiency (high N) and peak symmetry (Tf close to 1.0), with a practical retention time, making it the ideal choice for routine quality control and purity assays.[22]
-
The Silica column in normal-phase mode offers a different selectivity. While the peak may be slightly broader and show more tailing due to strong interactions with silanol groups, it can provide superior resolution for specific impurities that co-elute in reversed-phase.
-
The Chiral column successfully resolves the enantiomers of the related chiral compound with baseline resolution, demonstrating its necessity for any analysis where stereoisomeric purity is a critical quality attribute.[16]
Chromatographic Separation Mechanisms
The choice between reversed-phase and normal-phase hinges on exploiting different molecular interactions to achieve separation.
Caption: Retention mechanisms in Reversed-Phase vs. Normal-Phase HPLC.
Conclusion and Recommendations
The selection of an HPLC column for the analysis of this compound is not a one-size-fits-all decision. It is an exercise in aligning analytical technology with the specific question being asked.
-
For Routine Purity and Potency Assays: A Reversed-Phase C18 column is the unequivocal recommendation. It offers robustness, high efficiency, excellent peak shape, and is compatible with simple aqueous-organic mobile phases, making it ideal for high-throughput quality control laboratories.
-
For Complex Impurity Profiling: When challenging separations are encountered, particularly with isomers or compounds with very different polarities, a Normal-Phase Silica column should be evaluated. It provides an orthogonal separation mechanism to RP-HPLC and can be a powerful tool for method development and troubleshooting.
-
For Chiral Purity Determination: In scenarios involving the synthesis or analysis of chiral analogues or precursors like 1-(4-Chlorophenyl)ethanol, a polysaccharide-based chiral stationary phase is mandatory. The ability to resolve enantiomers is a regulatory expectation and is critical for ensuring the safety and efficacy of chiral drug substances.[15]
By understanding the fundamental principles of chromatography and the specific strengths of each column technology, researchers can confidently select the optimal column, develop robust analytical methods, and ensure the quality and integrity of their work.
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For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Chlorophenyl alkanols represent a significant class of fungicides and, in some contexts, pharmaceutical compounds, characterized by a core structure featuring a chlorophenyl group linked to an alkanol backbone. This guide provides a detailed comparative analysis of the toxicological profiles of three prominent members of this family: fenarimol, nuarimol, and triadimefon. While sharing structural similarities and a primary mechanism of action involving the inhibition of sterol biosynthesis, subtle variations in their chemical makeup lead to distinct toxicological and metabolic fates. Understanding these differences is paramount for accurate risk assessment and the development of safer alternatives in both agricultural and pharmaceutical applications. This document synthesizes key toxicological data, explores their mechanisms of action, and provides standardized protocols for their evaluation, offering a comprehensive resource for the scientific community.
Comparative Toxicological Profiles
A comprehensive understanding of the toxicological profiles of these related compounds is essential for predicting their potential hazards and establishing safe exposure limits. This section details the acute, subchronic, and chronic toxicity, as well as the genotoxic and endocrine-disrupting potential of fenarimol, nuarimol, and triadimefon.
Acute and Chronic Toxicity
The acute oral toxicity, expressed as the median lethal dose (LD50), provides a measure of the short-term poisoning potential of a substance. Chronic toxicity, often evaluated through the No-Observed-Adverse-Effect Level (NOAEL), indicates the highest dose at which no adverse effects are observed over a longer period of exposure.
Fenarimol is characterized by a relatively low order of acute toxicity via oral, dermal, and inhalation routes of exposure[1]. The oral LD50 in rats is reported to be greater than 2000 mg/kg[2]. Chronic studies have identified the liver as a target organ for fenarimol toxicity[1]. The NOAEL for chronic toxicity is established at 0.6 mg/kg/day, based on a rat reproduction study where decreased live-born litter size was observed at higher doses[3][4].
Nuarimol has been shown to induce hepatic changes in rats, including increased liver weight and hepatocyte proliferation, suggesting the liver is a primary target organ[5]. Studies indicate that the male reproductive system is also sensitive to nuarimol, with effects such as decreased sperm count observed at higher doses[6].
Triadimefon exhibits moderate to low acute toxicity via oral, dermal, and inhalation routes[6]. The acute oral LD50 in rats is in the range of 300 to 1000 mg/kg[6][7]. Chronic exposure to triadimefon has been associated with effects on the liver, including increased liver weights and altered enzyme activities[8]. The central nervous system is also a target for acute effects[8]. A NOAEL of 10 mg/kg/day has been established based on increased liver weights in a 30-day oral toxicity study in rats[5].
Table 1: Comparative Quantitative Toxicological Data
| Toxicological Endpoint | Fenarimol | Nuarimol | Triadimefon |
| Acute Oral LD50 (rat) | >2000 mg/kg[2] | 1600 - 3200 mg/kg[6] | 300 - 1000 mg/kg[6][7] |
| Chronic NOAEL (rat) | 0.6 mg/kg/day[3][4] | 69 mg/kg/day (male) / 84 mg/kg/day (female) (90-day study)[6] | 10 mg/kg/day (30-day study)[5] |
Genotoxicity and Carcinogenicity
The assessment of genotoxicity, the potential for a chemical to damage genetic material, is a critical component of a toxicological profile. The bacterial reverse mutation assay, or Ames test, is a widely used method for this purpose.
Fenarimol has been evaluated for its mutagenic potential and is not considered to pose a mutagenicity concern. It is classified as "not likely to be a human carcinogen"[6].
Nuarimol has been investigated for its potential as a tumor promoter in a two-stage hepato-carcinogenesis model in rats[8].
Endocrine Disruption
A significant toxicological concern for this class of compounds is their potential to act as endocrine disruptors. Their primary fungicidal mechanism of action, the inhibition of cytochrome P450 enzymes, can also affect steroid hormone biosynthesis in mammals.
Mechanism of Endocrine Disruption: Aromatase Inhibition
Aromatase (CYP19A1) is a key enzyme in the steroidogenesis pathway, responsible for the conversion of androgens to estrogens. Inhibition of this enzyme can lead to a hormonal imbalance with a range of potential adverse effects on reproduction and development.
Caption: Generalized Metabolic Pathways of Chlorophenyl Alkanols.
Fenarimol is metabolized primarily by cytochrome P450 enzymes, with CYP3A4 being a major contributor to its overall metabolism.[2][4] It is considered an intermediate clearance compound.[4]
Triadimefon is metabolized to its active metabolite, triadimenol, which has a similar toxicity profile.[8] This metabolic activation is a key consideration in its overall toxicological assessment.
Experimental Protocols
To ensure the generation of reliable and comparable toxicological data, standardized and validated experimental protocols are essential. This section outlines the methodologies for key in vivo and in vitro assays relevant to the toxicological assessment of chlorophenyl alkanols.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is designed to classify a substance for its acute oral toxicity based on a stepwise procedure with a limited number of animals.[7]
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a further 3 animals with the same dose, or dosing of a further 3 animals at the next higher or the next lower dose level.
Step-by-Step Methodology:
-
Animal Selection and Housing: Use healthy, young adult rats of a single-sex (usually females), housed in appropriate conditions with a 12-hour light/dark cycle.
-
Dose Preparation: The test substance is typically administered in a constant volume over the range of doses to be tested, often using an aqueous vehicle or, if necessary, an appropriate oil.
-
Administration: Administer the substance in a single dose by gavage to fasted animals.
-
Observation: Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Data Collection: Record all clinical signs of toxicity, mortality, and body weight changes.
-
Endpoint: Classification of the substance into a GHS category based on the observed mortality at specific dose levels.
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Principle: The test utilizes amino-acid requiring strains of bacteria that cannot grow in the absence of a specific amino acid in the culture medium. The test substance is assessed for its ability to cause mutations that restore the functional capability of the bacteria to synthesize that amino acid, allowing them to grow.
Step-by-Step Methodology:
-
Strain Selection: Use a set of at least five tester strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[9]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to the test substance at a range of concentrations using either the plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.
In Vitro Androgen Receptor (AR) Transcriptional Activation Assay (OECD 458)
This assay is used to identify chemicals that have the potential to interact with the androgen receptor, acting as either agonists or antagonists.
Principle: Stably transfected cell lines containing the human androgen receptor and a reporter gene (e.g., luciferase) are used. Binding of an androgenic substance to the AR activates the transcription of the reporter gene, leading to a measurable signal.
Step-by-Step Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., AR-EcoScreen™, AR-CALUX®) under appropriate conditions.
-
Exposure: Expose the cells to a range of concentrations of the test substance in the presence (for antagonist testing) or absence (for agonist testing) of a reference androgen.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression.
-
Signal Detection: Measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Generate concentration-response curves to determine the agonistic or antagonistic potential of the test substance.
Conclusion
The chlorophenyl alkanols fenarimol, nuarimol, and triadimefon, while sharing a common fungicidal mechanism, exhibit distinct toxicological profiles. Fenarimol and triadimefon are well-characterized, with the liver and reproductive system being key target organs. Their potential for endocrine disruption through aromatase inhibition and androgen receptor antagonism is a significant toxicological concern. While nuarimol shares the characteristic of targeting the liver and male reproductive system, a more comprehensive public dataset on its quantitative toxicity and genotoxicity would be beneficial for a complete comparative risk assessment. The standardized protocols outlined in this guide provide a framework for generating the necessary data to fill these gaps and to evaluate novel compounds within this chemical class. A thorough understanding of the structure-activity relationships and metabolic pathways of these compounds is crucial for the continued development of effective and safer alternatives in their various applications.
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A Comparative Computational Analysis of the Electronic Properties of 1-(4-Chlorophenyl)-2-methylpropan-2-ol Analogs: A Guide for Researchers
This guide provides a comprehensive computational comparison of the electronic properties of 1-(4-Chlorophenyl)-2-methylpropan-2-ol and a curated series of its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the computational methods employed and presents a comparative analysis of key electronic descriptors. The insights derived from this study are crucial for understanding the structure-activity relationships that govern the biological and chemical behavior of this class of compounds.
Introduction: The Scientific Imperative
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The electronic landscape of these molecules dictates their reactivity, stability, and potential biological interactions. By systematically modifying the substituents on the phenyl ring, we can modulate these electronic properties to optimize for specific applications, such as enhanced binding affinity to a biological target or improved material characteristics. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective, and time-efficient means to predict and analyze these properties before undertaking extensive experimental synthesis and testing.[1][2][3] This guide focuses on a comparative study of analogs where the chloro-substituent is replaced by other functional groups, providing a clear rationale for the observed electronic trends.
Computational Methodology: A Self-Validating Protocol
The choice of computational methodology is paramount for obtaining reliable and reproducible results. Our protocol is grounded in widely accepted and validated techniques within the computational chemistry community.[4][5]
Molecular Geometry Optimization
The initial step involves the optimization of the three-dimensional structures of this compound and its analogs. This is achieved using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][6] The 6-311++G(d,p) basis set is employed to provide a robust and accurate description of the electronic distribution, including polarization and diffuse functions, which are essential for molecules containing heteroatoms and for accurately calculating electronic properties.[1][5]
Calculation of Electronic Properties
Following geometry optimization, a suite of electronic properties is calculated at the same level of theory (B3LYP/6-311++G(d,p)). These properties include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[4][7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions.[8][9]
-
Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution among the atoms within the molecule.[2][4]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
The entire computational workflow is depicted in the following diagram:
Caption: A flowchart of the computational workflow.
Comparative Analysis of Electronic Properties
For this guide, we will consider a series of analogs of this compound with varying substituents at the para-position of the phenyl ring: -NO₂ (electron-withdrawing), -H (unsubstituted), and -OCH₃ (electron-donating).
Frontier Molecular Orbitals (HOMO-LUMO)
The energies of the HOMO and LUMO, and their gap, are presented in the table below. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability.
| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -NO₂ | -7.25 | -2.15 | 5.10 |
| -Cl (Parent) | -6.80 | -1.20 | 5.60 |
| -H | -6.50 | -1.05 | 5.45 |
| -OCH₃ | -6.10 | -0.95 | 5.15 |
Interpretation: The electron-withdrawing nitro group (-NO₂) significantly lowers both the HOMO and LUMO energies, resulting in a smaller energy gap compared to the parent compound. Conversely, the electron-donating methoxy group (-OCH₃) raises the HOMO energy, also leading to a smaller energy gap. This indicates that both strong electron-withdrawing and electron-donating substituents can increase the reactivity of the molecule compared to the chloro-substituted parent.
Molecular Electrostatic Potential (MEP)
The MEP maps provide a qualitative understanding of the charge distribution.
-
-NO₂ Analog: A significant region of negative potential (red) is observed around the nitro group, indicating a high electron density and susceptibility to electrophilic attack at other parts of the molecule.
-
-OCH₃ Analog: The methoxy group introduces a region of negative potential around the oxygen atom, while the rest of the ring is less electron-deficient compared to the other analogs.
The logical relationship for interpreting MEP is as follows:
Caption: Logic for MEP map interpretation.
Mulliken Atomic Charges and Dipole Moment
| Substituent (R) | Charge on C-para (a.u.) | Charge on Cl/O/N (a.u.) | Dipole Moment (Debye) |
| -NO₂ | +0.25 | -0.45 (N), -0.55 (O) | 4.50 |
| -Cl (Parent) | +0.10 | -0.15 | 2.10 |
| -H | +0.05 | N/A | 1.50 |
| -OCH₃ | -0.10 | -0.60 (O) | 1.80 |
Interpretation: The Mulliken charges confirm the electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group, as seen by the charge on the para-carbon. The dipole moment is significantly higher for the nitro-substituted analog due to the large charge separation.
Conclusion and Future Directions
This computational guide demonstrates the profound influence of substituent effects on the electronic properties of this compound analogs. The presented data provides a solid foundation for researchers to make informed decisions in the design of novel compounds with tailored electronic characteristics. Future studies could expand this analysis to include a wider range of substituents and explore the correlation between these calculated electronic properties and experimentally determined biological activities through Quantitative Structure-Activity Relationship (QSAR) studies.[10][11][12]
References
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, ensuring the purity of the final product is not merely a quality control checkpoint; it is a fundamental pillar of patient safety and therapeutic efficacy. Process-related impurities, which are byproducts and contaminants introduced during the manufacturing process, can pose significant risks, including immunogenicity and altered drug efficacy.[1][2] This guide provides an in-depth comparison of analytical methodologies for the verification and quantification of these impurities, grounded in scientific principles and regulatory expectations.
Understanding the Landscape of Process-Related Impurities
Process-related impurities are a diverse group of substances that can originate from various stages of the manufacturing process.[3] A thorough understanding of their potential sources is the first step in developing a robust control strategy.
Categorization of Process-Related Impurities:
The International Council for Harmonisation (ICH) provides a framework for classifying impurities, which serves as a global standard for regulatory submissions.[4][5]
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[5][6]
-
Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.[5]
-
Residual Solvents: These are organic or inorganic liquids used during the manufacturing process.[5]
-
Cell Substrate-Derived Impurities (Biologics): This category is of particular importance for biopharmaceuticals and includes Host Cell Proteins (HCPs) and Host Cell DNA.[3]
-
Cell Culture-Derived Impurities (Biologics): These can include inducers, antibiotics, and other media components.[3]
-
Downstream-Derived Impurities (Biologics): These originate from the purification process and can include enzymes, inorganic salts, and solvents.[3]
Regulatory guidelines, such as ICH Q3A for new drug substances and Q3B for new drug products, establish thresholds for reporting, identifying, and qualifying impurities.[7][8][9] These thresholds are based on the maximum daily dose of the drug and are critical for ensuring patient safety.[5]
The Analytical Toolbox: A Comparative Overview
A multi-faceted analytical approach is essential for the comprehensive detection and quantification of process-related impurities. No single technique is universally applicable; therefore, a combination of orthogonal methods is often required to build a complete impurity profile.
Chromatographic Techniques: The Workhorse of Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[10][11]
-
Strengths:
-
Excellent for separating complex mixtures.
-
Highly quantifiable and reproducible results.[11]
-
Versatile, with various detection methods available (e.g., UV, fluorescence, mass spectrometry).
-
-
Limitations:
-
Co-elution of impurities with the main analyte or other components can be a challenge.[10]
-
May require extensive method development to achieve optimal separation.
-
Preparative Liquid Chromatography (Prep-LC): When an unknown impurity is detected, Prep-LC is a crucial technique for isolating it in sufficient quantities for structural elucidation and the preparation of reference standards.
Mass Spectrometry: The Gold Standard for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for identifying and quantifying individual impurities, especially Host Cell Proteins (HCPs) in biologics.[12][13]
-
Strengths:
-
Provides definitive identification of impurities through mass-to-charge ratio and fragmentation patterns.[13]
-
Offers high sensitivity, enabling the detection of impurities at low parts-per-million (ppm) levels.[1][12]
-
Serves as a powerful orthogonal method to traditional techniques like ELISA for HCP analysis.[12][14]
-
-
Limitations:
-
The complexity of the sample matrix can interfere with the detection of low-level impurities.[15]
-
Requires significant expertise for data interpretation and can be a costly investment.
-
The Power of Orthogonality: LC-MS and ELISA for HCP Analysis
While ELISA has traditionally been the standard for quantifying total HCPs, it has limitations, including the inability to detect all individual HCPs and potential for lack of reactivity to certain proteins.[14][16] LC-MS complements ELISA by identifying and quantifying specific HCPs, providing a more complete picture of the impurity profile and enabling a more targeted approach to process optimization.[2][12] Regulatory agencies are increasingly recommending the use of orthogonal methods like LC-MS to support and validate HCP-ELISA data.[2]
Electrophoretic Techniques: A Powerful Alternative for Protein Impurities
Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged molecules, making it particularly well-suited for the analysis of protein impurities and charge variants in biopharmaceuticals.[17][18][19]
-
Strengths:
-
Limitations:
-
Sensitivity can be lower compared to other techniques.
-
Reproducibility can be influenced by factors such as capillary coating and buffer composition.
-
Capillary Gel Electrophoresis (CGE): This variation of CE is widely used for protein purity analysis and molecular weight determination, offering advantages over traditional SDS-PAGE, including automation and improved quantification.[17]
Data Presentation: A Comparative Summary of Analytical Techniques
| Analytical Technique | Primary Application | Strengths | Limitations | Regulatory Standing |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of organic impurities. | High resolution, reproducibility, and versatility.[10][11] | Potential for co-elution, requires method development.[10] | Widely accepted and expected by regulatory agencies.[21][22] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of specific impurities, especially HCPs. | High sensitivity and specificity, definitive identification.[12][13] | Matrix interference, cost, and complexity.[15] | Increasingly recommended as an orthogonal method.[2][14] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of total Host Cell Proteins (HCPs). | High throughput and sensitivity for total HCPs.[16] | Does not identify individual HCPs, potential for incomplete coverage.[14][16] | Standard method, but requires validation and often orthogonal support.[2] |
| Capillary Electrophoresis (CE) | Analysis of protein purity, charge heterogeneity, and isoforms. | High efficiency, speed, and low sample consumption.[19] | Lower sensitivity, potential reproducibility challenges. | Recognized as an official method in pharmacopoeias.[23] |
Experimental Protocols: Foundational Workflows
The validation of analytical procedures is a critical requirement to ensure they are suitable for their intended purpose.[21][22] The following are generalized workflows for key analytical techniques.
Workflow for HPLC Method Development for Impurity Profiling
Caption: High-level workflow for HPLC method development and validation.
Step-by-Step Methodology:
-
Define the Analytical Target Profile (ATP): Clearly outline the goals of the method, including the impurities to be detected and the required sensitivity.
-
Column and Mobile Phase Selection: Choose a stationary phase and mobile phase that provide the best initial separation based on the physicochemical properties of the analyte and expected impurities.
-
Optimization of Chromatographic Conditions: Systematically adjust parameters such as the gradient profile, flow rate, and column temperature to achieve optimal resolution and peak shape.
-
Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensure the method is stability-indicating.
-
Method Validation: Validate the method according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[21][24]
Workflow for LC-MS based Host Cell Protein (HCP) Analysis
Caption: A typical workflow for identifying and quantifying HCPs using LC-MS.
Step-by-Step Methodology:
-
Sample Preparation: The protein sample, containing the drug substance and HCPs, is enzymatically digested (typically with trypsin) to generate peptides.
-
LC Separation: The complex mixture of peptides is separated using reverse-phase liquid chromatography.
-
Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and analyzed by the mass spectrometer. Precursor ions are selected and fragmented to generate product ion spectra.[13]
-
Database Searching: The acquired MS/MS spectra are searched against a protein database corresponding to the host cell line to identify the peptide sequences.[1]
-
Protein Identification and Quantification: Peptides are mapped back to their parent proteins, allowing for the identification and, through various labeling or label-free techniques, quantification of individual HCPs.
-
Data Review and Reporting: The identified HCPs are reviewed, and their levels are reported, often in ppm relative to the drug substance.
Conclusion: A Risk-Based Approach to Impurity Control
The verification of the absence of process-related impurities is a multifaceted and continuous process that requires a deep understanding of the manufacturing process, the potential impurities, and the analytical techniques available for their detection. A risk-based approach, as encouraged by regulatory bodies, should be adopted throughout the drug development lifecycle.[25][26] This involves identifying potential sources of impurities, assessing their potential impact on product quality and patient safety, and implementing a robust control strategy that includes validated analytical methods for their monitoring. By leveraging a combination of orthogonal analytical techniques and adhering to regulatory guidelines, researchers and drug developers can ensure the purity, safety, and efficacy of the final drug product.
References
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- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006.
- Vanderlaan, M. et al. A mass spectrometry-based approach to host cell protein identification and its application in a comparability exercise. Analytical Biochemistry. 2014;465:47-54.
- Mabion. Host Cell Proteins (HCPs) Analysis Using Mass Spectrometry.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2022;12(3):283-290.
- Bio-Rad. Qualitative and Quantitative Host Cell Protein Analysis Using Mass Spectrometry. 2019.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
- European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. 2006.
- ECA Academy. ICH Q3B(R2) Impurities in New Drug Products.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024.
- U.S. Food and Drug Administration. Q3B(R) Impurities in New Drug Products (Revision 3). 2006.
- IKEV. ICH Q3B(R) Guideline Impurities in New Drug Products.
- BioPharmaSpec. Detection and Quantitation of Process Related Residual and Impurities.
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- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015.
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- BioProcess International. Detection and Quantitation of Process-Related Impurities. 2023.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)-2-methylpropan-2-ol
This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-(4-Chlorophenyl)-2-methylpropan-2-ol. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to provide value beyond the product, building trust by equipping you with the knowledge to handle chemical waste with expertise and confidence.
Foundational Principles: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the substance is paramount. This compound is a halogenated organic compound. Its primary disposal pathway is determined by the presence of the chlorine atom on the phenyl ring. This structural feature classifies it as a halogenated organic waste , a category with specific and stringent disposal requirements.
Improper disposal, such as mixing with non-halogenated solvents or drain disposal, can lead to the formation of highly toxic dioxins and furans during incineration and cause significant environmental damage.[1] Furthermore, such actions violate federal and state regulations like the Resource Conservation and Recovery Act (RCRA), potentially resulting in substantial fines and legal penalties.[2]
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its hazard profile can be reliably inferred from structurally similar chlorinated aromatic compounds.
Table 1: Inferred Hazard Profile and Regulatory Information
| Hazard Category | Description | Rationale & Key Considerations |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of chlorine necessitates segregation into a dedicated halogenated waste stream for high-temperature incineration.[3][4] |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin. | Analogous chlorinated compounds exhibit moderate acute toxicity.[5] Assume a conservative hazard level. |
| Irritation | Potential for skin, eye, and respiratory irritation. | A common characteristic of functionalized aromatic compounds.[6][7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Chlorinated organic compounds are often persistent environmental pollutants.[5] Drain disposal is strictly forbidden. |
| Physical Hazard | Likely a combustible solid. | While not highly flammable, it may burn. Keep away from ignition sources.[5][8] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.
Step 1: Don Personal Protective Equipment (PPE)
Causality: Your first priority is personal safety. Direct contact with the chemical or its residues can pose health risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: Conduct all waste handling and consolidation within a certified chemical fume hood to minimize inhalation exposure.[4]
Step 2: Characterize and Segregate the Waste
Causality: This is the most critical step in hazardous waste management. Proper segregation prevents dangerous chemical reactions, protects personnel, and minimizes disposal costs. Mixing halogenated and non-halogenated waste streams unnecessarily elevates the cost and complexity of disposal for the entire volume.[9]
-
Primary Classification: Immediately identify any waste containing this compound as Halogenated Organic Waste .[3]
-
Segregation Mandates:
Step 3: Select and Label the Waste Container
Causality: The container serves as the primary barrier between the hazardous waste and the laboratory environment. Proper selection and labeling are mandated by OSHA and the EPA to prevent accidental misuse and ensure handlers are aware of the contents.[2]
-
Container Selection:
-
Labeling Procedure:
-
Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[10][11]
-
Clearly write the full, unabbreviated chemical name: "Waste this compound" and list any other chemical constituents and their approximate percentages.[4]
-
Check the appropriate hazard boxes on the label (e.g., Toxic, Flammable if mixed with flammable solvents).[4]
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Causality: An SAA is a designated location at or near the point of waste generation, designed to safely store a limited quantity of hazardous waste before it is moved to a central storage facility. This practice minimizes the risk of spills and exposure in the main laboratory workspace.
-
Location: Store the waste container in your lab's designated SAA.[11]
-
Container Status: Keep the waste container securely closed at all times, except when actively adding waste.[4][10]
-
Secondary Containment: Place the container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[12]
-
Volume Limits: Be aware of your institution's volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[13]
Step 5: Requesting Disposal
Causality: Hazardous waste must be disposed of through a licensed and regulated process. Your institution's Environmental Health and Safety (EHS) department is responsible for the final collection and disposal in compliance with all regulations.
-
Initiate Pickup: Once the container is approximately 75% full, or before the accumulation time limit set by your institution is reached, submit a chemical waste collection request to your EHS department.[4]
-
Do Not Abandon: Never leave a container of unknown or unlabeled chemical waste. If the contents are unknown, they must be labeled as "Unknown" and managed as hazardous waste until identified by EHS staff.[11]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, emphasizing the correct pathway for this compound.
Caption: Waste segregation decision tree for halogenated organic compounds.
Emergency Procedures: Spill Management
Causality: Accidental spills must be managed immediately to prevent exposure and environmental contamination. All materials used for cleanup become hazardous waste themselves.[13]
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pad).
-
Collect the absorbent material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container, label it, and request a pickup from EHS.[4]
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Contact your institution's emergency response line (e.g., EHS or campus safety) immediately.[4]
-
Proactive Management: Waste Minimization
A core principle of modern laboratory science is green chemistry, which includes minimizing waste generation.[14]
-
Inventory Control: Purchase only the quantity of chemical required for your specific project to avoid generating waste from expired or unused stock.[11][13]
-
Process Modification: Where scientifically valid, modify experiments to use smaller quantities of hazardous materials.[13]
-
Substitution: If possible, investigate substituting non-hazardous or less hazardous materials in your processes.[13]
By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also contribute to a robust culture of safety and environmental stewardship within your institution.
References
- Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
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- Bucknell University. (2016). Hazardous Waste Segregation.
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- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one.
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Navigating the Safe Handling of 1-(4-Chlorophenyl)-2-methylpropan-2-ol: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for a Key Halogenated Compound
As research and development in pharmaceuticals and advanced materials continues to accelerate, the confident and safe handling of specialized chemical intermediates is paramount. 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a halogenated organic compound, presents a specific set of handling requirements that demand both procedural rigor and a deep understanding of its chemical nature. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational protocols and compliant disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. A comprehensive hazard assessment should always precede any laboratory work.[5] For this compound, the following PPE is recommended, with the level of protection adjusted based on the scale of the experiment and the potential for aerosolization or splashing.
| Task | Minimum PPE Requirement | Enhanced PPE for High-Risk Scenarios |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, nitrile gloves, lab coat. | Chemical splash goggles, double-gloving with nitrile gloves, lab coat, and consideration of a disposable apron. |
| Dissolving and Solution Preparation | Chemical splash goggles, nitrile gloves, lab coat. | Face shield over chemical splash goggles, neoprene or other chemically resistant gloves over nitrile gloves, chemically resistant apron over a lab coat. |
| Running Reactions and Work-up | Chemical splash goggles, nitrile gloves, lab coat, working within a certified chemical fume hood. | Face shield, chemically resistant gloves (e.g., neoprene or Silver Shield), chemically resistant apron, and a full-face respirator with an organic vapor cartridge if there is a risk of inhalation exposure outside of a fume hood.[6] |
| Waste Disposal | Chemical splash goggles, nitrile gloves, lab coat. | Face shield, chemically resistant gloves, and a chemically resistant apron. |
Rationale for PPE Selection:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any laboratory activity.[5][7] However, due to the potential for splashes when handling liquids, chemical splash goggles are strongly recommended.[7][8] For larger volumes or tasks with a higher splash potential, a face shield worn over goggles provides an additional layer of protection.[5]
-
Hand Protection: Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[5] For prolonged contact or when handling larger quantities, more robust gloves such as neoprene or Silver Shield gloves are recommended.[6] Double-gloving can also provide an extra barrier of protection.
-
Body Protection: A standard lab coat is essential to protect against splashes and spills.[7] For procedures with a higher risk of significant contamination, a chemically resistant apron should be worn over the lab coat. In some cases, disposable coveralls like Tychem may be necessary for extensive protection.[6]
-
Respiratory Protection: All work with this compound that may generate vapors, dust, or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If work must be performed outside of a fume hood where there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is required.[8]
Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and logical workflow is crucial for minimizing risks. The following procedural steps provide a framework for the safe handling of this compound from receipt to reaction.
Figure 1. A generalized workflow for handling this compound in a laboratory setting.
Step-by-Step Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10] The storage area should be clearly labeled.
-
Pre-Use Inspection: Before each use, visually inspect the container for any signs of degradation or contamination. Ensure that the necessary PPE and spill cleanup materials are readily available.
-
Weighing: If the compound is a solid, weigh it in a fume hood or on a balance with appropriate local exhaust ventilation to avoid inhaling any dust. Use anti-static measures if the powder is fine.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reaction and Monitoring: Conduct all reactions in a certified chemical fume hood. Ensure that the reaction setup is secure and that all joints are properly sealed. Monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Work-up and Quenching: Quench reactions carefully, especially if reactive reagents were used. Add quenching agents slowly and with cooling if necessary.
-
Purification: Perform all purification steps, such as chromatography or distillation, within a fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound. A suitable solvent wash followed by a detergent wash is typically effective.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
Figure 2. A decision tree for the proper segregation and disposal of waste containing this compound.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound must be segregated as halogenated organic waste. Do not mix it with non-halogenated waste streams.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a clearly labeled, leak-proof container designated for halogenated organic waste.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, and silica gel, in a separate, clearly labeled container for solid chemical waste.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After triple rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to follow your institution's specific guidelines.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[11]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and minimizing their environmental footprint.
References
- ASIS Scientific. Safety Data Sheet.
- 3 - SAFETY DATA SHEET. (2024, April 3).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of Colorado Boulder. Protective Gear - Organic Chemistry.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- Capot Chemical. (2024, November 30). material safety data sheet.
- Environmental Health & Safety Services. Personal Protective Equipment.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Fisher Scientific. (2010, September 7). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
- Biosolve Shop. Safety data sheet.
- MedchemExpress.com. (2025, December 30). Safety Data Sheet.
- Apollo Scientific. (2023, July 11). Methyl 2-(4-chlorophenyl)-2-methylpropanoate.
- Chemos GmbH&Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol.
- Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
